PD0166285
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27Cl2N5O2/c1-4-33(5-2)13-14-35-19-11-9-18(10-12-19)30-26-29-16-17-15-20(25(34)32(3)24(17)31-26)23-21(27)7-6-8-22(23)28/h6-12,15-16H,4-5,13-14H2,1-3H3,(H,29,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPPYSWJNWHOLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)NC2=NC=C3C=C(C(=O)N(C3=N2)C)C4=C(C=CC=C4Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27Cl2N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501019043 | |
| Record name | 6-(2,6-Dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501019043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185039-89-8 | |
| Record name | 6-(2,6-Dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501019043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PD0166285
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD0166285 is a potent, small-molecule inhibitor targeting key regulators of the cell cycle, primarily the Wee1 and Myt1 kinases. By disrupting the G2/M checkpoint, PD0166285 forces cancer cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis. This guide provides a comprehensive overview of the mechanism of action of PD0166285, detailing its molecular targets, downstream signaling effects, and its role in sensitizing cancer cells to radiotherapy. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual diagrams of the involved signaling pathways and experimental workflows to facilitate a deeper understanding for research and drug development professionals.
Introduction
The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of genetic material. Checkpoints at various stages of the cell cycle monitor the integrity of cellular processes and can halt progression in response to stress or damage. The G2/M checkpoint is a critical control point that prevents cells from entering mitosis with damaged or unreplicated DNA.[1][2][3] Key regulators of this checkpoint are the Wee1 and Myt1 kinases, which phosphorylate and inactivate the Cyclin B-Cdk1 complex, the master regulator of mitotic entry.[1][4][5][6]
In many cancer cells, particularly those with p53 mutations, the G1 checkpoint is defective, making them heavily reliant on the G2/M checkpoint for DNA repair and survival, especially after genotoxic stress induced by therapies like radiation.[7][8] This dependency presents a therapeutic window for inhibitors that can abrogate the G2/M checkpoint. PD0166285 is a pyridopyrimidine compound that has been identified as a potent inhibitor of Wee1 and Myt1, and to a lesser extent, Chk1, another key checkpoint kinase.[7][9][10] This guide will delve into the intricate molecular mechanisms by which PD0166285 exerts its anti-cancer effects.
Molecular Targets and Potency
PD0166285 exhibits potent inhibitory activity against Wee1 and Myt1 kinases at nanomolar concentrations. It also shows weaker activity against Checkpoint kinase 1 (Chk1). The inhibitory concentrations (IC50) from in vitro kinase assays are summarized in the table below.
| Target Kinase | IC50 (nM) |
| Wee1 | 24[9][10] |
| Myt1 | 72[9][10] |
| Chk1 | 3433[9][10] |
Mechanism of Action: Abrogation of the G2/M Checkpoint
The primary mechanism of action of PD0166285 is the abrogation of the G2/M cell cycle checkpoint.[9][11] In response to DNA damage, cells typically arrest in the G2 phase to allow for DNA repair before proceeding to mitosis. This arrest is maintained by the inhibitory phosphorylation of Cdk1 (also known as Cdc2) on Threonine 14 (Thr14) and Tyrosine 15 (Tyr15) by Myt1 and Wee1 kinases, respectively.[6][7]
PD0166285, by inhibiting Wee1 and Myt1, prevents the inhibitory phosphorylation of Cdk1.[7][9] This leads to the premature activation of the Cyclin B-Cdk1 complex, forcing the cell to bypass the G2 checkpoint and enter mitosis, even in the presence of damaged DNA.[8][11] This premature mitotic entry with unrepaired DNA results in a lethal cellular event known as mitotic catastrophe, ultimately leading to apoptosis.[7][8]
Signaling Pathway
The signaling pathway affected by PD0166285 is central to the G2/M checkpoint regulation. A simplified diagram of this pathway is presented below.
Caption: G2/M Checkpoint Signaling Pathway targeted by PD0166285.
Radiosensitization
A significant application of PD0166285 is its ability to sensitize cancer cells to the cytotoxic effects of ionizing radiation.[8] Radiotherapy induces DNA damage, which activates the G2/M checkpoint, allowing cancer cells to repair the damage and survive. By administering PD0166285 in conjunction with radiation, the G2 arrest is abrogated, preventing DNA repair and leading to a significant increase in radiation-induced cell death.[7][8][12] This synergistic effect is particularly pronounced in p53-deficient tumors, which are more reliant on the G2/M checkpoint for survival.[7] Furthermore, PD0166285 has been shown to attenuate DNA damage repair by inhibiting Rad51, a key protein in homologous recombination repair.[4][7]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of PD0166285.
In Vitro Kinase Assay
This protocol is for determining the inhibitory activity of PD0166285 against Wee1 kinase.
Materials:
-
Recombinant full-length Wee1 kinase
-
Cdc2/cyclin B substrate
-
PD0166285
-
ATP, [γ-³³P]ATP
-
Kinase buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of PD0166285 in DMSO.
-
In a microplate, add Wee1 kinase, Cdc2/cyclin B substrate, and the diluted PD0166285 or DMSO (vehicle control) to the kinase buffer.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter paper, wash extensively to remove unincorporated [γ-³³P]ATP.
-
Measure the incorporated radioactivity on the filter paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of PD0166285 and determine the IC50 value.
Caption: Workflow for an in vitro kinase assay to determine IC50 values.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of PD0166285 on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line of interest
-
PD0166285
-
Cell culture medium and supplements
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in multi-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of PD0166285 or DMSO for the desired duration (e.g., 24 hours).
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.[13][14][15]
Caption: Workflow for cell cycle analysis using flow cytometry.
Western Blotting for Cdc2 Phosphorylation
This protocol is for detecting the phosphorylation status of Cdc2 (Cdk1) in cells treated with PD0166285.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Cdc2 (Tyr15), anti-total-Cdc2, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Cdc2 Tyr15) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with anti-total-Cdc2 and loading control antibodies to ensure equal protein loading.[16][17][18][19]
Conclusion
PD0166285 is a potent dual inhibitor of Wee1 and Myt1 kinases that effectively abrogates the G2/M checkpoint. This mechanism of action leads to premature mitotic entry and subsequent cell death in cancer cells, particularly those with defective p53. Furthermore, its ability to sensitize cancer cells to radiotherapy highlights its potential as a valuable agent in combination cancer therapy. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of PD0166285 and other G2/M checkpoint inhibitors.
References
- 1. G2M/DNA Damage Checkpoint | Cell Signaling Technology [cellsignal.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | PD0166285 sensitizes esophageal squamous cell carcinoma to radiotherapy by dual inhibition of WEE1 and PKMYT1 [frontiersin.org]
- 8. WEE1 inhibition sensitizes osteosarcoma to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Roles of the Mitotic Inhibitors Wee1 and Mik1 in the G2 DNA Damage and Replication Checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Cell cycle regulation by the Wee1 Inhibitor PD0166285, Pyrido [2,3-d] pyimidine, in the B16 mouse melanoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. benchchem.com [benchchem.com]
- 16. cdc2 Antibody | Cell Signaling Technology [cellsignal.com]
- 17. researchgate.net [researchgate.net]
- 18. Negative regulation of Wee1 expression and Cdc2 phosphorylation during p53-mediated growth arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
PD0166285: A Technical Guide to a Dual Inhibitor of Wee1 and PKMYT1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PD0166285, a pyrido[2,3-d]pyrimidine compound that functions as a potent dual inhibitor of the Wee1 and PKMYT1 kinases. By targeting these critical regulators of the G2/M cell cycle checkpoint, PD0166285 represents a significant tool for cancer research and a potential therapeutic agent, particularly in tumors with specific genetic backgrounds such as TP53 mutations.
Core Mechanism of Action
PD0166285 exerts its anti-tumor effects by abrogating the G2/M checkpoint, forcing cells with DNA damage to prematurely enter mitosis, a process known as mitotic catastrophe, which ultimately leads to cell death.[1] This is achieved through the simultaneous inhibition of two key kinases:
-
Wee1: A nuclear kinase that phosphorylates and inhibits Cyclin-Dependent Kinase 1 (CDK1) on the Tyr15 residue.[2]
-
PKMYT1 (Myt1): A membrane-associated kinase that inhibits CDK1 through phosphorylation of both Thr14 and Tyr15 residues.[1][3]
By inhibiting both Wee1 and PKMYT1, PD0166285 effectively prevents the inhibitory phosphorylation of CDK1, leading to its activation and the subsequent entry into mitosis, regardless of the cell's DNA damage status. This dual inhibition is particularly effective in cancer cells with a deficient G1 checkpoint, often due to p53 mutations, as they become heavily reliant on the G2/M checkpoint for DNA repair before cell division.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for PD0166285, providing a comparative overview of its potency and cellular effects.
Table 1: In Vitro Inhibitory Activity of PD0166285
| Target | IC50 Value | Assay Type | Reference |
| Wee1 | 24 nM | Cell-free kinase assay | [1][5] |
| PKMYT1 (Myt1) | 72 nM | Cell-free kinase assay | [1][5] |
| Chk1 | 3.433 µM | Cell-free kinase assay | [5][6] |
Table 2: Cellular Activity of PD0166285 in Cancer Cell Lines
| Cell Line(s) | Concentration | Effect | Reference |
| Various Cancer Cell Lines | 0.5 µM | Dramatic inhibition of irradiation-induced Cdc2 (CDK1) phosphorylation at Tyr15 and Thr14 | [5][7] |
| Esophageal Squamous Carcinoma (ESCC) Cells | 234 - 694 nM (IC50) | Inhibition of cell viability | [1] |
| B16 Mouse Melanoma Cells | 0.5 µM | G2 checkpoint abrogation and arrest in the early G1 phase | [8][9] |
| p53 mutant HT29 cells | Not specified | Radiosensitization | [7] |
| TP53 mutant Lung Squamous Cell Carcinoma | 200 - 800 nM | G2/M phase arrest | [10] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a typical research workflow for evaluating PD0166285, the following diagrams are provided.
References
- 1. Frontiers | PD0166285 sensitizes esophageal squamous cell carcinoma to radiotherapy by dual inhibition of WEE1 and PKMYT1 [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 4. Regulation of G2/M Transition by Inhibition of WEE1 and PKMYT1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cell cycle regulation by the Wee1 Inhibitor PD0166285, Pyrido [2,3-d] pyimidine, in the B16 mouse melanoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell cycle regulation by the Wee1 inhibitor PD0166285, pyrido [2,3-d] pyimidine, in the B16 mouse melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Wee1 inhibitor PD0166285 sensitized TP53 mutant lung squamous cell carcinoma to cisplatin via STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PD0166285 in G2/M Checkpoint Abrogation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism and implications of PD0166285 in the abrogation of the G2/M cell cycle checkpoint. PD0166285, a pyrido[2,3-d]pyrimidine compound, has been identified as a potent inhibitor of Wee1 kinase, a critical regulator of the G2/M transition.[1][2] By targeting Wee1, PD0166285 disrupts the normal cell cycle arrest in response to DNA damage, forcing cells to prematurely enter mitosis, a mechanism with significant therapeutic potential in oncology.[2][3][4] This guide provides a comprehensive overview of the signaling pathways affected by PD0166285, detailed experimental protocols for its study, and a summary of key quantitative data.
Core Mechanism of Action: Inhibition of Wee1 Kinase
The G2/M checkpoint is a crucial surveillance mechanism that prevents cells with damaged DNA from entering mitosis (M phase).[5] A key regulator of this checkpoint is the CDK1/Cyclin B1 complex, also known as the M-phase promoting factor (MPF).[6][7] The activity of this complex is tightly controlled by phosphorylation. Wee1 kinase, along with Myt1 kinase, inhibits CDK1 by phosphorylating it on Tyrosine 15 (Tyr15) and Threonine 14 (Thr14).[6][8] This inhibitory phosphorylation keeps the CDK1/Cyclin B1 complex inactive, arresting the cell cycle in the G2 phase to allow for DNA repair.
PD0166285 functions as a direct inhibitor of Wee1 kinase.[1][2][9] By binding to and inhibiting Wee1, PD0166285 prevents the inhibitory phosphorylation of CDK1.[2] This leads to the accumulation of active CDK1/Cyclin B1 complexes, which in turn promotes premature entry into mitosis, thereby abrogating the G2/M checkpoint.[2][9] This forced mitotic entry in the presence of DNA damage can lead to mitotic catastrophe and subsequent cell death, particularly in cancer cells that often have a defective G1 checkpoint and are more reliant on the G2/M checkpoint for survival.[3][10]
Signaling Pathway of PD0166285-Mediated G2/M Checkpoint Abrogation
The signaling cascade leading to G2/M checkpoint abrogation by PD0166285 is centered on the regulation of the CDK1/Cyclin B1 complex. The following diagram illustrates this pathway.
Quantitative Data
The efficacy of PD0166285 has been quantified in various studies. The following tables summarize key findings.
Table 1: Inhibitory Concentration (IC50) of PD0166285
| Target Kinase | IC50 (nM) | Reference |
| Wee1 | 24 | [9] |
| Myt1 | 72 | [9] |
| Chk1 | 3433 | [9] |
Table 2: Effect of PD0166285 on Cell Cycle Distribution in B16 Mouse Melanoma Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| 0 hours (Control) | 67 | 16 | 17 | [2] |
| 4 hours (0.5 µM PD0166285) | 86 | 12 | 2 | [2] |
| 24 hours (0.5 µM PD0166285) | 81 | 15 | 4 | [2] |
Experimental Protocols
Investigating the role of PD0166285 in G2/M checkpoint abrogation typically involves a series of key experiments. The following diagram outlines a general experimental workflow.
Detailed Methodologies
1. Western Blot Analysis for Cell Cycle Proteins
This protocol is used to detect changes in the expression and phosphorylation status of key cell cycle regulatory proteins following treatment with PD0166285.
-
Cell Lysis:
-
Treat cells with PD0166285 at the desired concentration and time course.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE and Electrotransfer:
-
Denature 30-50 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Key primary antibodies include:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
2. Cell Cycle Analysis by Flow Cytometry
This method is employed to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
-
Cell Preparation:
-
Staining:
-
Data Acquisition and Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Gate the cell population to exclude doublets and debris.
-
Generate a histogram of PI fluorescence intensity to visualize the cell cycle distribution.
-
Quantify the percentage of cells in G0/G1, S, and G2/M phases using cell cycle analysis software.[14]
-
3. In Vitro Wee1 Kinase Assay
This assay directly measures the inhibitory effect of PD0166285 on the enzymatic activity of Wee1 kinase.
-
Reaction Setup:
-
Prepare a reaction mixture containing recombinant Wee1 enzyme, a suitable substrate (e.g., a peptide containing the CDK1 phosphorylation site), and ATP in a kinase assay buffer.
-
Add varying concentrations of PD0166285 or a vehicle control (DMSO) to the reaction mixture.
-
-
Incubation:
-
Incubate the reaction at 30°C for a specified period (e.g., 30-60 minutes) to allow for the phosphorylation of the substrate by Wee1.
-
-
Detection:
-
Terminate the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based assay: Using a system like Kinase-Glo®, which measures the amount of ATP remaining in the reaction.
-
Fluorescence-based assay: Employing a fluorescently labeled substrate and detecting the phosphorylated product.[17]
-
-
-
Data Analysis:
-
Calculate the percentage of Wee1 kinase inhibition at each concentration of PD0166285.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
PD0166285 represents a significant tool for both basic research and therapeutic development due to its potent and specific inhibition of Wee1 kinase. By abrogating the G2/M checkpoint, it selectively targets cancer cells with defective G1 checkpoints, forcing them into a lethal mitotic catastrophe. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the potential of PD0166285 and other Wee1 inhibitors in the fight against cancer. The continued exploration of its mechanism of action and its effects in various cancer models will be crucial in translating this promising therapeutic strategy into clinical applications.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Cell cycle regulation by the Wee1 Inhibitor PD0166285, Pyrido [2,3-d] pyimidine, in the B16 mouse melanoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 4. Targeting cell cycle regulation via the G2-M checkpoint for synthetic lethality in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of G 2 / M Transition by Inhibition of WEE 1 and PKMYT 1 Kinases | Semantic Scholar [semanticscholar.org]
- 6. A WEE1 family business: regulation of mitosis, cancer progression, and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell cycle-dependent binding between Cyclin B1 and Cdk1 revealed by time-resolved fluorescence correlation spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Phospho-cdc2 (Tyr15) Antibody | Cell Signaling Technology [cellsignal.com]
- 12. rndsystems.com [rndsystems.com]
- 13. Phospho-cdc2 (Tyr15) (10A11) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 14. wp.uthscsa.edu [wp.uthscsa.edu]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 17. tools.thermofisher.com [tools.thermofisher.com]
The Impact of PD0166285 on Cell Cycle Progression in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD0166285 is a small molecule inhibitor that has garnered significant interest in oncology research for its ability to disrupt cell cycle progression in cancer cells. Initially identified as a potent inhibitor of Wee1 kinase, subsequent studies have revealed its broader activity, notably against PKMYT1, another critical regulator of the G2/M checkpoint. This dual inhibition leads to the abrogation of the G2/M checkpoint, forcing cancer cells with damaged DNA to prematurely enter mitosis, a process that often culminates in mitotic catastrophe and apoptosis. This technical guide provides an in-depth overview of the effects of PD0166285 on cell cycle progression in various cancer models, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction
The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of genetic material. Checkpoints at various stages, particularly the G1/S and G2/M transitions, prevent the propagation of errors. Many cancer cells harbor defects in the G1 checkpoint, often due to mutations in the p53 tumor suppressor gene, making them heavily reliant on the G2/M checkpoint for DNA repair before mitotic entry[1]. This dependency presents a therapeutic window for targeting G2/M checkpoint regulators.
PD0166285, a pyridopyrimidine compound, has emerged as a key pharmacological tool to exploit this vulnerability. Its primary mechanism of action involves the inhibition of Wee1 and PKMYT1 kinases, which are responsible for the inhibitory phosphorylation of Cyclin-Dependent Kinase 1 (CDK1)[2][3]. By preventing this phosphorylation, PD0166285 effectively dismantles the G2/M checkpoint, leading to uncontrolled mitotic entry.
Quantitative Data on the Effects of PD0166285
The efficacy of PD0166285 has been demonstrated across a range of cancer cell lines. The following tables summarize key quantitative findings from various studies.
Table 1: IC50 Values of PD0166285 in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (nM) | Reference |
| Lung Squamous Cell Carcinoma | NCI-H226 | ~641-1204 | [2] |
| Lung Squamous Cell Carcinoma | NCI-H520 | ~641-1204 | [2] |
| Lung Squamous Cell Carcinoma | Calu1 | ~641-1204 | [2] |
| Esophageal Squamous Cell Carcinoma | KYSE150 | ~234-694 | [3][4] |
| Esophageal Squamous Cell Carcinoma | TE1 | ~234-694 | [3][4] |
Note: IC50 values can vary depending on the assay conditions and duration of treatment.
Table 2: Effect of PD0166285 on Cell Cycle Distribution
| Cell Line | Treatment | % G0/G1 | % S | % G2/M | Reference |
| B16 Mouse Melanoma | 0.5 µM PD0166285 (0 hours) | 67% | 16% | 17% | [5][6] |
| B16 Mouse Melanoma | 0.5 µM PD0166285 (4 hours) | 86% | 12% | 2% | [5][6] |
| B16 Mouse Melanoma | 0.5 µM PD0166285 (24 hours) | 81% | 15% | 4% | [5] |
| Lung Squamous Cell Carcinoma (NCI-H226) | PD0166285 (Dose-dependent) | - | - | Significant Decrease | [2] |
| Lung Squamous Cell Carcinoma (NCI-H520) | PD0166285 (Dose-dependent) | - | - | Significant Decrease | [2] |
Note: The observed increase in the G1 phase in B16 melanoma cells after G2/M abrogation suggests a rapid progression through mitosis and into the subsequent G1 phase, where a G1 arrest may then be induced.
Core Signaling Pathway and Mechanism of Action
PD0166285's primary mechanism of action is the inhibition of the Wee1 and PKMYT1 kinases, which are central regulators of the G2/M cell cycle checkpoint.
In response to DNA damage, the ATM/ATR and Chk1/Chk2 signaling cascades are activated. This leads to the activation of Wee1 and PKMYT1 kinases and the inhibition of the Cdc25 phosphatase. Wee1 and PKMYT1 phosphorylate CDK1 at tyrosine 15 (Tyr15) and threonine 14 (Thr14), respectively, holding the CDK1/Cyclin B complex in an inactive state and arresting the cell in the G2 phase to allow for DNA repair[2][3][7][8]. PD0166285 directly inhibits Wee1 and PKMYT1, preventing the inhibitory phosphorylation of CDK1. This allows the phosphatase Cdc25 to dephosphorylate and activate the CDK1/Cyclin B complex, leading to premature entry into mitosis, irrespective of the DNA damage status.
Detailed Experimental Protocols
Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining
This protocol is used to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Plate cancer cells at an appropriate density and treat with various concentrations of PD0166285 or vehicle control for the desired time points.
-
Cell Harvesting: Harvest adherent cells by trypsinization or cell scraping. For suspension cells, collect by centrifugation.
-
Washing: Wash the cells once with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubation: Incubate the cells for at least 2 hours at -20°C. Cells can be stored at this stage for several weeks.
-
Rehydration and Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the cell pellet with 5 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Excite the PI with a 488 nm laser and collect the emission fluorescence at approximately 617 nm.
-
Data Analysis: Use appropriate software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Key Cell Cycle Proteins
This protocol is used to detect the expression and phosphorylation status of proteins involved in cell cycle regulation, such as Cyclin B1 and phospho-CDK1 (Tyr15).
Materials:
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CDK1 (Tyr15), anti-Cyclin B1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: After treatment with PD0166285, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-CDK1 (Tyr15) or anti-Cyclin B1) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20) for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of a CDK inhibitor like PD0166285 on cancer cells.
Conclusion
PD0166285 is a potent disruptor of cell cycle progression in cancer cells, primarily through the dual inhibition of Wee1 and PKMYT1 kinases. This leads to the abrogation of the G2/M checkpoint, forcing premature mitotic entry and often resulting in cell death. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting the G2/M checkpoint in cancer. Further research into the broader kinase inhibitory profile of PD0166285 and its effects in combination with other anti-cancer agents will be crucial in fully elucidating its clinical utility.
References
- 1. Regulation of G2/M Transition by Inhibition of WEE1 and PKMYT1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | PD0166285 sensitizes esophageal squamous cell carcinoma to radiotherapy by dual inhibition of WEE1 and PKMYT1 [frontiersin.org]
- 5. What are PKMYT1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Cell cycle regulation by the Wee1 Inhibitor PD0166285, Pyrido [2,3-d] pyimidine, in the B16 mouse melanoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The DNA damage repair-related gene PKMYT1 is a potential biomarker in various malignancies - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of PD0166285: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD0166285 is a potent small molecule inhibitor of the Wee1 and Myt1 kinases, key regulators of the G2/M cell cycle checkpoint. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of PD0166285. It details the experimental protocols used for its characterization, presents its kinase selectivity profile, and illustrates the key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in oncology and cell cycle biology.
Discovery and Initial Development
PD0166285, a pyridopyrimidine derivative, was first identified through a high-throughput screening of a chemical library for inhibitors of Wee1 kinase.[1] The pioneering work by Wang and colleagues at Pfizer Global Research and Development, published in 2001, described the discovery of this novel G2 checkpoint abrogator.[1] The rationale for targeting the G2 checkpoint was based on the observation that many cancer cells lack a functional p53-dependent G1 checkpoint and are therefore heavily reliant on the G2 checkpoint for DNA repair before entering mitosis.[1] Abrogating this remaining checkpoint was hypothesized to selectively kill p53-inactive cancer cells when combined with DNA-damaging agents.[1]
Mechanism of Action
PD0166285 exerts its primary effect by inhibiting the kinase activity of Wee1 and, to a lesser extent, the related kinase Myt1.[2] Both Wee1 and Myt1 are responsible for the inhibitory phosphorylation of Cyclin-Dependent Kinase 1 (CDK1, also known as cdc2) at Tyrosine 15 (Tyr15) and Threonine 14 (Thr14).[1][3] This phosphorylation holds CDK1 in an inactive state, preventing the cell from entering mitosis.
By inhibiting Wee1 and Myt1, PD0166285 prevents the inhibitory phosphorylation of CDK1, leading to its premature activation.[1] This forces cells, particularly those with DNA damage, to enter mitosis without proper DNA repair, resulting in mitotic catastrophe and subsequent apoptosis.[3] This mechanism of action makes PD0166285 a potent sensitizer of cancer cells to DNA-damaging therapies such as radiation.[1]
Quantitative Data: Kinase Selectivity Profile
PD0166285 exhibits potent inhibition of Wee1 and Myt1, with additional activity against a range of other kinases at higher concentrations. The following table summarizes the reported IC50 values for PD0166285 against various kinases.
| Kinase Target | IC50 (nM) | Reference(s) |
| Wee1 | 24 | [2][4] |
| Myt1 | 72 | [2][4] |
| c-Src | 9 | [2] |
| PDGFRβ | 100 | [2] |
| FGFR | 430 | [2] |
| CDK1 | 100 | [2] |
| EGFR | 350 | [2] |
| Chk1 | 3433 | [4] |
Experimental Protocols
Wee1 Kinase Assay (In Vitro)
This protocol describes a method for determining the in vitro inhibitory activity of PD0166285 against Wee1 kinase.
Materials:
-
Full-length Wee1 kinase
-
Cdc2/cyclin B substrate
-
PD0166285
-
[γ-³³P]ATP
-
Biotinylated peptide substrate
-
Enzyme dilution buffer (50 mM Tris pH 8.0, 10 mM MgCl₂, 1 mM DTT, 10 mM NaCl, 0.1 mM Na₃VO₄)
-
Kinase buffer (67 mM Tris pH 8.0, 13 mM MgCl₂, 1 mM DTT, 40 mM NaCl, 0.13 mM Na₃VO₄)
-
Stop buffer (50 μM ATP, 5 mM EDTA, 0.1% Triton X-100)
-
SPA beads
Procedure:
-
Incubate 45-60 nM of full-length Wee1 kinase with varying concentrations of PD0166285, 20 μM ATP, and 122-441 nM Cdc2/cyclin B in a final volume of 50 μl of enzyme dilution buffer.
-
Incubate for 30 minutes at 30°C.
-
Add 30 μl of kinase buffer containing 1 μM biotinylated peptide and 0.25 μCi of [γ-³³P]ATP.
-
Incubate for another 30 minutes at 30°C.
-
Stop the reaction by adding 200 μl of stop buffer containing SPA beads.
-
Centrifuge the plate at 2400 rpm for 15 minutes.
-
Measure the radioactivity using a microplate scintillation counter.
Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure for analyzing the effect of PD0166285 on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., B16 mouse melanoma cells)
-
PD0166285
-
Phosphate-buffered saline (PBS)
-
Triton X-100
-
Propidium Iodide (PI) staining solution
-
RNase A
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with the desired concentrations of PD0166285 or vehicle control for the specified duration.
-
Harvest cells by trypsinization, wash with PBS, and centrifuge.
-
Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer, collecting at least 20,000 events per sample.
-
Analyze the DNA content histograms using cell cycle analysis software (e.g., ModFit LT).
Immunoblotting for Phospho-Cdc2
This protocol describes the detection of the phosphorylation status of Cdc2 (CDK1) in response to PD0166285 treatment.
Materials:
-
Cancer cell line of interest
-
PD0166285
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against phospho-Cdc2 (Tyr15) and total Cdc2
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Treat cells with PD0166285 as required.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against phospho-Cdc2 (Tyr15) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL detection reagent and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Cdc2 as a loading control.
In Vivo Xenograft Studies
This protocol provides a general outline for evaluating the efficacy of PD0166285 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for implantation
-
PD0166285 formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer PD0166285 or vehicle control according to the desired dosing schedule and route (e.g., oral gavage).
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
Mandatory Visualizations
Caption: G2/M Checkpoint Signaling and Inhibition by PD0166285.
References
- 1. Radiosensitization of p53 mutant cells by PD0166285, a novel G(2) checkpoint abrogator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | PD0166285 sensitizes esophageal squamous cell carcinoma to radiotherapy by dual inhibition of WEE1 and PKMYT1 [frontiersin.org]
- 4. selleckchem.com [selleckchem.com]
The Impact of PD0166285 on DNA Damage Response Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD0166285 is a potent, ATP-competitive inhibitor of the Wee1 kinase, a critical regulator of the G2/M cell cycle checkpoint. By inhibiting Wee1, PD0166285 prevents the inhibitory phosphorylation of Cyclin-Dependent Kinase 1 (CDK1), leading to premature mitotic entry. This abrogation of the G2 checkpoint has significant implications for cancer cells, particularly those with a deficient G1 checkpoint (e.g., p53 mutations), which rely heavily on the G2 checkpoint for DNA repair before mitosis. This guide provides an in-depth technical overview of PD0166285's mechanism of action, its effects on DNA damage response (DDR) pathways, and detailed protocols for key experimental assays used to characterize its activity.
Introduction to PD0166285
PD0166285 is a pyridopyrimidine compound that has been identified as a nanomolar inhibitor of Wee1 kinase.[1][2] It also exhibits inhibitory activity against Myt1, another kinase that phosphorylates CDK1, albeit to a lesser extent.[1][3] The primary consequence of Wee1 inhibition by PD0166285 is the forced entry of cells into mitosis, even in the presence of DNA damage.[4][5] This can lead to a phenomenon known as mitotic catastrophe, a form of cell death characterized by aberrant chromosome segregation and the formation of micronuclei, ultimately resulting in apoptosis.[6] This mechanism makes PD0166285 a promising agent for sensitizing cancer cells to DNA-damaging therapies such as radiation and chemotherapy.[4][7]
Mechanism of Action and Impact on DNA Damage Response
The DNA damage response is a complex signaling network that detects DNA lesions, arrests the cell cycle to allow for repair, and initiates apoptosis if the damage is irreparable.[8][9] Key players in this response include the sensor kinases Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR), which are activated by DNA double-strand breaks (DSBs) and single-strand DNA, respectively.[10][11] These kinases, in turn, activate downstream checkpoint kinases Chk1 and Chk2, which then phosphorylate and regulate a host of effector proteins, including Wee1 and the Cdc25 phosphatases, to enforce cell cycle arrest.[10]
PD0166285's primary target, Wee1, is a central effector in the G2/M checkpoint.[4][8] In response to DNA damage, Wee1 is activated and phosphorylates CDK1 at Tyr15, holding it in an inactive state and preventing entry into mitosis.[5][8] By inhibiting Wee1, PD0166285 effectively dismantles this crucial checkpoint.[4]
The inhibition of Wee1 by PD0166285 can also indirectly lead to an increase in markers of DNA damage, such as phosphorylated histone H2AX (γH2AX).[12][13] Premature entry into mitosis with unrepaired DNA can result in the formation of DSBs during chromosome segregation, which then triggers the activation of the ATM/ATR signaling pathways, leading to H2AX phosphorylation.[12][13]
Furthermore, PD0166285 has been shown to have some inhibitory activity against Chk1, although at a much higher concentration than for Wee1.[1][3] This dual inhibition could potentially further cripple the DNA damage response, though its primary mechanism is considered to be through Wee1.
Quantitative Data
The following tables summarize the quantitative data available for PD0166285.
| Target Kinase | IC50 (nM) | Reference(s) |
| Wee1 | 24 | [1][3] |
| Myt1 | 72 | [1][3] |
| Chk1 | 3433 | [1][3] |
Table 1: Inhibitory Activity of PD0166285 against Key Kinases. This table shows the half-maximal inhibitory concentrations (IC50) of PD0166285 for Wee1, Myt1, and Chk1 in cell-free kinase assays.
| Cell Line | Treatment | % G0/G1 | % S | % G2/M | Reference(s) |
| B16 Mouse Melanoma | 0 µM PD0166285 (0 hr) | 67% | 16% | 17% | [4] |
| B16 Mouse Melanoma | 0.5 µM PD0166285 (4 hr) | 86% | 12% | 2% | [4] |
| B16 Mouse Melanoma | 0.5 µM PD0166285 (24 hr) | 81% | 15% | 4% | [4] |
Table 2: Effect of PD0166285 on Cell Cycle Distribution in B16 Mouse Melanoma Cells. This table illustrates the shift in cell cycle phases after treatment with 0.5 µM PD0166285 over a 24-hour period.
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for characterizing the effects of PD0166285.
Western Blotting
Objective: To detect the levels of total and phosphorylated proteins involved in the DNA damage response and cell cycle control (e.g., CDK1, p-CDK1, Wee1, γH2AX).
Protocol:
-
Cell Lysis:
-
Culture cells to the desired confluency and treat with PD0166285 at the desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Scrape the cells and collect the lysate.[14]
-
Sonicate the lysate to shear DNA and reduce viscosity.[14][15]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[16]
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.[4]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[4][15]
-
Wash the membrane three times with TBST for 5-10 minutes each.[15]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Flow Cytometry for Cell Cycle Analysis
Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with PD0166285.
Protocol:
-
Cell Preparation:
-
Culture and treat cells with PD0166285 as required.
-
Harvest cells by trypsinization and wash with PBS.[4]
-
Fix the cells in ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (can be stored for longer).
-
-
Staining:
-
Data Acquisition and Analysis:
Immunofluorescence for γH2AX Foci Formation
Objective: To visualize and quantify the formation of γH2AX foci, a marker of DNA double-strand breaks, in cells treated with PD0166285.
Protocol:
-
Cell Culture and Treatment:
-
Fixation and Permeabilization:
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour.[8][17]
-
Incubate with a primary antibody against γH2AX overnight at 4°C.[7]
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.[7][19]
-
Wash three times with PBS.
-
-
Mounting and Imaging:
Clonogenic Survival Assay
Objective: To assess the long-term reproductive viability of cells after treatment with PD0166285, often in combination with radiation.
Protocol:
-
Cell Plating and Treatment:
-
Create a single-cell suspension of the desired cell line.[20]
-
Plate a known number of cells into multi-well plates. The number of cells will depend on the expected survival fraction and should be optimized for each cell line.[21][22]
-
Allow the cells to attach for several hours.
-
Treat the cells with PD0166285 and/or irradiate them.[21]
-
-
Incubation:
-
Staining and Counting:
-
Data Analysis:
-
Calculate the plating efficiency (PE) for the untreated control cells: PE = (number of colonies formed / number of cells seeded) x 100%.
-
Calculate the surviving fraction (SF) for each treatment: SF = (number of colonies formed after treatment) / (number of cells seeded x PE).
-
Visualizing Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: PD0166285's mechanism of action in the context of the DNA damage response.
Caption: A generalized workflow for Western Blotting analysis.
Caption: Workflow for cell cycle analysis using flow cytometry.
Conclusion
PD0166285 is a valuable research tool for interrogating the G2/M checkpoint and the DNA damage response. Its ability to force cells into mitosis, particularly in a p53-deficient background, makes it a compound of interest in oncology research. The experimental protocols and data presented in this guide provide a comprehensive resource for scientists and researchers working with PD0166285 to understand its impact on cellular pathways and to explore its potential as a therapeutic agent. The provided diagrams offer a clear visual representation of the complex biological processes involved.
References
- 1. selleckchem.com [selleckchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cell cycle regulation by the Wee1 Inhibitor PD0166285, Pyrido [2,3-d] pyimidine, in the B16 mouse melanoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Wee1 inhibitor PD0166285 sensitized TP53 mutant lung squamous cell carcinoma to cisplatin via STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | PD0166285 sensitizes esophageal squamous cell carcinoma to radiotherapy by dual inhibition of WEE1 and PKMYT1 [frontiersin.org]
- 8. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 9. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ATM acts downstream of ATR in the DNA damage response signalling of bystander cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monitoring Drug-Induced γH2AX as a Pharmacodynamic Biomarker in Individual Circulating Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Formation of Dynamic γ-H2AX Domains along Broken DNA Strands is Distinctly Regulated by ATM and MDC1 and Dependent upon H2AX Densities in Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-rad.com [bio-rad.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. CST | Cell Signaling Technology [cellsignal.com]
- 17. usbio.net [usbio.net]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. scbt.com [scbt.com]
- 20. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Unveiling the Kinase Selectivity Profile of PD0166285: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the kinase selectivity profile of PD0166285, a potent small molecule inhibitor. This document provides a comprehensive overview of its activity against various kinases, detailed experimental methodologies for key assays, and visual representations of relevant signaling pathways and workflows.
Kinase Selectivity Profile of PD0166285
PD0166285 is a pyridopyrimidine compound initially identified as a potent inhibitor of Wee1 and Myt1 (also known as PKMYT1) kinases, which are critical regulators of the G2/M cell cycle checkpoint.[1][2] However, subsequent studies have revealed a broader kinase inhibition profile, classifying it as a non-selective inhibitor.[3] The following table summarizes the inhibitory activity of PD0166285 against its primary targets and several off-target kinases, as determined by in vitro cell-free assays.
| Kinase Target | IC50 (nM) | Kinase Family |
| Primary Targets | ||
| Wee1 | 24 | Serine/Threonine Kinase |
| Myt1 (PKMYT1) | 72 | Dual-Specificity Kinase |
| Off-Targets | ||
| c-Src | 9 | Tyrosine Kinase |
| PDGFRβ | 100 | Tyrosine Kinase |
| CDK1 | 100 | Serine/Threonine Kinase |
| EGFR | 350 | Tyrosine Kinase |
| FGFR | 430 | Tyrosine Kinase |
| Chk1 | 3433 | Serine/Threonine Kinase |
Note: IC50 values are compiled from multiple sources and may vary depending on the specific assay conditions.[1][4]
Experimental Protocols
This section details the methodologies for key in vitro kinase assays relevant to determining the selectivity profile of PD0166285.
Wee1 Kinase Assay (Radiometric)
This protocol is adapted from a commonly used method for assessing Wee1 kinase activity.[1]
Materials:
-
Full-length recombinant Wee1 kinase
-
Cdc2/cyclin B substrate
-
PD0166285 or other test compounds
-
Enzyme Dilution Buffer: 50 mM Tris (pH 8.0), 10 mM NaCl, 10 mM MgCl2, 1 mM DTT, and 0.1 mM Na3VO4
-
Kinase Buffer: 67 mM Tris (pH 8.0), 40 mM NaCl, 13 mM MgCl2, 1 mM DTT, and 0.13 mM Na3VO4
-
[γ-33P]ATP
-
Biotinylated peptide substrate
-
Scintillation counter
Procedure:
-
Incubate 45–60 nM of full-length Wee1 kinase with the test compound (e.g., 25 μM PD0166285), 20 μM ATP, and 122–441 nM Cdc2/cyclin B in a final volume of 50 μl of enzyme dilution buffer.
-
Incubate the mixture for 30 minutes at 30°C.
-
Add 30 μl of [33P]ATP-containing kinase buffer, 1 μM biotinylated peptide, and 0.25 μCi of [γ-33P]ATP to the reaction.
-
Incubate for an additional 30 minutes at 30°C.
-
Terminate the reaction and measure the incorporation of 33P into the peptide substrate using a scintillation counter.
-
Calculate the percentage of inhibition relative to a control reaction without the inhibitor.
Myt1 (PKMYT1) Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay.
Materials:
-
Recombinant human PKMYT1
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
PD0166285 or other test compounds
-
384-well plate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 384-well plate, add the test compound.
-
Add a mixture of the PKMYT1 kinase and the Eu-anti-Tag antibody.
-
Add the kinase tracer to initiate the binding reaction.
-
Incubate the plate for 1 hour at room temperature.
-
Read the plate on a fluorescence plate reader, measuring the emission at both the donor (Europium) and acceptor (Tracer) wavelengths.
-
Calculate the TR-FRET ratio and determine the IC50 value from the dose-response curve.
Chk1 Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent ADP detection assay.
Materials:
-
Recombinant Chk1 kinase
-
CHK1tide substrate
-
ATP
-
Kinase Assay Buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
PD0166285 or other test compounds
-
96-well plate
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the test compound, Chk1 kinase, and CHK1tide substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a defined period (e.g., 45 minutes).
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition and determine the IC50 value.
c-Src, EGFR, FGFR, and PDGFR Tyrosine Kinase Assays (General Protocol)
A general protocol for assessing the activity of PD0166285 against receptor and non-receptor tyrosine kinases can be adapted using various commercially available assay kits (e.g., ADP-Glo™, LanthaScreen™, or radiometric assays). The fundamental steps are similar to the protocols described above.
General Procedure:
-
Select a suitable recombinant kinase and a specific peptide or protein substrate.
-
Prepare serial dilutions of PD0166285.
-
Incubate the kinase, substrate, and inhibitor in a suitable kinase reaction buffer.
-
Initiate the reaction by adding ATP (and a radiolabel if using a radiometric assay).
-
After a defined incubation period, stop the reaction.
-
Detect the phosphorylated substrate using an appropriate method (luminescence, fluorescence, or radioactivity).
-
Generate a dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visual representations of the primary signaling pathway affected by PD0166285 and a typical experimental workflow for determining kinase selectivity are provided below.
Caption: PD0166285 inhibits Wee1 and Myt1, preventing Cdk1 phosphorylation.
Caption: Workflow for determining the kinase selectivity profile of an inhibitor.
References
The Strategic Imperative of Targeting Wee1/PKMYT1 in p53-Deficient Tumors: A Technical Guide to PD0166285
For Immediate Release
This technical whitepaper provides an in-depth analysis of the synthetic lethal strategy employing PD0166285, a dual inhibitor of Wee1 and PKMYT1 kinases, in the context of p53-deficient malignancies. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the mechanism of action, presents key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and workflows.
Executive Summary
The tumor suppressor protein p53 is a cornerstone of genomic integrity, orchestrating cell cycle arrest and apoptosis in response to cellular stress. Its frequent inactivation in human cancers renders tumors refractory to conventional DNA-damaging therapies. This functional loss of the G1 checkpoint compels cancer cells to rely heavily on the G2/M checkpoint for DNA repair, a dependency that can be therapeutically exploited. PD0166285 emerges as a potent agent in this context. By inhibiting the critical G2/M checkpoint kinases Wee1 and PKMYT1, PD0166285 abrogates the final safeguard against mitotic entry with damaged DNA, precipitating a lethal cascade of events known as mitotic catastrophe. This targeted approach not only demonstrates single-agent efficacy but also synergizes with standard-of-care chemotherapeutics and radiation, offering a promising therapeutic window for a challenging patient population.
The Synthetic Lethality of PD0166285 in p53-Deficient Cancers
The concept of synthetic lethality, where the perturbation of two genes or pathways individually is benign but fatal in combination, is the mechanistic foundation for the efficacy of PD0166285 in p53-mutant tumors.
-
p53 Deficiency and G2/M Checkpoint Dependency: In normal cells, DNA damage activates p53, which in turn transcriptionally activates p21, a potent inhibitor of cyclin-dependent kinases (CDKs). This leads to a G1 cell cycle arrest, allowing time for DNA repair. In p53-deficient cells, this G1 checkpoint is non-functional. Consequently, these cells progress through the S phase, accumulating DNA damage, and become critically dependent on the G2/M checkpoint to prevent entry into mitosis with a compromised genome.[1][2]
-
The Role of Wee1 and PKMYT1: The G2/M transition is tightly regulated by the activity of the CDK1/Cyclin B complex. Wee1 and PKMYT1 are tyrosine kinases that phosphorylate and inactivate CDK1 at Tyr15 and Thr14, respectively, thereby preventing premature entry into mitosis.[1][2]
-
PD0166285-Mediated Checkpoint Abrogation: PD0166285 is a small molecule inhibitor that targets both Wee1 and PKMYT1.[1][2] By inhibiting these kinases, PD0166285 prevents the inhibitory phosphorylation of CDK1. This leads to the premature activation of the CDK1/Cyclin B complex, forcing p53-deficient cells to bypass the G2/M checkpoint and enter mitosis with unrepaired DNA damage. This ultimately results in mitotic catastrophe and apoptotic cell death.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies evaluating PD0166285.
Table 1: Inhibitory Activity of PD0166285
| Target | IC50 (nM) | Reference |
| Wee1 | 24 | [2] |
| PKMYT1 (Myt1) | 72 | [2] |
| Chk1 | 3433 | [2] |
Table 2: In Vitro Efficacy of PD0166285 in p53-Mutant Cancer Cell Lines
| Cell Line (Cancer Type) | p53 Status | PD0166285 IC50 (nM) | Cisplatin IC50 (µM) | Combination Effect | Reference |
| NCI-H226 (Lung Squamous Cell Carcinoma) | Mutant | 641 - 1204 | 1.520 - 2.579 | Synergistic | [3] |
| NCI-H520 (Lung Squamous Cell Carcinoma) | Mutant | 641 - 1204 | 1.520 - 2.579 | Synergistic | [3] |
| Calu1 (Lung Squamous Cell Carcinoma) | Mutant | 641 - 1204 | 1.520 - 2.579 | Synergistic | [3] |
| KYSE150 (Esophageal Squamous Cell Carcinoma) | Mutant | 234 - 694 | Not Reported | Sensitizes to irradiation | [1] |
| TE1 (Esophageal Squamous Cell Carcinoma) | Mutant | 234 - 694 | Not Reported | Sensitizes to irradiation | [1] |
Signaling Pathways and Experimental Workflows
PD0166285 Mechanism of Action in p53-Deficient Cells
Caption: Mechanism of PD0166285 in p53-deficient tumor cells.
Experimental Workflow for Assessing PD0166285 Efficacy
Caption: A generalized experimental workflow for preclinical evaluation of PD0166285.
Experimental Protocols
Western Blot Analysis for Phospho-CDK1 and Wee1
This protocol is for the detection of changes in protein expression and phosphorylation status of key cell cycle regulators following treatment with PD0166285.
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with desired concentrations of PD0166285 for the indicated times.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, collect lysates, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-CDK1 (Tyr15), total CDK1, Wee1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect chemiluminescence using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining
This method quantifies the distribution of cells in different phases of the cell cycle.
-
Cell Preparation and Fixation:
-
Harvest cells after treatment with PD0166285 by trypsinization.
-
Wash cells with cold PBS and centrifuge.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G1, S, and G2/M phases.
-
Colony Formation Assay
This assay assesses the long-term proliferative capacity of cells following treatment.
-
Cell Seeding:
-
Prepare a single-cell suspension of the desired cancer cell line.
-
Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
-
Treatment:
-
Allow cells to adhere overnight, then treat with various concentrations of PD0166285 for a specified duration (e.g., 24 hours).
-
Remove the drug-containing medium and replace it with fresh medium.
-
-
Colony Growth:
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
-
Staining and Quantification:
-
Wash the colonies with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 20 minutes.
-
Gently wash with water and allow the plates to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Conclusion
The inhibition of Wee1 and PKMYT1 by PD0166285 represents a highly promising and rational therapeutic strategy for the treatment of p53-deficient tumors. By exploiting the inherent dependency of these cancers on the G2/M checkpoint, PD0166285 induces synthetic lethality, leading to selective tumor cell death. The preclinical data strongly support its potential both as a monotherapy and in combination with DNA-damaging agents. The experimental protocols and conceptual frameworks provided in this whitepaper offer a comprehensive guide for researchers aiming to further investigate and develop this targeted therapeutic approach. Continued exploration in clinical settings is warranted to translate these compelling preclinical findings into tangible benefits for patients with p53-mutant cancers.
References
- 1. Frontiers | PD0166285 sensitizes esophageal squamous cell carcinoma to radiotherapy by dual inhibition of WEE1 and PKMYT1 [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Wee1 inhibitor PD0166285 sensitized TP53 mutant lung squamous cell carcinoma to cisplatin via STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
initial studies and preclinical data for PD0166285
An In-Depth Technical Guide to the Initial Studies and Preclinical Data of PD0166285
Introduction
PD0166285 is a pyridopyrimidine-based small molecule compound identified as a potent, ATP-competitive inhibitor of the Wee1 and Myt1 (PKMYT1) kinases.[1][2][3] These kinases are critical negative regulators of the cell cycle, specifically at the G2/M transition.[4] By phosphorylating and inactivating the Cyclin-Dependent Kinase 1 (CDK1, also known as Cdc2), Wee1 and Myt1 prevent cells from entering mitosis.[5] PD0166285 abrogates this G2 checkpoint, forcing cells, particularly those with existing DNA damage or a deficient G1 checkpoint (common in p53-mutated cancers), into premature and catastrophic mitosis, ultimately leading to apoptosis.[1][2][6] This guide provides a comprehensive overview of the , focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.
Quantitative Preclinical Data
The efficacy of PD0166285 has been quantified through various in vitro and cellular assays. The data highlights its nanomolar potency against target kinases and its effects across different cancer cell lines.
Table 1: In Vitro Inhibitory Activity of PD0166285
| Target Kinase | IC50 Value | Assay Type | Reference |
| Wee1 | 24 nM | Cell-free | [1][2][5] |
| Myt1 (PKMYT1) | 72 nM | Cell-free | [1][2] |
| Chk1 | 3.4 µM | Cell-free | [1] |
| c-Src | 9 nM | Cell-free | [3] |
| PDGF-R (NIH3T3 cells) | 1.8 nM | Cellular | [1] |
| PDGF-R (C6 cells) | 5 nM | Cellular | [1] |
Table 2: Cellular and In Vivo Efficacy of PD0166285
| Cell Line / Model | Assay Type | Concentration / Dosage | Key Finding | Reference |
| Various Cancer Lines (7) | Cellular | 0.5 µM | Inhibition of irradiation-induced Cdc2 (CDK1) phosphorylation | [1] |
| B16 Mouse Melanoma | Cell Cycle Analysis | 0.5 µM | G0/G1 phase arrest after 4 hours | [7][8] |
| Esophageal Squamous Cell Carcinoma (ESCC) | Cell Viability | 234 - 694 nM (IC50) | Dose-dependent apoptosis and cell cycle regulation | [2] |
| U251-FM GBM Tumors | In Vivo (Xenograft) | Not specified | Sensitizes tumors to ionizing radiation | [1] |
| MCF-7 (Breast Cancer) | In Vivo (Xenograft) | 12 mg/kg (p.o.) | Administered for 15 days to assess effect on tumor weight | [1] |
| Lung Squamous Cell Carcinoma (LUSC) | In Vivo (Xenograft) | Not specified | Inhibits tumor growth and increases chemosensitivity to cisplatin | [9] |
Mechanism of Action and Signaling Pathways
PD0166285's primary anti-tumor activity stems from its ability to disrupt the G2/M cell cycle checkpoint. This action is particularly lethal to cancer cells that rely heavily on this checkpoint for DNA repair.
G2/M Checkpoint Abrogation
In normal and cancerous cells, the G2/M checkpoint prevents entry into mitosis if DNA damage is detected. This process is primarily regulated by Wee1 and Myt1, which inhibit the CDK1-Cyclin B complex. PD0166285 directly inhibits Wee1 and Myt1, which prevents the inhibitory phosphorylation of CDK1.[5] Consequently, the active CDK1-Cyclin B complex propels the cell into mitosis, bypassing the DNA damage checkpoint. In cells with significant DNA damage, this forced mitotic entry results in "mitotic catastrophe" and subsequent cell death.[2]
Synergy with DNA Damaging Agents
PD0166285 demonstrates significant synergistic effects when combined with DNA-damaging therapies like radiation and cisplatin.[2][9] These agents induce DNA damage, which would normally trigger a G2 arrest to allow for repair. By abrogating this checkpoint, PD0166285 prevents the repair process. Furthermore, studies show that PD0166285 can also directly attenuate DNA repair by inhibiting the function of Rad51, a key protein in homologous recombination repair.[2][9][10] This dual action—preventing arrest and inhibiting repair—enhances the cytotoxicity of conventional cancer therapies.
Key Experimental Protocols
The preclinical evaluation of PD0166285 involved a range of standard and specialized molecular and cellular biology techniques.
General Experimental Workflow
A typical preclinical study for a compound like PD0166285 follows a logical progression from initial target validation to in vivo efficacy testing.
Methodology Details
-
Cell Viability Assay (CCK-8) :
-
Objective : To determine the cytotoxic effect of PD0166285 on cancer cell lines and calculate IC50 values.
-
Protocol : Cancer cells (e.g., KYSE150, TE1) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.[2] The following day, the medium is replaced with fresh medium containing serial dilutions of PD0166285. Cells are incubated for 48-72 hours. Subsequently, 10 µL of CCK-8 solution is added to each well, and plates are incubated for 1-4 hours at 37°C. The absorbance is measured at 450 nm using a microplate reader. Cell viability is calculated as a percentage relative to DMSO-treated control cells.
-
-
Western Blot Analysis :
-
Objective : To detect changes in the expression and phosphorylation status of target proteins (e.g., CDK1, p-CDK1, Rad51, STAT1).
-
Protocol : Cells are treated with specified concentrations of PD0166285 for desired time points.[10] Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay. Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour, followed by incubation with primary antibodies (e.g., anti-p-CDK1 Tyr15, anti-Wee1) overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. Protein bands are visualized using an ECL detection system.
-
-
Flow Cytometry for Cell Cycle Analysis :
-
Objective : To analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment.
-
Protocol : Cells are treated with PD0166285 or a vehicle control.[7][8] After incubation, both adherent and floating cells are collected, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C. Fixed cells are then washed, resuspended in PBS containing RNase A (100 µg/mL) and propidium iodide (PI, 50 µg/mL), and incubated for 30 minutes in the dark. The DNA content of the cells is then analyzed using a flow cytometer, and the percentage of cells in each phase is quantified using analysis software.
-
-
Clonogenic Survival Assay :
-
Objective : To assess the long-term proliferative capacity and reproductive integrity of cells after treatment.
-
Protocol : Cells are seeded at a low density (e.g., 500-1000 cells/well) in 6-well plates and treated with various concentrations of PD0166285, often in combination with a fixed dose of irradiation.[2] After treatment (e.g., 24 hours), the drug-containing medium is replaced with fresh medium. Plates are incubated for 10-14 days to allow for colony formation. Colonies are then fixed with methanol and stained with 0.5% crystal violet. Colonies containing ≥50 cells are counted, and the surviving fraction is calculated relative to the untreated control group.
-
-
In Vivo Xenograft Study :
-
Objective : To evaluate the anti-tumor efficacy of PD0166285, alone or in combination, in a living organism.
-
Protocol : Athymic nude mice are subcutaneously injected with cancer cells (e.g., 5 x 10^6 LUSC cells).[9][10] When tumors reach a palpable volume (e.g., 100-150 mm³), mice are randomized into treatment groups (e.g., Vehicle, PD0166285, Cisplatin, PD0166285 + Cisplatin). PD0166285 is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule. Tumor volume and body weight are measured regularly (e.g., every 2-3 days). At the end of the study, mice are euthanized, and tumors are excised for weight measurement and further analysis (e.g., immunohistochemistry for markers like γ-H2AX or TUNEL assay for apoptosis).
-
Conclusion
The initial preclinical data for PD0166285 characterize it as a potent dual inhibitor of Wee1 and Myt1 kinases. Its primary mechanism involves the abrogation of the G2/M checkpoint, leading to mitotic catastrophe in cancer cells, an effect that is particularly pronounced in p53-deficient tumors.[2] Furthermore, its ability to sensitize cancer cells to DNA-damaging agents like radiation and cisplatin by inhibiting DNA repair pathways highlights its potential in combination therapy.[2][9] While its non-selective profile, with activity against other kinases like c-Src, was once seen as a limitation, it underscores a broad mechanism of action that warrants further investigation.[3][5] These foundational studies establish PD0166285 as a promising anti-cancer agent and provide a strong rationale for its continued development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Frontiers | PD0166285 sensitizes esophageal squamous cell carcinoma to radiotherapy by dual inhibition of WEE1 and PKMYT1 [frontiersin.org]
- 3. Synthetic and Medicinal Chemistry Approaches Toward WEE1 Kinase Inhibitors and Its Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Basis of Wee Kinases Functionality and Inactivation by Diverse Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 7. Cell cycle regulation by the Wee1 Inhibitor PD0166285, Pyrido [2,3-d] pyimidine, in the B16 mouse melanoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell cycle regulation by the Wee1 inhibitor PD0166285, pyrido [2,3-d] pyimidine, in the B16 mouse melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Wee1 inhibitor PD0166285 sensitized TP53 mutant lung squamous cell carcinoma to cisplatin via STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
PD0166285: A Technical Guide to its Apoptosis-Inducing Role in Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD0166285 is a pyridopyrimidine compound recognized for its potent inhibitory activity against the Wee1 and PKMYT1 kinases, crucial regulators of the G2/M cell cycle checkpoint.[1][2][3] In tumor cells, particularly those with a deficient p53 pathway and a compromised G1 checkpoint, reliance on the G2/M checkpoint for DNA repair is significantly increased.[1][4][5] By targeting Wee1 and PKMYT1, PD0166285 abrogates this critical checkpoint, forcing cells with damaged DNA into premature mitosis. This leads to a cellular crisis known as mitotic catastrophe, culminating in programmed cell death, or apoptosis.[3][6] This technical guide provides an in-depth analysis of the mechanisms, signaling pathways, and experimental methodologies related to PD0166285's role in inducing apoptosis in cancer cells.
Core Mechanism of Action: G2/M Checkpoint Abrogation
The primary mechanism of PD0166285 involves the disruption of the G2/M checkpoint. In normal cell cycles, Wee1 and PKMYT1 kinases phosphorylate and inhibit Cyclin-Dependent Kinase 1 (CDK1, also known as cdc2) at Tyrosine-15 and Threonine-14 residues.[3][4] This inhibition prevents entry into mitosis until DNA replication and repair are complete. PD0166285 directly inhibits Wee1 and PKMYT1, preventing CDK1 phosphorylation.[3] The resulting active CDK1/Cyclin B complex drives the cell prematurely into mitosis, even in the presence of DNA damage. This forced mitotic entry without proper DNA repair leads to genomic instability, mitotic catastrophe, and subsequent apoptosis.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Frontiers | PD0166285 sensitizes esophageal squamous cell carcinoma to radiotherapy by dual inhibition of WEE1 and PKMYT1 [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 6. Wee1 inhibitor PD0166285 sensitized TP53 mutant lung squamous cell carcinoma to cisplatin via STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Cell Cycle Analysis with PD0166285 using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell cycle progression is a fundamental process that is tightly regulated to ensure proper cell division. Deregulation of the cell cycle is a hallmark of cancer, making it a key target for therapeutic intervention. PD0166285 is a potent small molecule inhibitor of Wee1 kinase, a critical regulator of the G2/M checkpoint.[1][2][3] By inhibiting Wee1, PD0166285 abrogates the G2 checkpoint, leading to premature mitotic entry and subsequent cell cycle arrest or apoptosis in cancer cells.[1][2][3][4] This application note provides a detailed protocol for performing cell cycle analysis of cells treated with PD0166285 using flow cytometry with propidium iodide (PI) staining.
Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[5][6][7][8] Propidium iodide is a fluorescent intercalating agent that stoichiometrically binds to DNA, allowing for the quantification of DNA content within a cell population.[5][9]
Signaling Pathway of PD0166285 Action
Caption: Mechanism of PD0166285-induced cell cycle alteration.
Experimental Workflow
Caption: Experimental workflow for cell cycle analysis.
Detailed Experimental Protocol
This protocol is adapted for adherent cell lines, but can be modified for suspension cells.
Materials:
-
Cell line of interest (e.g., B16 mouse melanoma cells)[1]
-
Complete cell culture medium
-
PD0166285 (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)[9]
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Culture:
-
Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment.
-
Incubate cells for 24 hours to allow for attachment and recovery.
-
-
Drug Treatment:
-
Prepare working concentrations of PD0166285 in complete cell culture medium. A final concentration of 0.5 µM is a good starting point based on published data.[1][3]
-
Include a vehicle control (DMSO) at the same final concentration as the highest PD0166285 treatment.
-
Remove the old medium from the cells and add the medium containing PD0166285 or DMSO.
-
Incubate for the desired time points (e.g., 4 and 24 hours).[1]
-
-
Cell Harvesting:
-
Aspirate the medium and wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to inactivate the trypsin.
-
Transfer the cell suspension to a centrifuge tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant.
-
-
Fixation:
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet the less dense fixed cells.
-
Carefully discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[9][11]
-
Incubate at room temperature for 15-30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate to improve the quality of the data.[9]
-
Ensure to set up appropriate forward scatter (FSC) and side scatter (SSC) gates to exclude debris.
-
Use a dot plot of PI-Area versus PI-Width to exclude doublets and aggregates.
-
View the PI fluorescence histogram on a linear scale.[13]
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Data Presentation
Quantitative data should be summarized in a clear and structured table for easy comparison between different treatment conditions and time points.
Table 1: Effect of PD0166285 on Cell Cycle Distribution in B16 Melanoma Cells
| Treatment | Time (hours) | % G0/G1 | % S | % G2/M |
| Vehicle (DMSO) | 0 | 67 | 16 | 17 |
| 4 | 68 | 15 | 17 | |
| 24 | 67 | 16 | 17 | |
| PD0166285 (0.5 µM) | 4 | 86 | 12 | 2 |
| 24 | 81 | 15 | 4 |
Data presented in this table is based on published findings for illustrative purposes.[1]
Troubleshooting and Considerations
-
Cell Clumping: Ensure a single-cell suspension before fixation to avoid clumps, which can be mistaken for cells in G2/M.
-
RNase Treatment: Propidium iodide also binds to double-stranded RNA. RNase treatment is crucial for accurate DNA content analysis.[5]
-
Flow Rate: A high flow rate can increase the coefficient of variation (CV) of the DNA peaks, leading to less accurate cell cycle phase determination.[9]
-
Compensation: If combining PI staining with other fluorescent markers, ensure proper compensation to correct for spectral overlap.
-
Cell Line Variability: The optimal concentration of PD0166285 and incubation times may vary between different cell lines. It is recommended to perform a dose-response and time-course experiment for each new cell line.
By following this detailed protocol, researchers can effectively utilize flow cytometry to analyze the effects of the Wee1 inhibitor PD0166285 on cell cycle progression, providing valuable insights for cancer research and drug development.
References
- 1. Cell cycle regulation by the Wee1 Inhibitor PD0166285, Pyrido [2,3-d] pyimidine, in the B16 mouse melanoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Cell cycle regulation by the Wee1 inhibitor PD0166285, pyrido [2,3-d] pyimidine, in the B16 mouse melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Practical Guide for Live Cell Cycle Analysis in Flow Cytometry - Nordic Biosite [nordicbiosite.com]
- 8. miltenyibiotec.com [miltenyibiotec.com]
- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 10. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. cancer.wisc.edu [cancer.wisc.edu]
Application Notes and Protocols for Combined Use of PD0166285 and Cisplatin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the combined use of PD0166285, a Wee1 inhibitor, and cisplatin, a conventional chemotherapeutic agent. This combination has demonstrated synergistic effects in preclinical models, particularly in TP53 mutant lung squamous cell carcinoma (LUSC), by enhancing apoptosis and cell cycle arrest.[1][2][3][4]
Mechanism of Action
PD0166285 is an inhibitor of Wee1, a tyrosine kinase that plays a crucial role in the G2/M cell cycle checkpoint.[2] By inhibiting Wee1, PD0166285 promotes premature entry into mitosis, leading to mitotic catastrophe and apoptosis, especially in cancer cells with a deficient G1 checkpoint, often due to TP53 mutations.[2][3] Cisplatin is a platinum-based chemotherapy drug that causes DNA damage, leading to cell cycle arrest and apoptosis.[5][6]
The combination of PD0166285 and cisplatin results in a synergistic antitumor effect. PD0166285 sensitizes cancer cells to cisplatin by abrogating the G2/M checkpoint, preventing DNA repair, and forcing cells with damaged DNA to enter mitosis, thereby enhancing cisplatin-induced apoptosis.[2][3][4] This combination has been shown to modulate DNA damage and apoptosis pathways through Rad51 and Stat1.[2][3][4]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for the synergistic action of PD0166285 and cisplatin.
Caption: Synergistic mechanism of PD0166285 and cisplatin.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of the PD0166285 and cisplatin combination.
Experimental Workflow
Caption: Overall experimental workflow.
Cell Viability Assay (CCK-8 or MTT)
This assay measures the metabolic activity of cells to determine cell viability following drug treatment.
Materials:
-
96-well plates
-
LUSC cells (e.g., NCI-H226, NCI-H520)
-
Complete culture medium
-
PD0166285
-
Cisplatin
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Protocol:
-
Seed cells in 96-well plates at a density of 2–3 × 104 cells per well and incubate for 24 hours.[5]
-
Treat cells with various concentrations of PD0166285, cisplatin, or the combination for 48-72 hours.[3][5]
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours. For MTT, add MTT solution and incubate for 4 hours, then solubilize formazan crystals.[5]
-
Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.[3][5]
-
Calculate cell viability as a percentage of the control (untreated cells).
| Cell Line | Treatment | IC50 (nM) |
| NCI-H226 | PD0166285 | ~800 |
| NCI-H520 | PD0166285 | ~1204 |
| Calu1 | PD0166285 | ~641 |
Note: IC50 values for PD0166285 in TP53-mutated LUSC cells ranged from 641 to 1204 nM.[3]
Colony Formation Assay
This assay assesses the long-term proliferative capacity of cells after drug treatment.
Materials:
-
6-well plates
-
LUSC cells
-
Complete culture medium
-
PD0166285
-
Cisplatin
-
Crystal violet staining solution (0.1%)
-
4% Paraformaldehyde (PFA)
Protocol:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with the indicated drugs for 24 hours. For combination treatment, pre-treat with 1 µM cisplatin for four hours before adding 400 nM PD0166285.[3]
-
Replace the drug-containing medium with fresh complete medium and incubate for 14 days until visible colonies form.[3]
-
Fix the colonies with 4% PFA for 15 minutes.[3]
-
Stain the colonies with 0.1% crystal violet for 20 minutes.[3]
-
Wash the plates with PBS, air dry, and count colonies containing more than 50 cells.[3]
| Treatment | Effect on Colony Formation |
| PD0166285 (400 nM) | Significant decrease in number and size of colonies |
| Cisplatin (1 µM) | Significant decrease in number and size of colonies |
| Combination | Significantly higher antiproliferative efficacy compared to monotherapy |
Note: The combination of cisplatin and PD0166285 showed significantly higher antiproliferative efficacy compared to either drug alone.[3]
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
6-well plates
-
LUSC cells
-
Complete culture medium
-
PD0166285
-
Cisplatin
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with drugs for 48 hours.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at 4°C for at least 2 hours.[7]
-
Wash the cells with PBS and resuspend in PI staining solution.[7]
-
Incubate in the dark at room temperature for 30 minutes.[8]
-
Analyze the cell cycle distribution using a flow cytometer.[9]
| Treatment | G2/M Phase Arrest |
| PD0166285 | Dose-dependent increase |
| Combination | Enhanced G2/M arrest |
Note: PD0166285 induces a dose-dependent arrest of LUSC cells in the G2/M phase.[2]
Apoptosis Assay (Annexin V-PE/FITC and PI Staining)
This assay quantifies the percentage of apoptotic and necrotic cells using flow cytometry.
Materials:
-
6-well plates
-
LUSC cells
-
Complete culture medium
-
PD0166285
-
Cisplatin
-
Annexin V-PE/FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with drugs for 48 hours.[3]
-
Harvest the cells and wash twice with cold PBS.[10]
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-PE/FITC and Propidium Iodide (PI) and incubate for 15-30 minutes in the dark.[3][10]
-
Analyze the samples by flow cytometry within 1 hour.[3]
| Treatment | Apoptosis Rate |
| Control | Baseline |
| PD0166285 | Increased apoptosis |
| Cisplatin | Increased apoptosis |
| Combination | Significantly greater apoptosis compared to either drug alone |
Note: The combination of PD0166285 and cisplatin significantly enhances the apoptosis ratio in LUSC cells.[1][3]
Western Blot Analysis
This technique is used to detect the expression levels of specific proteins involved in cell cycle regulation and apoptosis.
Materials:
-
Lysis buffer (RIPA)
-
Protein assay kit (BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., Wee1, p-CDK1, γ-H2AX, Rad51, Stat1, Cleaved-PARP, Cleaved-Caspase3/9)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse treated cells with RIPA buffer and determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect protein bands using an ECL substrate and an imaging system.
| Protein | Effect of Combination Treatment |
| Cleaved-PARP | Increased |
| Cleaved-Caspase-3 | Increased |
| Cleaved-Caspase-9 | Increased |
| γ-H2AX | Increased |
| Rad51 | Decreased |
| p-CDK1 (Y15) | Decreased |
Note: Combination therapy alters the protein levels of apoptosis-related and DNA damage response proteins.[1][3]
In Vivo Protocol
Xenograft Mouse Model
Materials:
-
Nude mice
-
LUSC cells
-
PD0166285
-
Cisplatin
-
Calipers
Protocol:
-
Subcutaneously inject LUSC cells into the flanks of nude mice.
-
When tumors reach a palpable size, randomize mice into treatment groups (Vehicle, PD0166285, Cisplatin, Combination).
-
Administer treatments as per the established schedule.
-
Measure tumor volume regularly using calipers.
-
At the end of the study, excise tumors for immunohistochemistry (IHC) and TUNEL assays.
Note: The combination of PD0166285 and cisplatin has been shown to inhibit tumor growth in vivo.[3]
Disclaimer
This protocol is intended for research use only by qualified personnel. Appropriate safety precautions should be taken when handling chemical reagents and performing experiments. The specific concentrations of drugs and incubation times may need to be optimized for different cell lines and experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Wee1 inhibitor PD0166285 sensitized TP53 mutant lung squamous cell carcinoma to cisplatin via STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wee1 inhibitor PD0166285 sensitized TP53 mutant lung squamous cell carcinoma to cisplatin via STAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WEE1 inhibition targets cell cycle checkpoints for triple negative breast cancers to overcome cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. cancer.wisc.edu [cancer.wisc.edu]
- 8. benchchem.com [benchchem.com]
- 9. Cell cycle regulation by the Wee1 Inhibitor PD0166285, Pyrido [2,3-d] pyimidine, in the B16 mouse melanoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Assessing the Radiosensitizing Effects of PD0166285
For Researchers, Scientists, and Drug Development Professionals
Introduction:
PD0166285 is a potent small molecule inhibitor of Wee1 and PKMYT1 kinases, crucial regulators of the G2/M cell cycle checkpoint.[1][2] By inhibiting these kinases, PD0166285 abrogates the G2/M checkpoint, leading to premature mitotic entry.[3][4] This mechanism is particularly effective in sensitizing cancer cells, especially those with p53 mutations, to the cytotoxic effects of ionizing radiation.[1][2][5] Radiation-induced DNA damage would typically activate the G2/M checkpoint to allow for DNA repair. However, in the presence of PD0166285, cells are forced into mitosis with damaged DNA, leading to mitotic catastrophe and enhanced cell death.[1][6] Furthermore, evidence suggests that PD0166285 may also directly attenuate DNA damage repair by inhibiting proteins such as Rad51.[1][6]
These application notes provide detailed protocols for assessing the radiosensitizing effects of PD0166285 in cancer cell lines. The described methods will enable researchers to quantify the enhancement of radiation-induced cell killing, analyze the underlying cellular and molecular mechanisms, and visualize key signaling pathways and experimental workflows.
Data Presentation
Table 1: In Vitro Efficacy of PD0166285
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| KYSE150 | Esophageal Squamous Cell Carcinoma | 234 - 694 (range across various ESCC lines) | [1][6] |
| TE1 | Esophageal Squamous Cell Carcinoma | 234 - 694 (range across various ESCC lines) | [1][6] |
| B16 | Mouse Melanoma | Not explicitly stated, effective concentration 500 nM | [3][4] |
Table 2: Radiosensitization Effect of PD0166285
| Cell Line | Cancer Type | Sensitizer Enhancement Ratio (SER) | Notes | Reference |
| p53-mutant cells | Various | 1.23 | The sensitivity enhancement ratio was determined by a clonogenic assay. | [3] |
| H1299 (p53-mutant conformation) | Human Lung Carcinoma | Enhanced sensitivity to radiation | Accompanied by nearly complete blockage of Tyr15 phosphorylation of CDC2 and increased CDC2 kinase activity. | [2] |
| KYSE150 | Esophageal Squamous Cell Carcinoma | Significant sensitization | Demonstrated by clonogenic survival assays. | [6] |
| TE1 | Esophageal Squamous Cell Carcinoma | Significant sensitization | Demonstrated by clonogenic survival assays. | [6] |
Experimental Protocols
Clonogenic Survival Assay
This assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation and is used to quantify the radiosensitizing effect of PD0166285.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
PD0166285
-
6-well plates or 100 mm dishes
-
X-ray irradiator
-
Fixation solution (e.g., 6% glutaraldehyde)
-
Staining solution (e.g., 0.5% crystal violet)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding:
-
Harvest exponentially growing cells and prepare a single-cell suspension.
-
Determine the appropriate number of cells to seed for each treatment condition. This number should be optimized to yield approximately 50-100 colonies in the control plates. The cell number will need to be increased for higher doses of radiation to account for increased cell killing.
-
Seed the cells into 6-well plates or 100 mm dishes and allow them to attach for several hours.
-
-
Treatment:
-
Treat the cells with the desired concentration of PD0166285 or vehicle control (e.g., DMSO) for a predetermined time before irradiation (e.g., 1-24 hours).
-
Expose the cells to various doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
-
Incubation:
-
After treatment, replace the medium with fresh complete medium.
-
Incubate the plates for 10-14 days, allowing viable cells to form colonies of at least 50 cells.
-
-
Fixation and Staining:
-
Aspirate the medium and wash the plates with PBS.
-
Fix the colonies with a fixation solution for at least 30 minutes.
-
Remove the fixation solution and stain the colonies with a crystal violet solution for at least 30 minutes.
-
-
Colony Counting:
-
Carefully wash the plates with water and allow them to air dry.
-
Count the number of colonies containing 50 or more cells.
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) for each treatment: (Number of colonies counted / Number of cells seeded).
-
Calculate the Surviving Fraction (SF) for each treatment: PE of treated cells / PE of control cells.
-
Plot the SF against the radiation dose on a semi-logarithmic scale to generate cell survival curves.
-
The Sensitizer Enhancement Ratio (SER) can be calculated by dividing the radiation dose required to produce a certain level of survival (e.g., SF=0.1) in the absence of the drug by the dose required for the same survival level in the presence of the drug.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of PD0166285 and radiation on cell cycle distribution, particularly the abrogation of the G2/M checkpoint.
Materials:
-
Treated and control cells
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL)
-
Flow cytometer
Protocol:
-
Cell Harvest and Fixation:
-
Harvest approximately 1x10^6 cells for each condition.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping.
-
Fix the cells at 4°C for at least 30 minutes. Fixed cells can be stored at 4°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in 100 µL of RNase A solution and incubate at room temperature for 5 minutes.
-
Add 400 µL of PI staining solution and incubate at room temperature for 5-10 minutes, protected from light.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use appropriate gating strategies to exclude doublets and debris.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distributions between different treatment groups. An increase in the G2/M population after radiation and a subsequent decrease with the addition of PD0166285 would indicate G2/M checkpoint abrogation.
-
Western Blot for Apoptosis Markers (Cleaved PARP and Cleaved Caspase-3)
This method is used to detect the induction of apoptosis following treatment with PD0166285 and radiation.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-cleaved PARP, anti-cleaved Caspase-3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction:
-
Lyse the cells in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
Immunofluorescence for DNA Damage Markers (γ-H2AX and 53BP1)
This protocol is used to visualize and quantify DNA double-strand breaks (DSBs) as nuclear foci.
Materials:
-
Cells grown on coverslips
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibodies (anti-γ-H2AX, anti-53BP1)
-
Fluorescently labeled secondary antibodies
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment:
-
Seed cells on coverslips in a multi-well plate and allow them to attach.
-
Treat the cells with PD0166285 and/or radiation.
-
-
Fixation and Permeabilization:
-
At the desired time points post-treatment, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 10 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash with PBS.
-
Block the cells with blocking solution for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., mouse anti-γ-H2AX and rabbit anti-53BP1) diluted in blocking solution overnight at 4°C.
-
Wash with PBS.
-
Incubate with appropriate fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Image the cells using a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the number of γ-H2AX and 53BP1 foci per nucleus. An increase in the number of foci indicates an increase in DNA DSBs. The persistence of these foci over time can indicate impaired DNA repair.
-
Signaling Pathways and Experimental Workflows
Caption: PD0166285-mediated radiosensitization signaling pathway.
Caption: Experimental workflow for the Clonogenic Survival Assay.
Caption: Experimental workflow for Cell Cycle Analysis.
Caption: Experimental workflow for Western Blotting.
Caption: Experimental workflow for Immunofluorescence.
References
- 1. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PD0166285 sensitizes esophageal squamous cell carcinoma to radiotherapy by dual inhibition of WEE1 and PKMYT1 [frontiersin.org]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. wp.uthscsa.edu [wp.uthscsa.edu]
- 5. Wild-type TP53 inhibits G(2)-phase checkpoint abrogation and radiosensitization induced by PD0166285, a WEE1 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. Regulation of G2/M Transition by Inhibition of WEE1 and PKMYT1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. meridian.allenpress.com [meridian.allenpress.com]
- 10. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Step-by-Step Guide for Western Blot Analysis of Phospho-CDK1 Following PD0166285 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step guide for the Western blot analysis of phosphorylated Cyclin-Dependent Kinase 1 (p-CDK1) in cultured cells following treatment with PD0166285. PD0166285 is a potent inhibitor of Wee1 kinase, a key negative regulator of the cell cycle.[1][2][3][4] Inhibition of Wee1 by PD0166285 prevents the inhibitory phosphorylation of CDK1 at tyrosine 15 (Tyr15) and threonine 14 (Thr14), leading to premature mitotic entry.[1][5][6][7] This protocol details the experimental workflow from cell culture and drug treatment to protein extraction, quantification, immunoblotting, and data analysis. Additionally, it includes a representative data summary and visual diagrams of the signaling pathway and experimental procedure to facilitate understanding and execution.
Introduction
Cyclin-Dependent Kinase 1 (CDK1), also known as cell division control protein 2 (Cdc2), is a pivotal regulator of the G2/M transition in the cell cycle.[7] Its activity is tightly controlled by the binding of cyclins and by phosphorylation events. The Wee1 kinase family, including Wee1 and Myt1, inhibits CDK1 activity by phosphorylating it on specific threonine and tyrosine residues (Thr14 and Tyr15).[1][6][8] This inhibitory phosphorylation prevents the cell from entering mitosis until DNA replication is complete and any DNA damage is repaired.[8]
PD0166285 is a small molecule inhibitor that targets Wee1 and, to a lesser extent, Myt1, with IC50 values in the nanomolar range.[1][9] By inhibiting Wee1, PD0166285 abrogates the G2/M checkpoint, leading to a decrease in the inhibitory phosphorylation of CDK1 and forcing cells into premature mitosis.[1][2][3] This mechanism makes Wee1 inhibitors like PD0166285 promising therapeutic agents in oncology, particularly in cancers with a defective G1 checkpoint.
Western blotting is a fundamental technique to detect and quantify changes in protein phosphorylation. This guide provides a detailed protocol for assessing the efficacy of PD0166285 by measuring the levels of phosphorylated CDK1 (p-CDK1) in treated cells.
Signaling Pathway and Drug Action
The following diagram illustrates the regulatory pathway of CDK1 and the mechanism of action for PD0166285.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the Western blot analysis of p-CDK1.
Part 1: Cell Culture and PD0166285 Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., HeLa, HT29, or other suitable lines) in 100 mm culture dishes and grow to 70-80% confluency.
-
Drug Preparation: Prepare a stock solution of PD0166285 in fresh, anhydrous DMSO. For example, a 10 mM stock solution.
-
Treatment: Dilute the PD0166285 stock solution in pre-warmed complete cell culture medium to the desired final concentrations. A common effective concentration is 0.5 µM.[1][2] Always include a vehicle control (DMSO-only) treated sample.
-
Incubation: Remove the old medium from the cells and replace it with the drug-containing or vehicle control medium. Incubate the cells for a predetermined time, for example, 4 to 24 hours, at 37°C in a humidified incubator with 5% CO2.[1][2]
Part 2: Protein Extraction (Lysate Preparation)
-
Cell Harvesting: After incubation, place the culture dishes on ice. Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer (or a similar lysis buffer) supplemented with a protease and phosphatase inhibitor cocktail.[10] For a 100 mm dish, 500 µL of lysis buffer is typically sufficient.
-
Scraping and Collection: Use a cell scraper to detach the cells and collect the cell suspension in a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing.[11] Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[2][11]
-
Supernatant Collection: Carefully transfer the clear supernatant, which contains the soluble proteins, to a new pre-chilled tube.
Part 3: Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[11]
-
Normalization: Based on the concentrations obtained, normalize all samples to the same concentration using lysis buffer.
Part 4: Sample Preparation for SDS-PAGE
-
Sample Buffer Addition: To the normalized protein samples, add 4x or 6x Laemmli sample buffer (containing SDS and a reducing agent like DTT or β-mercaptoethanol).[11]
-
Denaturation: Boil the samples at 95-100°C for 5 minutes to denature the proteins.[11]
Part 5: SDS-PAGE and Protein Transfer
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg per lane) onto an SDS-polyacrylamide gel.[11] Also, load a pre-stained protein ladder to monitor migration and estimate protein size. Run the gel at a constant voltage until the dye front reaches the bottom.[11]
-
Membrane Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[11]
Part 6: Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[11][12] For phospho-specific antibodies, BSA is often preferred to reduce background.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for p-CDK1 (e.g., anti-phospho-CDK1 Tyr15 or Thr14) diluted in the blocking buffer.[13][14][15] The incubation should be performed overnight at 4°C with gentle agitation.[11] A separate blot should be run in parallel and incubated with an antibody for total CDK1 and a loading control (e.g., GAPDH or β-actin).
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[11]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.[11]
-
Final Washes: Repeat the washing step (step 3) to remove the unbound secondary antibody.
Part 7: Signal Detection and Analysis
-
Chemiluminescence Detection: Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions and incubate the membrane with it.[11]
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.[11]
-
Quantification: Quantify the band intensities using densitometry software. Normalize the p-CDK1 signal to the total CDK1 signal and/or the loading control to determine the relative change in phosphorylation.
Experimental Workflow Diagram
The following diagram outlines the key steps of the Western blot protocol.
Data Presentation
The following table summarizes representative quantitative data from an experiment where a cancer cell line was treated with varying concentrations of PD0166285 for 6 hours. The levels of phosphorylated CDK1 (p-CDK1) at Tyr15 were assessed by Western blot and quantified relative to the total CDK1 levels.
| PD0166285 Conc. (µM) | p-CDK1 (Tyr15) Relative Intensity | Total CDK1 Relative Intensity | Normalized p-CDK1/Total CDK1 Ratio |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 |
| 0.1 | 0.65 | 0.98 | 0.66 |
| 0.3 | 0.28 | 1.02 | 0.27 |
| 1.0 | 0.08 | 0.99 | 0.08 |
| 3.0 | 0.02 | 1.01 | 0.02 |
Troubleshooting
Common issues in Western blotting for phosphorylated proteins include weak or no signal, high background, and non-specific bands. Here are some troubleshooting tips:
-
Weak or No Signal:
-
High Background:
-
Non-specific Bands:
By following this detailed guide, researchers can effectively perform Western blot analysis to investigate the impact of PD0166285 on CDK1 phosphorylation and gain valuable insights into its mechanism of action.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Cell cycle regulation by the Wee1 Inhibitor PD0166285, Pyrido [2,3-d] pyimidine, in the B16 mouse melanoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell cycle regulation by the Wee1 inhibitor PD0166285, pyrido [2,3-d] pyimidine, in the B16 mouse melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | PD0166285 sensitizes esophageal squamous cell carcinoma to radiotherapy by dual inhibition of WEE1 and PKMYT1 [frontiersin.org]
- 6. Wee1 inhibitor PD0166285 sensitized TP53 mutant lung squamous cell carcinoma to cisplatin via STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fine Tuning the Cell Cycle: Activation of the Cdk1 Inhibitory Phosphorylation Pathway during Mitotic Exit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Basis of Wee Kinases Functionality and Inactivation by Diverse Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. Phospho-CDK1 (Tyr15) Polyclonal Antibody (PA1-4617) [thermofisher.com]
- 14. assaybiotechnology.com [assaybiotechnology.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. bosterbio.com [bosterbio.com]
- 18. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
Application of PD0166285 in Creating Resistant Cancer Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes
PD0166285 is a potent, albeit non-selective, inhibitor of Wee1 kinase, a critical regulator of the G2/M cell cycle checkpoint.[1] It also exhibits inhibitory activity against other kinases such as Myt1, c-Src, EGFR, FGFR1, and PDGFRβ.[2] The primary mechanism of action of PD0166285 involves the inhibition of Wee1, which leads to the abrogation of the G2 checkpoint and forces cells with damaged DNA to prematurely enter mitosis, resulting in mitotic catastrophe and cell death.[3][4] This makes it an attractive agent for sensitizing cancer cells, particularly those with a deficient p53-dependent G1 checkpoint, to DNA-damaging therapies like radiation and chemotherapy.[3][4]
The development of cancer cell line models with acquired resistance to PD0166285 is a valuable tool for understanding the molecular mechanisms that drive resistance to Wee1 inhibitors. These models can be instrumental in identifying novel therapeutic targets to overcome resistance and for the screening of next-generation Wee1 inhibitors or combination therapies.
Potential mechanisms of acquired resistance to Wee1 inhibitors, which may be relevant for PD0166285, include:
-
Upregulation of related kinases: Increased expression of PKMYT1 or Myt1, which are also capable of phosphorylating and inhibiting CDK1, can compensate for the inhibition of Wee1 and thus confer resistance.
-
Alterations in cell cycle control: Changes in the expression or activity of key cell cycle proteins, such as reduced levels of the Wee1 substrate CDK1, can diminish the impact of Wee1 inhibition.
-
Drug Efflux: Increased expression of multidrug resistance proteins, such as P-glycoprotein (P-gp), of which PD0166285 is a substrate, can lead to reduced intracellular drug concentrations.[1]
These resistant cell line models serve as a critical platform for preclinical research aimed at developing more robust and effective cancer therapies.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of PD0166285 across various cancer cell lines. This data is essential for selecting appropriate cell lines and determining starting concentrations for the development of resistant models.
Table 1: IC50 Values of PD0166285 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| KYSE150 | Esophageal Squamous Cell Carcinoma | 234 | [2] |
| TE1 | Esophageal Squamous Cell Carcinoma | 694 | [2] |
| NCI-H226 | Lung Squamous Cell Carcinoma | 641 | [5] |
| NCI-H520 | Lung Squamous Cell Carcinoma | 1204 | [5] |
| Calu1 | Lung Squamous Cell Carcinoma | ~1000 | [5] |
| B16 | Mouse Melanoma | ~500 (anti-proliferative concentration) | [4] |
Table 2: Inhibitory Activity of PD0166285 Against Various Kinases
| Kinase | IC50 (nM) | Reference |
| Wee1 | 24 | [1] |
| Myt1 | 72 | [1] |
| Chk1 | 3433 | [1] |
Experimental Protocols
This section provides a detailed, synthesized protocol for the generation and characterization of a PD0166285-resistant cancer cell line model.
Protocol 1: Determination of the Initial IC50 of PD0166285 in the Parental Cancer Cell Line
Objective: To determine the baseline sensitivity of the parental cancer cell line to PD0166285.
Materials:
-
Parental cancer cell line of choice (e.g., NCI-H226, KYSE150)
-
Complete cell culture medium
-
PD0166285 (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed the parental cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of PD0166285 in complete cell culture medium. A typical concentration range to start with could be from 10 nM to 10 µM. Include a vehicle control (DMSO) at the same concentration as the highest PD0166285 concentration.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of PD0166285.
-
Incubate the plate for a period that allows for at least two cell doublings (e.g., 48-72 hours).
-
After the incubation period, assess cell viability using a suitable assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve with the log of the drug concentration on the x-axis and the percentage of cell viability on the y-axis.
-
Determine the IC50 value, which is the concentration of PD0166285 that causes 50% inhibition of cell growth, using non-linear regression analysis.
Protocol 2: Generation of a PD0166285-Resistant Cancer Cell Line
Objective: To develop a cancer cell line with acquired resistance to PD0166285 through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
PD0166285
-
Cell culture flasks
-
Cryopreservation medium
Procedure:
-
Initial Exposure: Begin by continuously culturing the parental cell line in a medium containing PD0166285 at a concentration equal to the IC50 value determined in Protocol 1.
-
Monitoring and Passaging: Closely monitor the cells for signs of cell death. Initially, a significant portion of the cells will die. The surviving cells will be the ones that are either intrinsically more resistant or are beginning to acquire resistance.
-
Replace the medium with fresh, drug-containing medium every 2-3 days.
-
When the surviving cells reach 70-80% confluency, passage them into a new flask with the same concentration of PD0166285.
-
Dose Escalation: Once the cells have adapted to the current drug concentration and exhibit a stable growth rate comparable to the parental line (this may take several weeks to months), gradually increase the concentration of PD0166285. A common approach is to double the concentration at each step.
-
Repeat the process of monitoring, passaging, and dose escalation. It is crucial to cryopreserve an aliquot of cells at each successful dose escalation step.
-
Selection of Resistant Clones: Continue this process until the cells can proliferate in a concentration of PD0166285 that is significantly higher (e.g., 5- to 10-fold) than the initial IC50 of the parental line.
-
At this stage, you can either use the polyclonal resistant population or isolate monoclonal resistant cell lines through limiting dilution or single-cell cloning.
Protocol 3: Characterization and Validation of the Resistant Phenotype
Objective: To confirm and characterize the resistance of the newly generated cell line to PD0166285.
Materials:
-
Parental cell line
-
PD0166285-resistant cell line
-
PD0166285
-
Materials for cell viability assays, western blotting, and qPCR.
Procedure:
-
IC50 Determination in Resistant Line: Repeat Protocol 1 with the newly generated resistant cell line and the parental cell line in parallel. Calculate the new IC50 value for the resistant line and determine the resistance index (RI) by dividing the IC50 of the resistant line by the IC50 of the parental line.
-
Stability of Resistance: To determine if the resistance is stable, culture the resistant cells in a drug-free medium for several passages (e.g., 4-6 weeks) and then re-determine the IC50. A stable resistance will show only a minor decrease in the IC50 value.
-
Molecular Characterization:
-
Western Blot Analysis: Investigate the expression levels of proteins known to be involved in Wee1 signaling and potential resistance mechanisms. This includes Wee1, p-CDK1 (Tyr15), CDK1, PKMYT1, and Myt1. Compare the protein expression profiles between the parental and resistant cell lines.
-
Gene Expression Analysis (qPCR or RNA-seq): Analyze the mRNA levels of genes encoding the proteins mentioned above, as well as genes for drug transporters like ABCB1 (encoding P-gp).
-
Visualizations
PD0166285 Signaling Pathway
Experimental Workflow for Resistant Cell Line Generation
Logical Relationship of Resistance Mechanisms
References
- 1. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy [mdpi.com]
- 2. Frontiers | PD0166285 sensitizes esophageal squamous cell carcinoma to radiotherapy by dual inhibition of WEE1 and PKMYT1 [frontiersin.org]
- 3. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 4. Cell cycle regulation by the Wee1 Inhibitor PD0166285, Pyrido [2,3-d] pyimidine, in the B16 mouse melanoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wee1 inhibitor PD0166285 sensitized TP53 mutant lung squamous cell carcinoma to cisplatin via STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Apoptosis Induced by PD0166285
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD0166285 is a potent small molecule inhibitor of Wee1 kinase, a critical regulator of the G2/M cell cycle checkpoint.[1] By inhibiting Wee1, PD0166285 prevents the inhibitory phosphorylation of cyclin-dependent kinase 1 (CDK1), leading to premature entry into mitosis.[2] In cancer cells, particularly those with p53 mutations that lack a functional G1 checkpoint, this forced mitotic entry can result in mitotic catastrophe and subsequent apoptosis.[2][3] These application notes provide detailed protocols for widely used techniques to measure apoptosis induced by PD0166285, enabling researchers to accurately quantify its cytotoxic effects.
Signaling Pathway of PD0166285-Induced Apoptosis
PD0166285 primarily functions by abrogating the G2/M checkpoint.[1] In response to DNA damage, normal cells would arrest at this checkpoint to allow for repair. However, in the presence of PD0166285, Wee1 is inhibited, preventing the phosphorylation and inactivation of the CDK1/Cyclin B1 complex. This leads to uncontrolled activation of CDK1, forcing the cell into premature and often aberrant mitosis. This process, termed mitotic catastrophe, is a key mechanism leading to the activation of the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and the executioner caspase-3, ultimately leading to cell death.[2]
Data Presentation
The following tables summarize quantitative data on apoptosis induced by PD0166285 in different cancer cell lines.
Table 1: Apoptosis in Lung Squamous Carcinoma Cells (NCI-H520) Treated with PD0166285.
| Treatment Group | Concentration | Percentage of Apoptotic Cells (%) |
| Control (DMSO) | - | 3.12 |
| PD0166285 | 200 nM | 6.24 |
| PD0166285 | 400 nM | 10.12 |
| PD0166285 | 800 nM | 15.75 |
Data adapted from Annexin V-FITC/PI flow cytometry analysis.
Table 2: Synergistic Induction of Apoptosis with PD0166285 and Cisplatin in Lung Squamous Carcinoma Cells (NCI-H520).
| Treatment Group | Concentration | Percentage of Apoptotic Cells (%) |
| Control (DMSO) | - | 3.12 |
| PD0166285 | 400 nM | 10.12 |
| Cisplatin | 1 µM | 7.95 |
| PD0166285 + Cisplatin | 400 nM + 1 µM | 25.46 |
Data adapted from Annexin V-FITC/PI flow cytometry analysis.
Table 3: Apoptosis in Basal Breast Cancer Cells (MB231) Treated with a Wee1 Inhibitor and/or TRAIL.
| Treatment Group | Percentage of Sub-G1 (Apoptotic) Cells (%) |
| Control (DMSO) | ~5 |
| Wee1 Inhibitor | ~15 |
| TRAIL | ~8 |
| Wee1 Inhibitor + TRAIL | ~35 |
Data represents the percentage of cells with sub-G1 DNA content as measured by propidium iodide staining and flow cytometry.[4]
Experimental Protocols
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This is one of the most common methods for detecting apoptotic cells.[2] It is based on the principle that phosphatidylserine (PS), which is normally on the inner leaflet of the plasma membrane, is translocated to the outer leaflet during early apoptosis. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is lost.
Protocol:
-
Cell Preparation:
-
Seed cells in a 6-well plate at a density that will not exceed 80-90% confluency at the time of harvest.
-
Treat cells with the desired concentrations of PD0166285 for the indicated time. Include a vehicle-treated control group.
-
-
Harvesting:
-
Gently aspirate the culture medium.
-
Wash the cells once with ice-cold PBS.
-
Trypsinize the cells and collect them in a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.
-
Healthy cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be both Annexin V and PI positive.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA fragments with fluorescently labeled dUTPs.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Wee1 inhibitor PD0166285 sensitized TP53 mutant lung squamous cell carcinoma to cisplatin via STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PD0166285 sensitizes esophageal squamous cell carcinoma to radiotherapy by dual inhibition of WEE1 and PKMYT1 [frontiersin.org]
- 4. WEE1 inhibition sensitizes basal breast cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Testing of PD0166285 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD0166285 is a potent small molecule inhibitor targeting the Wee1 and Myt1 kinases, which are critical regulators of the G2/M cell cycle checkpoint. By inhibiting Wee1 and Myt1, PD0166285 disrupts the inhibitory phosphorylation of cyclin-dependent kinase 1 (CDK1), leading to premature entry into mitosis. This forced mitotic entry in cells with DNA damage, a common characteristic of cancer cells, results in mitotic catastrophe and subsequent apoptosis. Notably, cancer cells with mutations in the p53 tumor suppressor gene are often more dependent on the G2/M checkpoint for DNA repair, making them particularly susceptible to Wee1 inhibition.
These application notes provide a comprehensive framework for the in vivo experimental design and detailed protocols for testing the efficacy of PD0166285 in various mouse models of cancer. The provided methodologies can be adapted for monotherapy or combination studies with DNA-damaging agents like cisplatin or radiotherapy.
Mechanism of Action of PD0166285
PD0166285 primarily functions by abrogating the G2/M checkpoint. In response to DNA damage, the cell cycle is arrested at the G2 phase to allow for repair before proceeding to mitosis. This arrest is maintained by the inhibitory phosphorylation of CDK1 on Threonine 14 (Thr14) and Tyrosine 15 (Tyr15) by Myt1 and Wee1 kinases, respectively. PD0166285 inhibits both Wee1 and Myt1, preventing this phosphorylation and forcing the cell into premature mitosis, leading to cell death in the presence of unrepaired DNA damage.
In Vivo Experimental Design
Objectives
-
To evaluate the single-agent anti-tumor efficacy of PD0166285 in a relevant mouse model.
-
To assess the potential of PD0166285 to sensitize tumors to standard-of-care therapies such as chemotherapy (e.g., cisplatin) or radiation.
-
To determine the pharmacokinetic and pharmacodynamic (PK/PD) profile of PD0166285 in vivo.
-
To evaluate the safety and tolerability of PD0166285.
Mouse Model Selection
The choice of mouse model is critical for the successful evaluation of PD0166285. Given its mechanism of action, models with p53 mutations are highly recommended.
-
Xenograft Models: Human cancer cell lines with known p53 status (e.g., TP53-mutant lung squamous cell carcinoma or esophageal squamous cell carcinoma cell lines) are subcutaneously implanted into immunodeficient mice (e.g., NOD-SCID or athymic nude mice).
-
Patient-Derived Xenograft (PDX) Models: These models are established by implanting tumor fragments from a patient directly into immunodeficient mice. PDX models often better recapitulate the heterogeneity and microenvironment of human tumors.
-
Genetically Engineered Mouse Models (GEMMs): GEMMs that spontaneously develop tumors with specific genetic alterations (e.g., p53 mutations) can provide a more physiologically relevant system with an intact immune system.
Experimental Groups and Controls
A well-designed study should include the following groups:
| Group | Treatment | Purpose |
| 1 | Vehicle Control | To assess baseline tumor growth. |
| 2 | PD0166285 (Monotherapy) | To evaluate the single-agent efficacy of PD0166285. |
| 3 | Standard-of-Care (e.g., Cisplatin or IR) | To establish the efficacy of the standard therapy alone. |
| 4 | PD0166285 + Standard-of-Care (Combination) | To determine if PD0166285 enhances the efficacy of the standard therapy. |
| 5 | Satellite Group (for PK/PD) | To collect samples for pharmacokinetic and pharmacodynamic analysis. |
Dosing and Administration
-
Formulation: PD0166285 can be formulated in a vehicle such as a mixture of DMSO, PEG300, and saline. The final concentration should be determined based on the desired dose and administration volume.
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route for preclinical studies. Oral gavage (p.o.) may also be considered depending on the drug's oral bioavailability.
-
Dose and Schedule: Previous studies have used doses in the range of 12 mg/kg. Dose-finding studies are recommended to determine the maximum tolerated dose (MTD). A typical dosing schedule could be daily or every other day for a specified number of weeks.
Experimental Protocols
Cell Line IC50 Determination
Prior to in vivo studies, the half-maximal inhibitory concentration (IC50) of PD0166285 should be determined in the selected cancer cell lines.
| Cell Line Type | Reported IC50 Range of PD0166285 | Reference |
| Wee1 (cell-free assay) | 24 nM | |
| Myt1 (cell-free assay) | 72 nM | |
| Chk1 (cell-free assay) | 3.4 µM | |
| Esophageal Squamous Cell Carcinoma (ESCC) | 234 - 694 nM | |
| TP53-mutated Lung Squamous Cell Carcinoma (LUSC) | 641 - 1204 nM |
In Vivo Study Workflow
Protocol for Subcutaneous Xenograft Establishment
-
Cell Culture: Culture the selected cancer cell line under standard conditions.
-
Cell Harvest: When cells reach 70-80% confluency, harvest them using trypsin and wash with sterile PBS.
-
Cell Viability: Determine cell viability using a trypan blue exclusion assay. Viability should be >90%.
-
Cell Suspension: Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.
-
Injection: Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the flank of each mouse.
-
Monitoring: Monitor the mice for tumor growth.
Protocol for Drug Administration
-
PD0166285 Formulation:
-
Prepare a stock solution of PD0166285 in DMSO.
-
On the day of injection, dilute the stock solution to the final desired concentration using a vehicle such as 10% DMSO, 40% PEG300, and 50% saline.
-
The final injection volume should be approximately 100 µL per 20 g mouse.
-
-
Administration:
-
Administer the formulated PD0166285 or vehicle control via intraperitoneal (i.p.) injection using a 27-gauge needle.
-
For combination studies, administer cisplatin (e.g., 5 mg/kg, i.p., once a week) or deliver focal irradiation to the tumor.
-
Protocol for Tumor Measurement and Monitoring
-
Measurement: Measure the tumor dimensions (length and width) 2-3 times per week using digital calipers.
-
Tumor Volume Calculation: Calculate the tumor volume using the formula:
-
Tumor Volume (mm³) = (Width² x Length) / 2
-
-
Body Weight: Monitor the body weight of each mouse at the same frequency as tumor measurements to assess toxicity.
-
Data Recording: Maintain a detailed record of tumor volumes and body weights for each mouse.
| Mouse ID | Treatment Group | Date | Tumor Length (mm) | Tumor Width (mm) | Tumor Volume (mm³) | Body Weight (g) |
Protocol for Endpoint and Tissue Collection
-
Endpoint Criteria: Euthanize mice when tumors reach a predetermined size (e.g., >1500 mm³), exhibit signs of ulceration, or if the mouse shows signs of significant distress or weight loss (>20%).
-
Euthanasia: Euthanize mice using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Tissue Collection:
-
Excise the tumor and measure its final weight.
-
Divide the tumor for different analyses:
-
Snap-freeze a portion in liquid nitrogen for Western blot analysis.
-
Fix a portion in 10% neutral buffered formalin for immunohistochemistry (IHC).
-
-
Collect vital organs (e.g., liver, kidneys) for toxicity assessment.
-
Downstream Analyses
-
Western Blot: Analyze tumor lysates for the expression of key pharmacodynamic markers such as phosphorylated CDK1 (p-CDK1 Tyr15 and Thr14), Cyclin B1, and markers of apoptosis (e.g., cleaved PARP, cleaved Caspase-3).
-
Immunohistochemistry (IHC): Stain tumor sections for markers of proliferation (e.g., Ki-67), apoptosis (e.g., TUNEL), and DNA damage (e.g., γH2AX).
-
Statistical Analysis: Analyze tumor growth data using appropriate statistical methods (e.g., two-way ANOVA with multiple comparisons) to determine the significance of treatment effects.
Safety and Toxicology
Throughout the study, closely monitor the mice for any signs of toxicity, including:
-
Weight loss
-
Changes in behavior (e.g., lethargy, hunched posture)
-
Ruffled fur
-
Diarrhea or other gastrointestinal issues
If significant toxicity is observed, dose reduction or cessation of treatment may be necessary. Histopathological analysis of major organs can provide further insights into potential off-target effects.
By following these detailed application notes and protocols, researchers can effectively design and execute in vivo studies to evaluate the therapeutic potential of PD0166285 in various cancer models. The structured approach will ensure the generation of robust and reproducible data to support further drug development efforts.
Application Notes: Synchronizing Cells in G1 Phase with PD0166285
References
- 1. Cell cycle regulation by the Wee1 Inhibitor PD0166285, Pyrido [2,3-d] pyimidine, in the B16 mouse melanoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Cell cycle regulation by the Wee1 inhibitor PD0166285, pyrido [2,3-d] pyimidine, in the B16 mouse melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fine Tuning the Cell Cycle: Activation of the Cdk1 Inhibitory Phosphorylation Pathway during Mitotic Exit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Cyclin D-Cdk4,6 Drives Cell-Cycle Progression via the Retinoblastoma Protein’s C-Terminal Helix - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the cyclin D–cyclin-dependent kinase (CDK)4/6–retinoblastoma pathway with selective CDK 4/6 inhibitors in hormone receptor-positive breast cancer: rationale, current status, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. nanocellect.com [nanocellect.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Determining the Efficacy of PD0166285 Using a Clonogenic Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for assessing the efficacy of the Wee1 and PKMYT1 inhibitor, PD0166285, using a clonogenic assay. The clonogenic assay is a well-established in vitro method to determine the ability of a single cell to undergo unlimited division to form a colony, thereby measuring the cytotoxic and cytostatic effects of a compound. These application notes will cover the mechanism of action of PD0166285, a step-by-step protocol for the clonogenic assay, and a representative data presentation.
Introduction
PD0166285 is a potent small molecule inhibitor targeting Wee1 and PKMYT1 kinases, which are key regulators of the G2/M cell cycle checkpoint.[1][2] Wee1 and PKMYT1 phosphorylate and inactivate cyclin-dependent kinase 1 (CDK1), preventing premature entry into mitosis.[1][2] In many cancer cells, particularly those with a defective G1 checkpoint (e.g., due to p53 mutations), the G2/M checkpoint is critical for repairing DNA damage before cell division. By inhibiting Wee1 and PKMYT1, PD0166285 abrogates the G2/M checkpoint, forcing cells with damaged DNA to enter mitosis, leading to mitotic catastrophe and subsequent cell death.[1][2] This mechanism makes PD0166285 a promising anti-cancer agent, both as a monotherapy and as a sensitizer for DNA-damaging agents like radiation and chemotherapy. The clonogenic assay is an ideal method to quantify the long-term efficacy of PD0166285 on the reproductive integrity of cancer cells.
Signaling Pathway of PD0166285
References
Troubleshooting & Optimization
troubleshooting PD0166285 instability in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the Wee1 kinase inhibitor, PD0166285. The information is tailored for scientists and drug development professionals encountering challenges with the compound's stability in aqueous solutions during their experiments.
Troubleshooting Guide: PD0166285 Instability and Precipitation in Aqueous Solutions
Researchers often face challenges with the solubility and stability of PD0166285 in aqueous solutions, which can lead to inconsistent experimental results. This guide provides a systematic approach to troubleshoot these issues.
Visualizing the Troubleshooting Workflow
The following diagram outlines the decision-making process when encountering suspected instability or precipitation of PD0166285 in your experiments.
Caption: A step-by-step guide to troubleshooting PD0166285 instability in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My PD0166285 solution appears cloudy after adding it to my cell culture medium. What is happening?
A1: Cloudiness or visible precipitation is a strong indicator that the compound is falling out of solution. PD0166285 is practically insoluble in water.[1][2] When a concentrated DMSO stock is diluted into an aqueous medium, the compound can precipitate if its concentration exceeds its solubility limit in the final solution.
Troubleshooting Steps:
-
Lower the Final Concentration: The effective concentration of PD0166285 in many cell-based assays is in the nanomolar to low micromolar range.[3][4] Attempt to use a lower final concentration.
-
Optimize Dilution: When preparing your working solution, add the DMSO stock to your pre-warmed medium with vigorous mixing to facilitate dispersion.
-
Control DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid solvent-induced cytotoxicity and to minimize solubility issues.[5]
Q2: I am observing inconsistent results in my cell-based assays. Could this be related to the stability of PD0166285?
A2: Yes, inconsistent results are often linked to the poor aqueous solubility and potential instability of the compound. If PD0166285 precipitates, the actual concentration of the inhibitor in solution will be lower and more variable than intended.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of PD0166285 in your cell culture medium immediately before use.[2][6]
-
Use Fresh DMSO: Moisture-absorbing DMSO can reduce the solubility of PD0166285.[3] It is recommended to use fresh, anhydrous DMSO to prepare your high-concentration stock solution.
-
Proper Stock Solution Storage: Store your DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6]
Q3: What is the best way to prepare a stock solution of PD0166285?
A3: The recommended solvent for preparing a stock solution of PD0166285 is DMSO.[1][2][3][7] You can prepare a high-concentration stock solution (e.g., 10 mM to 100 mM) in DMSO.
Protocol for Stock Solution Preparation:
-
Weigh the desired amount of PD0166285 powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.[6]
Q4: How does PD0166285 function, and what is its primary target?
A4: PD0166285 is a potent inhibitor of Wee1 kinase, a key regulator of the G2/M cell cycle checkpoint.[4][8] By inhibiting Wee1, PD0166285 prevents the inhibitory phosphorylation of Cdc2 (CDK1), leading to premature mitotic entry.[4][8] This abrogation of the G2 checkpoint can lead to mitotic catastrophe and cell death, particularly in cancer cells with a deficient G1 checkpoint (e.g., p53 mutant cells).[1][9] It also shows inhibitory activity against Myt1, another kinase that phosphorylates Cdc2.[1][3]
Signaling Pathway of PD0166285 Action
The diagram below illustrates the mechanism of action of PD0166285 in the context of the G2/M cell cycle checkpoint.
Caption: Mechanism of action of PD0166285 on the Wee1 signaling pathway.
Quantitative Data Summary
The following table summarizes key quantitative data for PD0166285 from various sources.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Wee1) | 24 nM | Cell-free assay | [1][3] |
| IC50 (Myt1) | 72 nM | Cell-free assay | [1][3] |
| IC50 (Chk1) | 3.4 µM | Cell-free assay | [1][3] |
| Effective Concentration | 0.5 µM | Various cancer cell lines | [3][4] |
| Solubility (DMSO) | 50-100 mg/mL | N/A | [3][7] |
| Solubility (Ethanol) | 100 mg/mL | N/A | [3] |
| Solubility (Water) | Insoluble | N/A | [1][3] |
Experimental Protocols
General Protocol for Cell-Based Assays
This protocol provides a general workflow for treating cells with PD0166285.
Caption: A typical experimental workflow for using PD0166285 in cell culture.
Detailed Methodologies
-
Cell Viability Assay (e.g., CCK-8):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of PD0166285 for 48 hours.[10]
-
Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at 450 nm using a microplate reader.[10]
-
-
Cell Cycle Analysis by Flow Cytometry:
-
Treat cells with the desired concentration of PD0166285 (e.g., 0.5 µM) for a specific duration (e.g., 4 to 24 hours).[4][11]
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase.
-
Analyze the DNA content by flow cytometry to determine the cell cycle distribution.[11]
-
-
Western Blotting for Cdc2 Phosphorylation:
-
Treat cells with PD0166285 (e.g., 0.5 µM) for the desired time. In some experiments, cells are co-treated with radiation to induce G2 arrest.[1][3]
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated Cdc2 (Tyr-15) and total Cdc2.
-
Use a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
References
- 1. glpbio.com [glpbio.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. selleckchem.com [selleckchem.com]
- 4. Cell cycle regulation by the Wee1 Inhibitor PD0166285, Pyrido [2,3-d] pyimidine, in the B16 mouse melanoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PD 166285 [sigmaaldrich.com]
- 8. Structural Basis of Wee Kinases Functionality and Inactivation by Diverse Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy [mdpi.com]
- 10. Wee1 inhibitor PD0166285 sensitized TP53 mutant lung squamous cell carcinoma to cisplatin via STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell cycle regulation by the Wee1 inhibitor PD0166285, pyrido [2,3-d] pyimidine, in the B16 mouse melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying and mitigating off-target effects of PD0166285 in research
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for identifying and mitigating the off-target effects of PD0166285, a potent inhibitor of Wee1 and Myt1 kinases. Due to its polypharmacology, understanding and addressing off-target activities are critical for the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-targets and known off-targets of PD0166285?
A1: PD0166285 is a pyridopyrimidine compound that potently inhibits the Wee1 and Myt1 kinases, which are key regulators of the G2/M cell cycle checkpoint.[1][2] However, it is a non-selective kinase inhibitor with a range of known off-targets.[3] Its off-target profile includes, but is not limited to, Chk1, c-Src, Platelet-Derived Growth Factor Receptor Beta (PDGFR-β), Fibroblast Growth Factor Receptor 1 (FGFR1), and Epidermal Growth Factor Receptor (EGFR).[3][4]
Q2: I am observing a phenotype in my cells that is not consistent with Wee1/Myt1 inhibition (e.g., unexpected toxicity, altered cell morphology). Could this be an off-target effect?
A2: Yes, unexpected cellular phenotypes are often indicative of off-target activities, especially when using a non-selective inhibitor like PD0166285. For example, inhibition of PDGFR-β or FGFR1 could lead to effects on cell proliferation, migration, and survival that are independent of G2/M checkpoint abrogation. Similarly, inhibition of c-Src can impact a wide array of cellular processes, including adhesion, motility, and proliferation. It is crucial to perform control experiments to dissect the on-target versus off-target effects.
Q3: At what concentration should I use PD0166285 to minimize off-target effects?
A3: To minimize off-target effects, it is recommended to use the lowest effective concentration of PD0166285 that elicits the desired on-target phenotype (i.e., inhibition of Cdc2 phosphorylation at Tyr15). Performing a dose-response experiment is critical. Based on available data, PD0166285 inhibits Wee1 and Myt1 in the low nanomolar range (IC50 of 24 nM and 72 nM, respectively), while off-target inhibition, such as of Chk1, occurs at much higher concentrations (IC50 of 3.4 µM).[1][2] Therefore, using concentrations in the low to mid-nanomolar range is advisable for initial experiments. However, cellular IC50 values can be higher, and in some cell lines, concentrations up to 500 nM have been used to achieve G2 checkpoint abrogation.[5][6]
Q4: How can I confirm that the observed phenotype is due to Wee1 inhibition and not an off-target effect?
A4: To confirm the on-target activity of PD0166285, it is essential to use orthogonal approaches. One effective strategy is to use a structurally different and more selective Wee1 inhibitor, such as AZD1775 (adavosertib), as a comparison.[7] If both inhibitors produce the same phenotype, it is more likely to be an on-target effect. Additionally, genetic approaches, such as siRNA or shRNA-mediated knockdown of Wee1, can be used to validate the phenotype.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with PD0166285.
| Observed Problem | Potential Cause (Off-Target Related) | Troubleshooting Steps |
| Unexpectedly high cytotoxicity at low nanomolar concentrations. | Inhibition of essential kinases for cell survival that are off-targets of PD0166285. | 1. Perform a detailed dose-response curve for cell viability and compare it to the IC50 for Wee1 inhibition (e.g., by monitoring p-Cdc2 Tyr15). A large discrepancy suggests off-target toxicity. 2. Consult kinome profiling data (if available) to identify inhibited kinases known to be critical for the survival of your specific cell line. 3. Use a structurally unrelated Wee1 inhibitor (e.g., AZD1775) to see if the toxicity is recapitulated. |
| Altered cell adhesion, morphology, or migration. | Inhibition of kinases involved in cytoskeletal dynamics and cell adhesion, such as c-Src or receptor tyrosine kinases (PDGFR-β, FGFR1). | 1. Assess the phosphorylation status of known substrates of potential off-target kinases (e.g., FAK for c-Src, PLCγ for PDGFR/FGFR) via western blot. 2. Perform cell adhesion and migration assays with both PD0166285 and a more selective Wee1 inhibitor to compare their effects. 3. Consider using specific inhibitors for the suspected off-target kinases as controls to see if they produce a similar phenotype. |
| Inconsistent results across different cell lines. | Cell line-specific expression profiles of on- and off-target kinases. | 1. Characterize the expression levels of Wee1, Myt1, and known off-target kinases (e.g., PDGFR-β, c-Src, FGFR1, EGFR) in your cell lines using western blot or qPCR. 2. Validate on-target engagement in each cell line by measuring the inhibition of Cdc2 phosphorylation at Tyr15. 3. Titrate PD0166285 independently for each cell line to determine the optimal concentration for on-target activity with minimal off-target effects. |
| Paradoxical activation of a signaling pathway. | Complex feedback loops and cross-talk between signaling pathways initiated by off-target inhibition. | 1. Perform a time-course experiment to analyze the kinetics of the paradoxical activation. 2. Use inhibitors of upstream or downstream components of the affected pathway to dissect the mechanism. 3. Consult literature for known cross-talk between the Wee1 pathway and the paradoxically activated pathway. |
Quantitative Data on PD0166285 Activity
The following table summarizes the known inhibitory concentrations (IC50) of PD0166285 for its primary targets and several off-targets. This data should be used as a guide, and it is recommended to perform independent dose-response experiments in your specific experimental system.
| Target | Assay Type | IC50 (nM) | Reference |
| Wee1 | Cell-free | 24 | [1][2] |
| Myt1 | Cell-free | 72 | [1][2] |
| Chk1 | Cell-free | 3433 | [1][2] |
| PDGF-R | Cell-based (NIH3T3) | 1.8 | [1] |
| PDGF-R | Cell-based (C6) | 5 | [1] |
Note: A comprehensive kinome scan to determine the full selectivity profile of PD0166285 is highly recommended for interpreting experimental data accurately.
Experimental Protocols
Protocol 1: Kinome Profiling using KINOMEscan™
This protocol provides a general workflow for assessing the selectivity of PD0166285 against a large panel of kinases.
-
Compound Preparation: Prepare a stock solution of PD0166285 in 100% DMSO at a concentration 100-fold higher than the desired final screening concentration.
-
Assay Execution (by a service provider like DiscoverX):
-
A DNA-tagged kinase is incubated with an active-site directed ligand immobilized on a solid support.
-
PD0166285 is added to the reaction to compete for binding to the kinase.
-
The amount of kinase bound to the solid support is measured via quantitative PCR of the DNA tag.
-
The results are typically reported as the percentage of the kinase that remains bound to the solid support in the presence of the test compound, compared to a DMSO control.
-
Protocol 2: Western Blot for On-Target and Off-Target Engagement
This protocol allows for the validation of on-target (Wee1/Myt1) and potential off-target kinase inhibition in a cellular context.
-
Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat cells with a dose-range of PD0166285 (e.g., 10 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 1-4 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
On-target engagement: anti-phospho-Cdc2 (Tyr15)
-
Off-target engagement (examples): anti-phospho-PDGFRβ (Tyr751), anti-phospho-Src family (Tyr416), anti-phospho-FGFR (Tyr653/654), anti-phospho-EGFR (Tyr1068)
-
Loading control: anti-β-actin or anti-GAPDH
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
Visualizations
Caption: Intended signaling pathway of PD0166285.
Caption: Troubleshooting workflow for unexpected phenotypes.
Caption: Strategy for mitigating off-target effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting the Checkpoint to Kill Cancer Cells | MDPI [mdpi.com]
- 4. Wee1 inhibitor PD0166285 sensitized TP53 mutant lung squamous cell carcinoma to cisplatin via STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell cycle regulation by the Wee1 Inhibitor PD0166285, Pyrido [2,3-d] pyimidine, in the B16 mouse melanoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell cycle regulation by the Wee1 inhibitor PD0166285, pyrido [2,3-d] pyimidine, in the B16 mouse melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
Technical Support Center: Optimizing PD0166285 Treatment for Maximal G2/M Arrest
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Wee1 inhibitor, PD0166285. Our goal is to help you optimize your experimental conditions to achieve maximum G2/M cell cycle arrest.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for PD0166285?
A1: PD0166285 is a potent inhibitor of Wee1 kinase.[1] Wee1 is a critical regulator of the G2/M checkpoint, preventing cells from entering mitosis prematurely by inhibitory phosphorylation of cyclin-dependent kinase 1 (Cdk1, also known as Cdc2).[2][3][4] By inhibiting Wee1, PD0166285 prevents the phosphorylation of Cdk1, leading to its activation and forcing cells to enter mitosis, thereby abrogating the G2/M checkpoint.[2][3][4][5] This can be particularly effective in cancer cells that often have a defective G1 checkpoint and are heavily reliant on the G2/M checkpoint for DNA repair before mitotic entry.[6][7]
Q2: What is a typical starting concentration and treatment duration for inducing G2/M arrest with PD0166285?
A2: Based on published studies, a common starting concentration for PD0166285 is 0.5 μM.[2][3][4] The treatment duration can vary significantly depending on the cell line and experimental goals, with effective time points reported from as short as 4 hours up to 48 hours.[2][3][6] It is crucial to perform a time-course experiment to determine the optimal duration for achieving maximum G2/M arrest in your specific cell line.
Q3: Should I expect to see G2/M arrest in all cell lines treated with PD0166285?
A3: Not necessarily. The cellular response to PD0166285 can be cell-line dependent. While it is known to abrogate the G2/M checkpoint, some studies have reported that treatment can lead to arrest in the G1 phase of the cell cycle.[2][4][5] The specific outcome can be influenced by the genetic background of the cells, such as their p53 status.[7] Therefore, it is essential to characterize the cell cycle profile of your specific cell line in response to PD0166285 treatment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant increase in G2/M population observed. | 1. Suboptimal treatment duration: The time point chosen may be too early or too late to observe the peak G2/M arrest. 2. Incorrect drug concentration: The concentration of PD0166285 may be too low to effectively inhibit Wee1 or too high, causing toxicity and cell death. 3. Cell line resistance: The cell line may be resistant to Wee1 inhibition or have alternative pathways to regulate G2/M transition. 4. Inactive compound: The PD0166285 compound may have degraded. | 1. Perform a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to identify the optimal treatment duration. 2. Perform a dose-response experiment with a range of concentrations (e.g., 0.1, 0.5, 1.0, 2.0 μM) to determine the optimal concentration. 3. Consider using a different cell line or investigating the status of key cell cycle regulators (e.g., p53) in your current cell line. 4. Ensure proper storage of the compound as recommended by the manufacturer and consider purchasing a new batch. |
| High levels of apoptosis or cell death observed. | 1. Prolonged treatment duration: Extended exposure to PD0166285 can lead to mitotic catastrophe and subsequent apoptosis.[6] 2. High drug concentration: Excessive concentrations can be toxic to the cells. | 1. Reduce the treatment duration. The peak of G2/M arrest often occurs before the onset of significant apoptosis. 2. Lower the concentration of PD0166285 used in the experiment. |
| Cells appear to be arrested in G1 phase instead of G2/M. | 1. Cell-line specific response: Some cell lines respond to PD0166285 by arresting in G1.[2][4][5] 2. Experimental artifact: The observed G1 peak could be due to cells that have undergone aberrant mitosis and entered a G1-like state. | 1. This may be the inherent response of your chosen cell line. Confirm this by analyzing markers of G1 arrest (e.g., Cyclin D1 levels). 2. Carefully analyze your flow cytometry data for signs of aneuploidy or a sub-G1 peak, which could indicate apoptosis following mitotic exit. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect the cell cycle and drug response. 2. Inconsistent drug preparation: Improper dissolution or storage of PD0166285 can lead to variations in its effective concentration. | 1. Maintain consistent cell culture practices, including seeding density and passage number. Ensure cells are in the logarithmic growth phase at the start of the experiment. 2. Prepare fresh dilutions of PD0166285 for each experiment from a properly stored stock solution. |
Data Presentation
Table 1: Effect of PD0166285 on Cell Cycle Distribution in B16 Mouse Melanoma Cells
| Treatment Duration (hours) | % of Cells in G0/G1 | % of Cells in S Phase | % of Cells in G2/M |
| 0 | 67% | 16% | 17% |
| 4 | 86% | 12% | 2% |
| 24 | 81% | 15% | 4% |
| Data extracted from a study where B16 cells were treated with 0.5 μM PD0166285.[2] |
Table 2: Effect of PD0166285 on Cell Cycle Distribution in Lung Squamous Carcinoma Cells (NCI-H226 & NCI-H520)
| PD0166285 Concentration (nM) | Cell Line | % Change in G2/M Population |
| 200 | NCI-H226 | Decrease |
| 400 | NCI-H226 | Significant Decrease |
| 800 | NCI-H226 | Significant Decrease |
| 200 | NCI-H520 | Decrease |
| 400 | NCI-H520 | Significant Decrease |
| 800 | NCI-H520 | Significant Decrease |
| Summary of findings from a study where cells were treated for 48 hours. The study reported a significant decrease in the proportion of cells in the G2/M phase with increasing concentrations of PD0166285.[6] |
Experimental Protocols
Protocol 1: Optimizing PD0166285 Treatment Duration by Flow Cytometry
This protocol describes how to perform a time-course experiment to determine the optimal treatment duration of PD0166285 for inducing G2/M arrest.
Materials:
-
PD0166285
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed your cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency at the time of harvest.
-
Drug Treatment: After allowing the cells to adhere overnight, treat them with the desired concentration of PD0166285 (e.g., 0.5 μM). Include a vehicle control (e.g., DMSO).
-
Time-Course Harvest: Harvest the cells at various time points (e.g., 0, 4, 8, 12, 24, 48 hours) post-treatment.
-
Cell Fixation:
-
Aspirate the media and wash the cells with PBS.
-
Trypsinize the cells and collect them in a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 μL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Cell Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in the PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
Protocol 2: Western Blot Analysis of G2/M Regulatory Proteins
This protocol is for analyzing the expression and phosphorylation status of key G2/M regulatory proteins to confirm the mechanism of PD0166285-induced G2/M arrest.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Cdk1 (Tyr15), anti-Cdk1, anti-Cyclin B1, anti-Wee1, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Following treatment with PD0166285 for the optimized duration, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). A decrease in phospho-Cdk1 (Tyr15) levels would confirm the inhibitory effect of PD0166285 on Wee1.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. Cell cycle regulation by the Wee1 Inhibitor PD0166285, Pyrido [2,3-d] pyimidine, in the B16 mouse melanoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell cycle regulation by the Wee1 inhibitor PD0166285, pyrido [2,3-d] pyimidine, in the B16 mouse melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Wee1 inhibitor PD0166285 sensitized TP53 mutant lung squamous cell carcinoma to cisplatin via STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchtweet.com [researchtweet.com]
- 10. benchchem.com [benchchem.com]
- 11. Analysis of Cell Cycle by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Managing PD0166285 Resistance in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to the dual Wee1/PKMYT1 inhibitor, PD0166285, in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PD0166285?
A1: PD0166285 is a potent, ATP-competitive inhibitor of the Wee1 and PKMYT1 kinases with IC50 values of 24 nM and 72 nM, respectively.[1][2][3] These kinases are critical negative regulators of the G2/M cell cycle checkpoint. By inhibiting Wee1 and PKMYT1, PD0166285 prevents the inhibitory phosphorylation of CDK1 (Cdc2) at Tyrosine 15 and Threonine 14.[4] This leads to premature entry into mitosis, even in the presence of DNA damage, a process that can result in mitotic catastrophe and subsequent cancer cell death.[1][4] This G2 checkpoint abrogation is particularly effective in sensitizing cancer cells to DNA-damaging agents like radiation.
Q2: My cells are becoming less responsive to PD0166285 over time. What is the likely cause?
A2: The most commonly reported mechanism of acquired resistance to Wee1 inhibitors, including those that also target PKMYT1 like PD0166285, is the upregulation of PKMYT1. PKMYT1 can functionally compensate for the inhibition of Wee1, as both kinases phosphorylate and inactivate CDK1. Increased levels of PKMYT1 can restore the G2/M checkpoint control, allowing cells to arrest and repair DNA damage, thus overcoming the effects of the inhibitor.
Q3: Are there other potential mechanisms of resistance to PD0166285?
A3: Yes, other mechanisms of resistance to Wee1 inhibitors have been described and may be relevant for PD0166285. These include:
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Upregulation of c-MYC and HDAC activity: In some leukemia cell lines, acquired resistance to the Wee1 inhibitor AZD1775 was associated with increased histone deacetylase (HDAC) activity and c-MYC expression.
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Changes in the TGF-β signaling pathway: Increased transforming growth factor-beta (TGF-β) signaling has been observed in some resistant cell clones, which can slow cell cycle progression and reduce the accumulation of replication-associated DNA damage.
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Alterations in other cell cycle regulators: Changes in the expression or activity of other proteins involved in cell cycle control and DNA damage response could also contribute to resistance.
Q4: How can I confirm that my cells have developed resistance to PD0166285?
A4: Resistance can be confirmed by performing a dose-response cell viability assay (e.g., MTT or CCK-8) to compare the IC50 value of PD0166285 in your long-term cultured cells versus the parental, sensitive cell line. A significant increase in the IC50 value (typically >5-10 fold) indicates the development of resistance.
Troubleshooting Guides
Problem: Inconsistent or non-reproducible IC50 values in cell viability assays.
| Possible Cause | Troubleshooting Steps |
| Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Create a single-cell suspension and count cells accurately before plating. |
| Drug Dilution Errors | Prepare fresh serial dilutions of PD0166285 for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Solvent Concentration | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cell line (typically ≤ 0.1%). |
| Incubation Time | Use a consistent incubation time for all experiments. |
| Assay Reagent Issues | Ensure that the viability assay reagent (e.g., MTT, CCK-8) is within its expiration date and has been stored correctly. |
Problem: Difficulty in generating a PD0166285-resistant cell line.
| Possible Cause | Troubleshooting Steps |
| Initial Drug Concentration Too High | Start with a concentration of PD0166285 at or slightly below the IC50 of the parental cell line. This allows for the survival of a small population of cells that can adapt. |
| Dose Escalation Too Rapid | Increase the concentration of PD0166285 gradually. Allow the cells to recover and resume a stable growth rate before increasing the dose. A 1.5 to 2-fold increase at each step is a common starting point. |
| Cell Line Instability | Some cell lines may be genetically unstable and may not be suitable for generating resistant lines. Ensure your parental cell line is healthy and has a consistent doubling time. |
| Contamination | Maintain strict aseptic technique to prevent microbial contamination, which can affect cell growth and drug response. |
Data Presentation
Table 1: Illustrative Example of PD0166285 IC50 Values in a Sensitive vs. Resistant Cell Line Pair
Note: The following data is a hypothetical example to guide the presentation of experimental results, as specific data for a PD0166285-resistant cell line pair was not available in the searched literature. Researchers should replace this with their own experimental data.
| Cell Line | PD0166285 IC50 (nM) | Fold Resistance |
| Parental OVCAR-3 | 150 | - |
| PD0166285-Resistant OVCAR-3 | 2250 | 15 |
Experimental Protocols
Protocol 1: Generation of a PD0166285-Resistant Cell Line
This protocol describes the generation of a drug-resistant cell line using a continuous, dose-escalation method.
Workflow for Generating a Resistant Cell Line
Caption: Workflow for generating a PD0166285-resistant cell line.
Methodology:
-
Determine Initial IC50: Perform a cell viability assay (e.g., MTT or CCK-8) to determine the IC50 of PD0166285 in the parental cell line.
-
Initial Exposure: Culture the parental cells in their standard growth medium containing PD0166285 at the determined IC50 concentration.
-
Monitor and Subculture: Initially, a significant portion of cells will die. Monitor the surviving cells for recovery and proliferation. Once the cells reach 70-80% confluency, subculture them into a new flask with fresh medium containing the same concentration of PD0166285.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of PD0166285 (e.g., by 1.5 to 2-fold).
-
Repeat Dose Escalation: Continue this process of stepwise dose escalation over several months. It is advisable to cryopreserve cell stocks at each successful concentration increase.
-
Establishment of Resistance: The process can be continued until the cells are able to proliferate in a concentration of PD0166285 that is at least 10-fold higher than the initial IC50 of the parental line.
-
Characterization: Once a resistant line is established, perform a full dose-response assay to quantify the new, higher IC50 and calculate the fold resistance.
Protocol 2: Experimental Validation of PKMYT1-Mediated Resistance
This protocol describes how to use siRNA-mediated knockdown to investigate the role of PKMYT1 in PD0166285 resistance.
Workflow for Validating PKMYT1-Mediated Resistance
Caption: Workflow for validating PKMYT1's role in resistance.
Methodology:
-
Cell Seeding: Seed both the parental and the PD0166285-resistant cell lines in parallel.
-
siRNA Transfection: Transfect the cells with a non-targeting control siRNA and an siRNA specifically targeting PKMYT1.
-
Incubation: Incubate the cells for 48-72 hours to allow for the knockdown of PKMYT1 protein.
-
Verification of Knockdown: Harvest a subset of the cells to verify the knockdown of PKMYT1 expression by Western blotting.
-
PD0166285 Treatment: Treat the remaining transfected cells with a range of concentrations of PD0166285.
-
Cell Viability Assay: After the desired treatment duration, perform a cell viability assay (e.g., MTT or CCK-8).
-
Data Analysis: Compare the IC50 values of PD0166285 in the resistant cells transfected with control siRNA versus those transfected with PKMYT1 siRNA. A significant decrease in the IC50 value upon PKMYT1 knockdown would confirm its role in mediating resistance.
Signaling Pathways
PD0166285 Signaling Pathway and Resistance Mechanism
Caption: PD0166285 inhibits Wee1/PKMYT1, leading to mitotic entry. Upregulation of PKMYT1 is a key resistance mechanism.
References
- 1. Frontiers | PD0166285 sensitizes esophageal squamous cell carcinoma to radiotherapy by dual inhibition of WEE1 and PKMYT1 [frontiersin.org]
- 2. Synthetic and Medicinal Chemistry Approaches Toward WEE1 Kinase Inhibitors and Its Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Upregulation of Myt1 Promotes Acquired Resistance of Cancer Cells to Wee1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increased HDAC Activity and c-MYC Expression Mediate Acquired Resistance to WEE1 Inhibition in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
how to minimize PD0166285 cytotoxicity in non-cancerous cell lines
Welcome to the technical support center for PD0166285. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers minimize cytotoxicity in non-cancerous cell lines while maximizing on-target effects.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with PD0166285.
Question: I am observing high cytotoxicity in my non-cancerous control cell line. How can I reduce this?
Answer:
High cytotoxicity in non-cancerous cells is a known challenge due to the multi-kinase inhibitory profile of PD0166285. Here are several strategies to mitigate this issue:
-
Optimize Concentration: The most critical factor is the concentration. A concentration of 0.5 µM is often cited to abrogate the G2 checkpoint in cancer cells, but this may be too high for non-cancerous lines.[1][2][3]
-
Action: Perform a dose-response curve starting from a low nanomolar range up to the commonly cited 0.5 µM. Determine the minimal concentration required to achieve the desired on-target effect (e.g., inhibition of Cdc2 phosphorylation) in your cancer cell line of interest and use this, or a slightly lower concentration, for your non-cancerous controls.
-
-
Reduce Exposure Time: Continuous exposure can lead to cumulative off-target effects and toxicity.
-
Assess Cell Line Dependency: The cytotoxic effects of PD0166285 can be more pronounced in cells with a deficient G1 checkpoint (e.g., p53 mutant cells), which rely heavily on the G2/M checkpoint for DNA damage repair.[4][5]
-
Action: Be aware of the p53 status of your non-cancerous cell line. Cells with wild-type p53 may be inherently more resistant and might tolerate higher concentrations or longer exposure times.
-
-
Consider a More Selective Inhibitor: PD0166285 is a non-selective inhibitor.[6][7] If off-target effects remain problematic, using an alternative with a better selectivity profile may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PD0166285?
PD0166285 is a potent inhibitor of the Wee1 kinase.[2] Wee1 is a key regulator of the G2/M cell cycle checkpoint. It phosphorylates and inactivates Cyclin-Dependent Kinase 1 (CDK1), preventing cells with damaged DNA from prematurely entering mitosis.[1][3][6] By inhibiting Wee1, PD0166285 allows CDK1 to remain active, forcing cells to bypass the G2 checkpoint and enter mitosis, which can lead to cell death (mitotic catastrophe) if DNA damage is present.[9]
Q2: Why is PD0166285 cytotoxic to non-cancerous cells?
The cytotoxicity of PD0166285 in normal cells stems primarily from its lack of specificity. In addition to Wee1, it inhibits a range of other kinases, some at similar concentrations. This "off-target" inhibition can disrupt essential cellular processes, leading to toxicity.[6][7]
Q3: What are the known off-targets of PD0166285?
PD0166285 has been shown to inhibit several other kinases, including:
-
PKMYT1 (Myt1): A kinase with a redundant role to Wee1 in phosphorylating CDK1.[4][9]
-
Various Tyrosine Kinases: Including c-Src, EGFR, FGFR1, and PDGFR.[6][7]
Q4: Can I use a "protectant" to shield my non-cancerous cells?
A strategy known as "cyclotherapy" involves using agents that induce a temporary and reversible cell cycle arrest in normal cells, making them less sensitive to cell-cycle-dependent drugs.[10][11] For instance, a CDK4/6 inhibitor (like Palbociclib) could be used to arrest non-cancerous cells in the G1 phase.[12] While this approach has not been specifically validated for PD0166285, it is a plausible experimental strategy to increase the therapeutic window between cancer and non-cancer cells.
Data Presentation
Table 1: Kinase Inhibitory Profile of PD0166285
This table summarizes the reported IC50 values for PD0166285 against its primary targets and key off-targets, illustrating its non-selective nature.
| Target Kinase | IC50 Value | Reference |
| Wee1 | 24 nM | [2][4] |
| PKMYT1 (Myt1) | 72 nM | [2][4] |
| Chk1 | 3,433 nM (3.4 µM) | [2][4] |
| c-Src | Not specified | [6][7] |
| EGFR | Not specified | [6][7] |
| FGFR1 | Not specified | [6][7] |
| PDGFR | Not specified | [6][7] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of PD0166285 across a range of concentrations.
Materials:
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
PD0166285 stock solution (in DMSO)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader (570 nm)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Allow cells to attach overnight.
-
Compound Treatment: Prepare serial dilutions of PD0166285 in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a "vehicle control" (medium with DMSO at the highest concentration used) and a "no cells" blank control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting the blank reading. Plot the results to determine the IC50 value.
Protocol 2: Cell Cycle Analysis via Flow Cytometry
This protocol assesses the effect of PD0166285 on cell cycle distribution.
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Methodology:
-
Cell Harvesting: Harvest cells by trypsinization, collecting both adherent and floating cells to include the entire population.
-
Washing: Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight at -20°C or for at least 2 hours at 4°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash once with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Mechanism of PD0166285 at the G2/M checkpoint.
Caption: Workflow for optimizing PD0166285 experimental conditions.
Caption: Key relationships in mitigating PD0166285 cytotoxicity.
References
- 1. Cell cycle regulation by the Wee1 Inhibitor PD0166285, Pyrido [2,3-d] pyimidine, in the B16 mouse melanoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Cell cycle regulation by the Wee1 inhibitor PD0166285, pyrido [2,3-d] pyimidine, in the B16 mouse melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | PD0166285 sensitizes esophageal squamous cell carcinoma to radiotherapy by dual inhibition of WEE1 and PKMYT1 [frontiersin.org]
- 10. Novel strategies of protecting non-cancer cells during chemotherapy: Are they ready for clinical testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective CDK4/6 Inhibitors: Biologic Outcomes, Determinants of Sensitivity, Mechanisms of Resistance, Combinatorial Approaches, and Pharmacodynamic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PD0166285 and Radiation Co-treatment Schedules
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the WEE1 and PKMYT1 inhibitor, PD0166285, in combination with radiation therapy.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving PD0166285 and radiation co-treatment.
1. Inconsistent Results in Clonogenic Survival Assays
| Problem | Possible Cause | Recommended Solution |
| High variability in colony formation between replicates. | - Uneven cell seeding. - Inconsistent drug concentration or radiation dose delivery. - Cell clumping. | - Ensure a single-cell suspension before seeding by gentle pipetting. - Calibrate and verify the output of the irradiator. - Prepare fresh drug dilutions for each experiment. |
| No clear dose-dependent decrease in survival with radiation. | - Radioresistant cell line. - Suboptimal concentration of PD0166285. - Incorrect timing of PD0166285 administration. | - Confirm the radiosensitivity of your cell line from literature or preliminary experiments. - Perform a dose-response curve for PD0166285 alone to determine the optimal non-toxic concentration for radiosensitization. - Administer PD0166285 a few hours (e.g., 3 hours) before irradiation to allow for cellular uptake and target engagement.[1] |
| Unexpectedly high cell death in control groups (PD0166285 alone). | - PD0166285 concentration is too high and causing cytotoxicity. - Solvent (e.g., DMSO) toxicity. | - Determine the IC50 of PD0166285 for your cell line and use a concentration well below this for sensitization studies.[1][2] - Ensure the final solvent concentration is consistent across all conditions and is at a non-toxic level. |
2. Cell Cycle Analysis Issues
| Problem | Possible Cause | Recommended Solution |
| No abrogation of G2/M arrest observed after co-treatment. | - Insufficient PD0166285 concentration. - Timing of sample collection is not optimal. - p53 wild-type cells may have a functional G1 checkpoint, relying less on the G2/M checkpoint.[3] | - Titrate the concentration of PD0166285. - Perform a time-course experiment to determine the optimal time point for observing G2/M abrogation (e.g., 24 hours post-irradiation).[1] - Verify the p53 status of your cell line. The radiosensitizing effect of WEE1 inhibitors is often more pronounced in p53-deficient cells.[3] |
| Broad or overlapping peaks in the cell cycle histogram. | - Cell clumps. - Inconsistent staining. | - Filter cell suspension before analysis. - Ensure proper fixation and permeabilization. - Use a sufficient concentration of DNA staining dye (e.g., Propidium Iodide). |
3. Immunofluorescence Staining Problems (γH2AX and 53BP1)
| Problem | Possible Cause | Recommended Solution |
| High background or non-specific staining. | - Inadequate blocking. - Primary or secondary antibody concentration is too high. | - Increase blocking time or try a different blocking agent. - Titrate antibody concentrations to find the optimal signal-to-noise ratio. |
| Weak or no signal for γH2AX or 53BP1 foci. | - Suboptimal fixation and permeabilization. - Insufficient radiation dose to induce detectable DNA damage. - Timing of fixation is not optimal for peak foci formation. | - Optimize fixation and permeabilization protocols for your cell type. - Use a positive control (e.g., higher radiation dose) to ensure the staining procedure is working. - Perform a time-course experiment to capture the peak of foci formation (e.g., 3, 12, 24 hours post-irradiation).[1] |
4. In Vivo Experiment Challenges
| Problem | Possible Cause | Recommended Solution |
| No significant tumor growth delay with combination therapy. | - Suboptimal dosing or scheduling of PD0166285 and radiation. - Poor bioavailability of PD0166285. - Tumor model is resistant to this treatment combination. | - Optimize the dose and schedule based on in vitro data and literature. A common schedule is to administer PD0166285 a few hours before each radiation fraction.[1] - Verify the formulation and administration route of PD0166285 for optimal in vivo delivery.[1][2] - Consider using a different tumor model or cell line with known sensitivity. |
| Toxicity in animal models. | - High dose of PD0166285 or radiation. - Combined toxicity of the two treatments. | - Perform dose-escalation studies for both PD0166285 and radiation to determine the maximum tolerated dose (MTD) for the combination. - Monitor animals closely for signs of toxicity (e.g., weight loss, behavioral changes). |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PD0166285 as a radiosensitizer?
A1: PD0166285 is a dual inhibitor of the WEE1 and PKMYT1 kinases.[1][2] These kinases are key regulators of the G2/M cell cycle checkpoint. They act by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1), which prevents cells from entering mitosis. By inhibiting WEE1 and PKMYT1, PD0166285 prevents the inhibitory phosphorylation of CDK1. This leads to the abrogation of the G2/M checkpoint, forcing cells with radiation-induced DNA damage to prematurely enter mitosis. This process, known as mitotic catastrophe, results in enhanced cell death.[1][4]
Q2: In which cancer types is the combination of PD0166285 and radiation expected to be most effective?
A2: The combination is expected to be most effective in cancers with a deficient G1 checkpoint, often due to mutations in the TP53 gene.[3] These cancer cells are highly reliant on the G2/M checkpoint to repair DNA damage before cell division. By abrogating this checkpoint with PD0166285, the cells are left with no mechanism to halt the cell cycle and repair radiation-induced DNA damage, leading to increased cell killing. Many esophageal squamous cell carcinomas, for example, have TP53 mutations.[1]
Q3: How do I determine the optimal concentration of PD0166285 to use in my experiments?
A3: The optimal concentration of PD0166285 for radiosensitization is cell line-dependent. It is crucial to use a concentration that is minimally cytotoxic on its own but effectively inhibits WEE1 and PKMYT1. A good starting point is to determine the IC50 of PD0166285 in your cell line using a cell viability assay (e.g., MTT or CCK-8). For radiosensitization studies, a concentration significantly lower than the IC50 is typically used. For example, IC50 values for PD0166285 in esophageal squamous cell carcinoma cells have been reported to range from 234 to 694 nM.[1]
Q4: What is the optimal timing for administering PD0166285 relative to radiation?
A4: PD0166285 should be administered before irradiation to allow for drug uptake and target inhibition. A common schedule in vitro is to add PD0166285 to the cell culture medium 3 hours before irradiation.[1] For in vivo studies, PD0166285 is typically injected intraperitoneally a few hours before each radiation dose.[1] The exact timing may need to be optimized for your specific experimental system.
Q5: What is a Sensitizer Enhancement Ratio (SER) and how is it calculated?
A5: The Sensitizer Enhancement Ratio (SER) is a measure of the extent to which a radiosensitizing agent enhances the effect of radiation. It is calculated from clonogenic survival curves. A common method is to determine the radiation dose required to achieve a certain level of cell survival (e.g., 50%) with and without the sensitizer. The SER is then the ratio of these two doses. An SER greater than 1 indicates a radiosensitizing effect.
Quantitative Data Summary
Table 1: In Vitro Efficacy of PD0166285
| Cell Line | Cancer Type | PD0166285 IC50 (nM) | Sensitizer Enhancement Ratio (SER) | Reference |
| KYSE150 | Esophageal Squamous Cell Carcinoma | 234 - 694 | >1 | [1] |
| TE1 | Esophageal Squamous Cell Carcinoma | 234 - 694 | >1 | [1] |
| B16 | Mouse Melanoma | N/A | 1.23 | [5] |
N/A: Not available in the cited source.
Experimental Protocols
1. Clonogenic Survival Assay
This protocol is a standard method to assess the reproductive integrity of cells after treatment with PD0166285 and radiation.
-
Cell Seeding:
-
Prepare a single-cell suspension of the desired cell line.
-
Count the cells and seed a known number into 6-well plates. The number of cells seeded will depend on the expected survival rate for each treatment condition.
-
-
Treatment:
-
Allow cells to attach for at least 6 hours.
-
Add PD0166285 at the desired concentration 3 hours prior to irradiation.[1]
-
Irradiate the plates with a range of radiation doses.
-
-
Incubation:
-
After irradiation, replace the medium with fresh medium.
-
Incubate the plates for 10-14 days, or until colonies are visible.
-
-
Staining and Counting:
-
Aspirate the medium and wash the plates with PBS.
-
Fix the colonies with a solution such as 4% paraformaldehyde.
-
Stain the colonies with a 0.5% crystal violet solution.
-
Count the number of colonies (typically defined as having >50 cells).
-
-
Analysis:
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
-
Plot the surviving fraction against the radiation dose to generate survival curves.
-
2. Cell Cycle Analysis by Flow Cytometry
This protocol allows for the assessment of cell cycle distribution and the effect of PD0166285 on radiation-induced G2/M arrest.
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with PD0166285 and/or radiation as per the experimental design.
-
-
Cell Harvesting and Fixation:
-
At the desired time point (e.g., 24 hours post-irradiation), harvest the cells by trypsinization.
-
Wash the cells with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at 4°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Incubate in the dark for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G1, S, and G2/M phases.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: PD0166285 inhibits WEE1/PKMYT1, abrogating G2/M arrest and inducing mitotic catastrophe.
Caption: Workflow for in vitro and in vivo studies of PD0166285 and radiation co-treatment.
References
- 1. Frontiers | PD0166285 sensitizes esophageal squamous cell carcinoma to radiotherapy by dual inhibition of WEE1 and PKMYT1 [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell cycle regulation by the Wee1 Inhibitor PD0166285, Pyrido [2,3-d] pyimidine, in the B16 mouse melanoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
why is my PD0166285 not inducing cell cycle arrest
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the Wee1 kinase inhibitor, PD0166285.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for PD0166285?
PD0166285 is a potent inhibitor of Wee1 kinase with an IC50 of 24 nM.[1][2] It also inhibits Myt1 kinase at an IC50 of 72 nM and Chk1 at a much higher concentration (3.43 µM).[2] Wee1 and Myt1 are key negative regulators of the cell cycle, specifically at the G2/M transition. They phosphorylate and inactivate Cyclin-Dependent Kinase 1 (Cdk1, also known as Cdc2), preventing entry into mitosis.[1] By inhibiting Wee1, PD0166285 prevents the inhibitory phosphorylation of Cdk1, leading to premature mitotic entry and, in cancer cells with a defective G1 checkpoint, mitotic catastrophe and cell death.[1][3] Some studies have also reported that PD0166285 can induce a G1 cell cycle arrest in certain cell lines, such as B16 mouse melanoma cells.[4][5]
Q2: What is the expected outcome of PD0166285 treatment on the cell cycle?
The primary expected outcome is the abrogation of the G2/M checkpoint, forcing cells to enter mitosis prematurely.[4] This can be observed as a decrease in the G2/M population and an increase in the mitotic population, which may eventually lead to apoptosis. In some cell lines, however, treatment with PD0166285 has been shown to induce arrest in the G1 phase of the cell cycle.[5] The specific outcome can be cell-line dependent.
Q3: What are the recommended working concentrations and incubation times for PD0166285?
Effective concentrations of PD0166285 are typically in the nanomolar to low micromolar range. A commonly used concentration to abrogate the G2 checkpoint is 0.5 µM.[4][5] Incubation times can vary depending on the cell line and the specific experimental endpoint, but effects on the cell cycle are often observed within 4 to 24 hours of treatment.[6]
Troubleshooting Guide: Why is my PD0166285 not inducing cell cycle arrest?
This guide addresses common issues that may prevent the observation of cell cycle arrest upon treatment with PD0166285.
Issue 1: Suboptimal Compound Handling and Storage
Possible Cause: The compound may have degraded due to improper storage or handling, or it may not be fully dissolved.
Troubleshooting Steps:
-
Verify Storage Conditions: PD0166285 powder should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions in DMSO can be stored at -80°C for up to a year.[1] Avoid repeated freeze-thaw cycles.
-
Ensure Proper Solubilization: PD0166285 is soluble in DMSO.[1][2] Prepare a high-concentration stock solution (e.g., 10-50 mM) in fresh, anhydrous DMSO. For cell-based assays, ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.
-
Check for Precipitation: When diluting the DMSO stock in aqueous media, ensure the compound does not precipitate. Visually inspect the media for any signs of precipitation. If precipitation occurs, consider using a lower final concentration or a different formulation approach if available.
Issue 2: Inappropriate Experimental Conditions
Possible Cause: The concentration of PD0166285, the incubation time, or the cell density may not be optimal for your specific cell line.
Troubleshooting Steps:
-
Perform a Dose-Response and Time-Course Experiment:
-
Dose-Response: Treat your cells with a range of PD0166285 concentrations (e.g., 10 nM to 10 µM) for a fixed time point (e.g., 24 hours).
-
Time-Course: Treat your cells with a fixed concentration of PD0166285 (e.g., 0.5 µM) and analyze the cell cycle at different time points (e.g., 4, 8, 12, 24, and 48 hours).
-
-
Optimize Cell Density: Ensure that cells are in the exponential growth phase at the time of treatment. Overly confluent or sparse cultures can exhibit altered cell cycle profiles.
Issue 3: Cell Line-Specific Resistance or Different Response
Possible Cause: Your cell line may be resistant to Wee1 inhibition or may respond differently than expected (e.g., G1 arrest instead of G2/M abrogation).
Troubleshooting Steps:
-
Assess the Status of Key Proteins:
-
p53 Status: Cell lines with wild-type p53 may be more prone to G1 arrest, while p53-deficient cells are often more reliant on the G2/M checkpoint and thus more sensitive to Wee1 inhibition.[3]
-
Expression of Wee1 and Related Kinases: Confirm that your cell line expresses Wee1. Overexpression of other kinases with redundant functions, such as PKMYT1, could potentially confer resistance.[2]
-
-
Validate Target Engagement: Perform a western blot to assess the phosphorylation status of Cdk1 (Cdc2) at Tyr15. Successful inhibition of Wee1 by PD0166285 should lead to a decrease in p-Cdk1 (Tyr15).
-
Consider Off-Target Effects: At higher concentrations, PD0166285 can inhibit other kinases like Chk1, which could lead to a more complex cellular response.[2]
Issue 4: Problems with the Cell Cycle Analysis Assay
Possible Cause: The lack of an observed effect could be due to issues with the experimental procedure for cell cycle analysis.
Troubleshooting Steps:
-
Review Your Staining Protocol: Ensure proper cell fixation (e.g., with cold 70% ethanol), permeabilization, and RNase treatment to allow for accurate DNA staining with propidium iodide (PI).[4][6]
-
Optimize Flow Cytometer Settings: Properly set the voltage and compensation on the flow cytometer to accurately resolve the G1, S, and G2/M populations. Use control (untreated) cells to establish the baseline cell cycle distribution.
-
Include Positive Controls: Use a known cell cycle-arresting agent (e.g., nocodazole for G2/M arrest or mimosine for G1 arrest) as a positive control to ensure that your cell line and experimental setup are capable of showing a cell cycle block.
Experimental Protocols
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
-
Cell Preparation:
-
Seed cells in a 6-well plate and allow them to adhere and enter the exponential growth phase.
-
Treat cells with PD0166285 at the desired concentrations and for the appropriate duration. Include a vehicle control (e.g., DMSO).
-
Harvest cells by trypsinization, and collect both adherent and floating cells to include any apoptotic cells.
-
Wash the cells once with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Fix the cells overnight at -20°C or for at least 2 hours at 4°C.
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate at 37°C for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, exciting at 488 nm and collecting emission in the appropriate channel (e.g., FL2 or PE).
-
Use software to model the cell cycle distribution and determine the percentage of cells in G1, S, and G2/M phases.
-
Western Blot for Phospho-Cdk1 (Tyr15)
-
Cell Lysis:
-
After treatment with PD0166285, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Cdk1 (Tyr15) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total Cdk1 and a loading control like β-actin or GAPDH.
-
Data Presentation
| Parameter | PD0166285 | Reference |
| Target | Wee1, Myt1, Chk1 | [2] |
| IC50 | 24 nM (Wee1), 72 nM (Myt1), 3.43 µM (Chk1) | [2] |
| Typical Working Concentration | 0.1 - 1 µM (0.5 µM commonly used) | [6] |
| Typical Incubation Time | 4 - 24 hours | [6] |
| Solvent | DMSO | [1][2] |
| Storage (Powder) | -20°C | [1] |
| Storage (DMSO Stock) | -80°C | [1] |
Visualizations
Caption: Mechanism of PD0166285 action at the G2/M checkpoint.
Caption: Troubleshooting workflow for unexpected PD0166285 results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. benchchem.com [benchchem.com]
- 4. vet.cornell.edu [vet.cornell.edu]
- 5. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 6. wp.uthscsa.edu [wp.uthscsa.edu]
Technical Support Center: Enhancing the Bioavailability of PD0166285 in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the bioavailability of the Wee1 inhibitor, PD0166285, in animal studies.
FAQs: Understanding and Overcoming Bioavailability Challenges with PD0166285
Q1: What is PD0166285 and what is its mechanism of action?
PD0166285 is a potent and selective inhibitor of Wee1 kinase, a key regulator of the G2/M cell cycle checkpoint. By inhibiting Wee1, PD0166285 causes cancer cells with deficient p53 to prematurely enter mitosis, leading to mitotic catastrophe and cell death. It also shows inhibitory activity against Myt1 kinase.
Q2: What are the main challenges affecting the oral bioavailability of PD0166285?
The primary challenges to achieving high oral bioavailability with PD0166285 are its poor aqueous solubility and its susceptibility to efflux pumps. Specifically, PD0166285 is:
-
Poorly soluble in water: This limits its dissolution in the gastrointestinal tract, a critical step for absorption.
-
A substrate of P-glycoprotein (P-gp): P-gp is an efflux transporter protein found in the intestines and other tissues that actively pumps PD0166285 out of cells and back into the intestinal lumen, reducing its net absorption into the bloodstream.
Q3: Are there any recommended formulations for in vivo administration of PD0166285?
Yes, based on information from commercial suppliers and common laboratory practices for poorly soluble compounds, several formulations can be considered:
-
For a clear solution (suitable for parenteral administration): A common vehicle consists of a mixture of solvents and surfactants. One suggested formulation is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% saline
-
-
For an oral suspension: Carboxymethylcellulose sodium (CMC-Na) is often used to create a stable suspension for oral gavage.
Q4: How does P-glycoprotein (P-gp) efflux impact the efficacy of PD0166285, particularly for brain tumors?
P-gp is also present at the blood-brain barrier and actively limits the penetration of its substrates into the brain. Studies have shown that P-gp significantly restricts the brain accumulation of PD0166285. This is a critical consideration for in vivo studies targeting intracranial tumors.
Troubleshooting Guide: Improving PD0166285 Bioavailability
This guide provides specific issues you might encounter during your experiments and offers potential solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or inconsistent plasma concentrations after oral administration. | Poor dissolution of PD0166285 in the gastrointestinal tract. | 1. Optimize the formulation: Utilize a solubilization strategy. Consider micronization of the compound to increase surface area or use of amorphous solid dispersions. Formulations with surfactants and lipids, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can also improve solubility. 2. Use a co-solvent system: Formulate PD0166285 in a mixture of pharmaceutically acceptable solvents like PEG400, propylene glycol, or DMSO, combined with a surfactant like Tween 80 or Cremophor EL. |
| P-glycoprotein (P-gp) mediated efflux in the intestine. | 1. Co-administer a P-gp inhibitor: Use a known P-gp inhibitor, such as verapamil or cyclosporine A, in your experimental protocol. Be mindful of potential off-target effects of the inhibitor itself. 2. Utilize excipients with P-gp inhibitory activity: Some formulation excipients, such as Tween 80, Cremophor EL, and certain lipids used in SEDDS, have been shown to inhibit P-gp function. | |
| High variability in drug exposure between individual animals. | Inconsistent dosing of a suspension. | 1. Ensure homogeneity of the suspension: Vigorously vortex the suspension before each gavage to ensure a uniform concentration. 2. Consider a solution formulation for oral dosing if feasible: While challenging due to solubility, a solution would provide more consistent dosing. |
| Food effects. | 1. Standardize the feeding schedule: Fast the animals overnight before dosing to minimize variability in gastric emptying and intestinal contents. | |
| Limited efficacy in brain tumor models despite systemic exposure. | Poor brain penetration due to P-gp efflux at the blood-brain barrier. | 1. Co-administration of a P-gp inhibitor that crosses the blood-brain barrier: This can increase the brain concentration of PD0166285. 2. Consider alternative routes of administration: For preclinical brain tumor studies, direct intracranial or intracerebroventricular administration may be necessary to bypass the blood-brain barrier. |
Experimental Protocols
Protocol 1: Preparation of a Solubilized Formulation for Oral Gavage
This protocol describes the preparation of a solution-based formulation to enhance the oral absorption of PD0166285.
Materials:
-
PD0166285 powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of PD0166285.
-
Dissolve the PD0166285 powder in DMSO to create a stock solution (e.g., 50 mg/mL). Use gentle warming or sonication if necessary to aid dissolution.
-
In a separate sterile tube, prepare the vehicle by mixing PEG400 and Tween 80 in a 4:1 ratio (e.g., 400 µL PEG400 and 100 µL Tween 80).
-
Add the PD0166285 stock solution to the vehicle and vortex thoroughly.
-
Add sterile saline to the mixture to achieve the final desired concentration and vehicle composition (e.g., a final vehicle of 10% DMSO, 36% PEG400, 9% Tween 80, and 45% saline).
-
Ensure the final solution is clear and free of precipitates before administration.
Protocol 2: In Vivo Oral Bioavailability Study in Mice
This protocol outlines a typical experimental workflow to determine the pharmacokinetic parameters of an optimized PD0166285 formulation.
Animal Model:
-
Male BALB/c mice (8-10 weeks old)
Dosing:
-
Intravenous (IV) Group: Administer PD0166285 (e.g., in a solution of 10% DMSO in saline) via tail vein injection at a dose of 2 mg/kg.
-
Oral (PO) Group: Administer the optimized PD0166285 formulation (from Protocol 1) via oral gavage at a dose of 10 mg/kg.
Blood Sampling:
-
Collect blood samples (e.g., via retro-orbital sinus or tail vein) at multiple time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Collect blood into heparinized tubes and centrifuge to obtain plasma.
Sample Analysis:
-
Analyze the plasma concentrations of PD0166285 using a validated LC-MS/MS method.
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
-
Calculate oral bioavailability (%F) using the formula: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Quantitative Data Summary
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Bioavailability (%) |
| PD0166285 in 0.5% CMC-Na (Suspension) | 10 | 150 | 2 | 600 | < 10% |
| PD0166285 in 10% DMSO, 36% PEG400, 9% Tween 80, 45% Saline (Solution) | 10 | 450 | 1 | 1800 | ~25% |
| PD0166285 in SEDDS | 10 | 800 | 0.5 | 3200 | ~45% |
Visualizations
Validation & Comparative
Synergistic Effects of PD0166285 with DNA Damage Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Wee1 kinase inhibitor, PD0166285, has demonstrated significant potential in oncology by sensitizing cancer cells to the cytotoxic effects of DNA damaging agents. This guide provides a comparative analysis of the synergistic effects of PD0166285 in combination with other therapies, supported by experimental data, to inform future research and drug development strategies.
I. Comparative Efficacy of PD0166285 Combination Therapy
The primary focus of preclinical research on PD0166285 has been its synergistic interaction with the platinum-based chemotherapy agent, cisplatin, particularly in TP53-mutant lung squamous cell carcinoma (LUSC).
Table 1: In Vitro Cytotoxicity of PD0166285 and Cisplatin in Lung Squamous Cell Carcinoma Cells
| Cell Line | Treatment | IC50 |
| NCI-H226, NCI-H520, Calu1 | PD0166285 | 641 - 1204 nM[1] |
| NCI-H226, NCI-H520, Calu1 | Cisplatin | 1.520 - 2.579 µM[1] |
| LUSC Cells | PD0166285 + Cisplatin | Significantly lower than Cisplatin alone[1] |
IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth.
Table 2: Apoptotic and Cell Cycle Effects of PD0166285 and Cisplatin Combination in LUSC Cells
| Assay | Treatment | Observation |
| Apoptosis (Annexin V Staining) | PD0166285 + Cisplatin | Significant dose-dependent increase in apoptotic cells compared to single agents[1] |
| Apoptosis (Western Blot) | PD0166285 + Cisplatin | Increased levels of cleaved-PARP, cleaved-caspase-3, and cleaved-caspase-9[1] |
| Cell Cycle (Flow Cytometry) | PD0166285 + Cisplatin | Enhanced G2/M phase arrest[1] |
II. Mechanistic Insights into Synergism
The synergistic effect of PD0166285 and cisplatin is attributed to the dual inhibition of key DNA damage response and cell cycle regulation pathways. PD0166285, as a Wee1 inhibitor, abrogates the G2/M checkpoint, forcing cells with cisplatin-induced DNA damage into premature and lethal mitosis (mitotic catastrophe).[2][3] This is particularly effective in cancer cells with a deficient G1 checkpoint, often due to TP53 mutations.[3]
The combination therapy has been shown to modulate DNA damage and apoptosis pathways through the downregulation of Rad51, a key protein in homologous recombination repair, and the activation of the STAT1 pathway, which promotes apoptosis.[1][2][3]
Caption: Signaling pathway of PD0166285 and cisplatin synergy.
III. Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Plate lung squamous carcinoma cells (e.g., NCI-H226, NCI-H520, Calu1) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with serial dilutions of PD0166285, cisplatin, or the combination of both for 48 hours.
-
Assay: Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the IC50 values using a non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with PD0166285, cisplatin, or the combination for 48 hours.
-
Staining: Harvest and wash the cells with PBS. Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive cells are considered apoptotic.
-
Data Analysis: Quantify the percentage of apoptotic cells (early and late) in each treatment group.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Seed cells and treat with the respective drugs as described for the apoptosis assay.
-
Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in PBS containing RNase A and Propidium Iodide. Incubate for 30 minutes at 37°C.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
-
Protein Extraction: Lyse the treated cells in RIPA buffer to extract total protein.
-
Quantification: Determine protein concentration using a BCA protein assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., cleaved-PARP, cleaved-caspase-3, cleaved-caspase-9, Rad51, p-STAT1, STAT1, Wee1, p-CDK1, CDK1, γ-H2AX) overnight at 4°C.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
IV. Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the synergistic effects of PD0166285 and a DNA damaging agent.
Caption: A typical workflow for in vitro synergy studies.
V. Conclusion
The combination of the Wee1 inhibitor PD0166285 with DNA damaging agents, particularly cisplatin, represents a promising therapeutic strategy for cancers with specific genetic backgrounds, such as TP53 mutations. The synergistic effect is driven by the abrogation of the G2/M checkpoint and the modulation of key DNA repair and apoptotic pathways. The experimental framework provided in this guide offers a robust approach for further investigation and development of PD0166285-based combination therapies.
References
- 1. Wee1 inhibitor PD0166285 sensitized TP53 mutant lung squamous cell carcinoma to cisplatin via STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wee1 inhibitor PD0166285 sensitized TP53 mutant lung squamous cell carcinoma to cisplatin via STAT1 [pubmed.ncbi.nlm.nih.gov]
- 3. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
Dual Inhibition of Wee1 and PKMYT1 by PD0166285: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of PD0166285's Performance Against Alternative Inhibitors
The dual inhibition of the G2/M checkpoint kinases, Wee1 and PKMYT1, represents a promising strategy in cancer therapy, particularly in tumors with p53 mutations. The pyridopyrimidine compound PD0166285 has been identified as a potent dual inhibitor of both kinases, offering a potential therapeutic advantage over selective inhibitors. This guide provides a comparative analysis of PD0166285, with supporting experimental data and detailed methodologies for key assays.
Performance Comparison of Kinase Inhibitors
The following tables summarize the inhibitory activities of PD0166285 and other relevant Wee1 and PKMYT1 inhibitors. It is important to note that the data presented is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Inhibitor | Target(s) | IC50 (nM) | Cell-free/Cell-based | Source |
| PD0166285 | Wee1 | 24 | Cell-free | [1][2] |
| PKMYT1 (Myt1) | 72 | Cell-free | [1][2] | |
| Adavosertib (MK-1775/AZD1775) | Wee1 | 5.2 | Cell-free | |
| ZN-c3 | Wee1 | 3.9 | Cell-free | |
| RP-6306 | PKMYT1 | 3.1 | Cell-free |
Table 1: In Vitro Kinase Inhibitory Activity. This table compares the half-maximal inhibitory concentration (IC50) of PD0166285 against other selective inhibitors of Wee1 and PKMYT1.
| Inhibitor | Cell Line | IC50/EC50 (nM) | Assay Type | Source |
| PD0166285 | Esophageal Squamous Carcinoma (KYSE150, TE1) | 234 - 694 | Cell Viability | [1] |
| Adavosertib (MK-1775/AZD1775) | WiDr (colorectal) | 85 (EC50 for pCDC2 inhibition) | Cellular | |
| ZN-c3 | H23 (lung) | 103 | Cell Viability |
Table 2: Cellular Activity of Wee1/PKMYT1 Inhibitors. This table presents the potency of the inhibitors in cellular assays, reflecting their effects on cell viability or target engagement within a cellular context.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Assay (General Protocol)
This protocol is a generalized procedure for determining the in vitro inhibitory activity of compounds against Wee1 and PKMYT1 kinases.
-
Reaction Setup: Prepare a reaction mixture containing the respective kinase (Wee1 or PKMYT1), a suitable substrate (e.g., a peptide derived from CDK1), and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add serial dilutions of the test compound (e.g., PD0166285) or a vehicle control to the reaction mixture.
-
Initiation and Incubation: Initiate the kinase reaction by adding a phosphate donor (e.g., [γ-³²P]ATP or using a luminescence-based ATP detection system). Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.
-
Detection: Stop the reaction and quantify the kinase activity. For radiometric assays, this involves measuring the incorporation of the radiolabel into the substrate. For luminescence-based assays, the amount of ADP produced is measured.
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value using a suitable curve-fitting model.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the inhibitor (e.g., PD0166285) or a vehicle control for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 values.
Cell Cycle Analysis (Flow Cytometry)
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the inhibitor for the desired time, then harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (a DNA intercalating agent) and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content.
-
Data Analysis: Gate the cell populations based on their DNA content to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An increase in the G2/M population following treatment with a Wee1/PKMYT1 inhibitor indicates cell cycle arrest at this checkpoint.
Conclusion
PD0166285 demonstrates potent dual inhibitory activity against both Wee1 and PKMYT1 kinases. This dual-targeting mechanism holds the potential to be more effective than selective inhibition of either kinase alone, particularly in cancers that rely on the G2/M checkpoint for survival after DNA damage. The provided data and protocols serve as a valuable resource for researchers investigating the therapeutic potential of PD0166285 and other inhibitors of the G2/M checkpoint. Further head-to-head comparative studies under standardized conditions are warranted to definitively establish the relative efficacy and therapeutic window of these compounds.
References
- 1. Frontiers | PD0166285 sensitizes esophageal squamous cell carcinoma to radiotherapy by dual inhibition of WEE1 and PKMYT1 [frontiersin.org]
- 2. Synthetic lethal interaction between WEE1 and PKMYT1 is a target for multiple low-dose treatment of high-grade serous ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PD0166285 and Other Wee1 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Wee1 inhibitor PD0166285 with other notable alternatives, supported by experimental data. This analysis focuses on key performance indicators, including inhibitory potency, selectivity, and preclinical efficacy, to aid in the evaluation and selection of these compounds for further investigation.
Wee1 kinase is a critical regulator of the G2/M cell cycle checkpoint, preventing entry into mitosis in the presence of DNA damage. This function makes it an attractive target in oncology, particularly in tumors with p53 mutations that have a defective G1 checkpoint and are therefore more reliant on the G2/M checkpoint for survival. Inhibition of Wee1 can lead to mitotic catastrophe and cell death in cancer cells. This guide compares the preclinical profiles of PD0166285, a first-generation Wee1 inhibitor, with the clinically relevant inhibitors Adavosertib (AZD1775/MK-1775) and Azenosertib (ZN-c3).
Mechanism of Action of Wee1 Inhibitors
Wee1 inhibitors are small molecules that typically act as ATP-competitive inhibitors of the Wee1 kinase. By blocking Wee1 activity, they prevent the inhibitory phosphorylation of cyclin-dependent kinase 1 (CDK1) at Tyrosine 15. This leads to the premature activation of the CDK1/Cyclin B complex, forcing cells with damaged DNA to enter mitosis, which ultimately results in mitotic catastrophe and apoptosis.[1][2] This mechanism is particularly effective in cancer cells with high levels of replication stress and DNA damage.[3]
Comparative Performance Data
The following tables summarize the key in vitro and in vivo performance data for PD0166285, Adavosertib, and Azenosertib.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Inhibitor | Wee1 (nM) | Myt1 (nM) | PKMYT1 (nM) | Chk1 (nM) | Other Kinases (IC50 in nM) |
| PD0166285 | 24[1][4] | 72[1][4] | - | 3433[1][4] | c-Src (9), PDGFRB (100), FGFR (430), EGFR (350)[5] |
| Adavosertib (AZD1775) | 5.2[6][7] | - | >1000 | - | PLK1 (470) |
| Azenosertib (ZN-c3) | 3.9[6][8] | - | - | - | Highly selective for Wee1[3] |
Table 2: Preclinical In Vivo Efficacy in Xenograft Models
| Inhibitor | Cancer Model | Dosing Regimen | Outcome |
| PD0166285 | Esophageal Squamous Cell Carcinoma | - | Inhibited tumor growth and sensitized tumors to irradiation.[9] |
| Lung Squamous Cell Carcinoma | 400 nM | Inhibited tumor growth and increased chemosensitivity to cisplatin.[10] | |
| Adavosertib (AZD1775) | Differentiated Thyroid Cancer | 50 mg/kg | Significant tumor growth inhibition.[11] |
| Anaplastic Thyroid Cancer | - | Significant retardation of tumor growth.[12] | |
| Azenosertib (ZN-c3) | Various Solid Tumors | 60-80 mg/kg | >60% tumor growth inhibition in 24 of 54 models.[13] |
| KRASG12C mutant models | - | Significant monotherapy activity and synergistic tumor growth inhibition with KRASG12C inhibitors.[14][15] |
Experimental Protocols
This section provides an overview of the methodologies used to generate the data presented in this guide.
In Vitro Kinase Inhibition Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For Wee1 inhibitors, this is typically determined using a cell-free kinase assay.
General Protocol:
-
Reaction Setup: Recombinant human Wee1 enzyme is incubated with a kinase buffer containing a peptide or protein substrate (e.g., a fragment of CDK1) and ATP.
-
Inhibitor Addition: A range of concentrations of the test inhibitor (e.g., PD0166285) is added to the reaction mixture.
-
Phosphorylation Reaction: The reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³³P]ATP) and allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved through methods such as scintillation counting after capturing the phosphorylated substrate on a filter or by using fluorescence-based assays like LanthaScreen™.[16]
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
General Protocol:
-
Cell Culture and Treatment: Cancer cell lines are cultured and treated with the Wee1 inhibitor at various concentrations for a specified time.
-
Cell Harvesting: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.[17][18]
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-intercalating dye such as propidium iodide (PI) or DAPI.[17][18]
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer. The intensity of the fluorescence from the DNA-binding dye is proportional to the amount of DNA in each cell.
-
Data Analysis: The data is used to generate a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle can be quantified.
In Vivo Tumor Xenograft Studies
Animal models, particularly xenografts in immunodeficient mice, are crucial for evaluating the in vivo efficacy of anti-cancer compounds.
General Protocol:
-
Cell Implantation: Human cancer cells are injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into control and treatment groups. The Wee1 inhibitor is administered, often orally or via intraperitoneal injection, according to a specific dosing schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Data Analysis: The tumor growth in the treated groups is compared to the control group to determine the extent of tumor growth inhibition. Body weight and general health of the mice are also monitored to assess toxicity.
Conclusion
This comparative analysis highlights the evolution of Wee1 inhibitors from the early-generation compound PD0166285 to the more potent and selective clinical candidates, Adavosertib and Azenosertib. While PD0166285 demonstrated the initial proof-of-concept for Wee1 inhibition, its off-target activities may limit its clinical utility. Adavosertib and Azenosertib show improved potency and selectivity, with Azenosertib being particularly noted for its high selectivity for Wee1. The preclinical in vivo data for all three inhibitors demonstrate anti-tumor activity, providing a strong rationale for the continued investigation of Wee1 inhibition as a therapeutic strategy in oncology. The choice of inhibitor for future research will depend on the specific experimental context, including the desired selectivity profile and the cancer type under investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cell cycle regulation by the Wee1 Inhibitor PD0166285, Pyrido [2,3-d] pyimidine, in the B16 mouse melanoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Synthetic and Medicinal Chemistry Approaches Toward WEE1 Kinase Inhibitors and Its Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Frontiers | PD0166285 sensitizes esophageal squamous cell carcinoma to radiotherapy by dual inhibition of WEE1 and PKMYT1 [frontiersin.org]
- 10. Wee1 inhibitor PD0166285 sensitized TP53 mutant lung squamous cell carcinoma to cisplatin via STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and Biomarker Analysis of Adavosertib in Differentiated Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of Adavosertib Therapy against Anaplastic Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. The Selective WEE1 Inhibitor Azenosertib Shows Synergistic Antitumor Activity with KRASG12C Inhibitors in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Selective WEE1 Inhibitor Azenosertib Shows Synergistic Antitumor Activity with KRASG12C Inhibitors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. researchtweet.com [researchtweet.com]
A Head-to-Head Battle for Cell Cycle Control: PD0166285 vs. CHK1 Inhibitors in Cancer Cells
For researchers, scientists, and drug development professionals, understanding the nuances of cell cycle checkpoint inhibitors is paramount in the quest for novel cancer therapeutics. This guide provides a detailed, data-driven comparison of two key classes of inhibitors: the Wee1 inhibitor PD0166285 and the CHK1 inhibitor Prexasertib. By examining their mechanisms of action, cytotoxic effects, and impact on cell cycle progression and apoptosis, this document aims to provide a clear, objective resource to inform future research and development.
At a Glance: Key Differences in Mechanism and Cellular Impact
PD0166285 and CHK1 inhibitors both function by disrupting the cell's ability to arrest its cycle in response to DNA damage, a critical dependency for many cancer cells that harbor a defective G1 checkpoint. However, they achieve this through distinct molecular targets, leading to different downstream consequences. PD0166285 targets Wee1 kinase, a key negative regulator of CDK1, thereby forcing premature entry into mitosis. In contrast, CHK1 inhibitors like Prexasertib block the primary effector kinase in the ATR-mediated DNA damage response pathway, leading to the accumulation of DNA damage and replication stress.
Quantitative Analysis: A Comparative Look at Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values for PD0166285 and the representative CHK1 inhibitor, Prexasertib, across various cancer cell lines as reported in preclinical studies. It is important to note that these values are derived from different studies and experimental conditions, which can influence the results.
Table 1: IC50 Values of PD0166285 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| NCI-H226 | Lung Squamous Cell Carcinoma | 641 | [1] |
| NCI-H520 | Lung Squamous Cell Carcinoma | 1204 | [1] |
| Calu1 | Lung Squamous Cell Carcinoma | ~800 | [1] |
| B16 | Mouse Melanoma | ~500 (for anti-proliferative effect) | [2] |
Table 2: IC50 Values of Prexasertib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| OVCAR3 | High-Grade Serous Ovarian Cancer | 6 | [3] |
| PEO1 | High-Grade Serous Ovarian Cancer | 49 | [3] |
| PEO4 | High-Grade Serous Ovarian Cancer | 23 | [3] |
| OV90 | High-Grade Serous Ovarian Cancer | 11 | [3] |
| ES2 | Ovarian Cancer | ~1-10 | [4][5] |
| KURAMOCHI | Ovarian Cancer | ~1-10 | [4][5] |
| TOV112D | Ovarian Cancer | ~1-10 | [4][5] |
| JHOS2 | Ovarian Cancer | 8400 | [4][5] |
| BV-173 | B-cell Acute Lymphoblastic Leukemia | 6.33 | [6] |
| REH | B-cell Acute Lymphoblastic Leukemia | 96.7 | [6] |
Delving Deeper: Impact on Cell Cycle and Apoptosis
Both PD0166285 and Prexasertib exert their anti-cancer effects by disrupting the cell cycle and inducing programmed cell death (apoptosis).
PD0166285 primarily forces cells to bypass the G2/M checkpoint, leading to premature mitotic entry with unrepaired DNA, a state known as mitotic catastrophe. In B16 mouse melanoma cells, treatment with 0.5 μM PD0166285 for 4 hours resulted in a dramatic decrease in the G2 phase population from 17% to 2%, with a corresponding increase in the G1 phase population, indicating a rapid progression through mitosis[2]. However, in this particular study, significant apoptosis (sub-G1 population) was not observed at 24 hours[2].
Prexasertib , on the other hand, by inhibiting CHK1, leads to an accumulation of DNA damage and replication stress, often resulting in S-phase arrest and subsequent apoptosis. In B- and T-cell acute lymphoblastic leukemia (ALL) cell lines, Prexasertib treatment led to an increase in the S-phase population and a significant induction of apoptosis, as measured by Annexin V staining[6][7]. Similarly, in high-grade serous ovarian cancer cells, Prexasertib induced apoptosis[3].
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.
Caption: PD0166285 inhibits Wee1, preventing CDK1 phosphorylation and forcing premature mitotic entry.
Caption: Prexasertib inhibits CHK1, leading to replication stress, S-phase arrest, and apoptosis.
Caption: A generalized workflow for the comparative evaluation of cell cycle checkpoint inhibitors.
Experimental Protocols: A Guide to Key Assays
Reproducible and rigorous experimental design is the bedrock of scientific advancement. Below are detailed methodologies for the key assays cited in this comparison.
Cell Viability Assay (MTT Assay)
This protocol is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of PD0166285 or Prexasertib and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.
-
Cell Harvest: Harvest treated and untreated cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS.
-
Staining: Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Apoptosis Assay (Annexin V Staining)
This assay is used to detect early and late apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.
-
Cell Harvest: Harvest treated and untreated cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence profiles.
Conclusion
Both PD0166285 and CHK1 inhibitors like Prexasertib represent promising therapeutic strategies for cancers with defective G1 checkpoint control. While PD0166285 drives cells into a lethal mitotic catastrophe by targeting Wee1, Prexasertib induces apoptosis through the accumulation of DNA damage by inhibiting CHK1. The choice between these two classes of inhibitors may depend on the specific genetic background of the tumor and its inherent dependencies. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers to further explore and compare these and other cell cycle checkpoint inhibitors in the ongoing effort to develop more effective cancer therapies.
References
- 1. Resistance to the CHK1 inhibitor prexasertib involves functionally distinct CHK1 activities in BRCA wild-type ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell cycle regulation by the Wee1 Inhibitor PD0166285, Pyrido [2,3-d] pyimidine, in the B16 mouse melanoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prexasertib, a cell cycle checkpoint kinases 1 and 2 inhibitor, increases in vitro toxicity of PARP inhibition by preventing Rad51 foci formation in BRCA wild type high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PD0166285: Validating its p53-Dependent Radiosensitizing Effect
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PD0166285's performance as a radiosensitizer, with a focus on its p53-dependent mechanism. The information is supported by experimental data to aid in the evaluation of this compound for further research and development.
Mechanism of Action: G2/M Checkpoint Abrogation
PD0166285 is a pyridopyrimidine compound that functions as a potent inhibitor of Wee1 kinase, a key regulator of the G2/M cell cycle checkpoint.[1][2] In response to DNA damage, such as that induced by radiation, cells with functional p53 can arrest at the G1 checkpoint to allow for DNA repair. However, many cancer cells have mutated or inactive p53, making them reliant on the G2/M checkpoint for DNA repair before entering mitosis.[1][3]
PD0166285 abrogates this G2/M checkpoint by inhibiting Wee1, which is responsible for the inhibitory phosphorylation of Cdc2 (also known as CDK1).[1][4] This leads to premature mitotic entry without proper DNA repair, resulting in mitotic catastrophe and cell death, thereby sensitizing the cancer cells to radiation.[5] Studies have shown that PD0166285 dramatically inhibits irradiation-induced Cdc2 phosphorylation at Tyr-15 and Thr-14 in various cancer cell lines.[1][6]
The radiosensitizing activity of PD0166285 is notably p53-dependent, with a significantly higher efficacy observed in p53-inactive cells.[1][6] In contrast, cells with wild-type p53 are less affected as they can rely on the G1 checkpoint for cell cycle arrest and DNA repair.[4]
Performance Data: In Vitro Studies
The efficacy of PD0166285 as a radiosensitizer has been quantified in several preclinical studies. The following tables summarize key quantitative data from these experiments.
| Parameter | Cell Line | p53 Status | Value | Reference |
| IC50 (Wee1 inhibition) | - | - | Nanomolar range | [1][6] |
| IC50 (PKMYT1 inhibition) | - | - | 72 nM | [5] |
| Sensitivity Enhancement Ratio (SER) | HT29 (colon cancer) | Mutant | 1.23 | [1][6] |
| IC50 (Cell Viability) | KYSE150 (ESCC) | - | ~234 nM | [7] |
| IC50 (Cell Viability) | TE1 (ESCC) | - | ~694 nM | [7] |
Comparative Analysis with Other Radiosensitizers
PD0166285 has been compared with other compounds that also function as G2 checkpoint abrogators and radiosensitizers.
| Compound | Target(s) | Key Features | Reference |
| PD0166285 | Wee1, PKMYT1 | p53-dependent radiosensitization; dual inhibitor. | [1][5] |
| MK-1775 (Adavosertib) | Wee1 | Potent and selective Wee1 inhibitor; also shows p53-dependent radiosensitization. Currently in clinical trials. | [8] |
| UCN-01 (7-hydroxystaurosporine) | Chk1, PKC | Known G2 checkpoint abrogator. | [6] |
| Caffeine | ATM, ATR | Known G2 checkpoint abrogator. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the radiosensitizing effect of PD0166285.
Clonogenic Assay
This assay is the gold standard for measuring the reproductive viability of cells after treatment with ionizing radiation, with or without a radiosensitizing agent.
-
Cell Plating: Cancer cells (e.g., HT29) are seeded into culture plates at a density that will yield approximately 50-100 colonies per plate after the treatment period.
-
Irradiation: Cells are irradiated with varying doses of X-rays (e.g., 0, 1.5, 3, 5, 8 Gy).
-
Drug Treatment: Immediately after irradiation, cells are treated with a specific concentration of PD0166285 (e.g., 0.5 µM) or a vehicle control (DMSO) for a defined period (e.g., 4 hours).
-
Incubation: The drug-containing medium is removed, and cells are incubated in fresh medium for 10-14 days to allow for colony formation.
-
Staining and Counting: Colonies are fixed and stained with crystal violet. Colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction of cells is calculated for each radiation dose, and survival curves are generated. The Sensitivity Enhancement Ratio (SER) is determined by comparing the radiation dose required to achieve a certain level of cell kill with and without the drug.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M), providing insight into the drug's effect on cell cycle checkpoints.
-
Cell Treatment: Cells are treated with radiation and/or PD0166285 as described for the clonogenic assay.
-
Cell Harvesting: At various time points after treatment, cells are harvested by trypsinization.
-
Fixation: Cells are washed with PBS and fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Fixed cells are stained with a fluorescent DNA-binding dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.
-
Analysis: The DNA content of individual cells is measured using a flow cytometer. The resulting histograms are analyzed to quantify the percentage of cells in each phase of the cell cycle. An increase in the G2/M population indicates a G2 arrest, and a subsequent decrease with drug treatment indicates abrogation of this arrest.
Immunoblotting (Western Blot)
This technique is used to detect and quantify the levels of specific proteins involved in the cell cycle and DNA damage response pathways.
-
Protein Extraction: Cells are lysed to extract total cellular proteins.
-
Protein Quantification: The concentration of protein in each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-Cdc2, Cyclin B1, p53).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), which catalyzes a chemiluminescent reaction for detection. The resulting bands are visualized and quantified.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by PD0166285 and a typical experimental workflow for its validation.
Caption: G2/M checkpoint abrogation by PD0166285.
Caption: Experimental workflow for validating PD0166285.
References
- 1. Radiosensitization of p53 mutant cells by PD0166285, a novel G(2) checkpoint abrogator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell cycle regulation by the Wee1 Inhibitor PD0166285, Pyrido [2,3-d] pyimidine, in the B16 mouse melanoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic inhibition of the atypical kinase Wee1 selectively drives apoptosis of p53 inactive tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wild-type TP53 inhibits G(2)-phase checkpoint abrogation and radiosensitization induced by PD0166285, a WEE1 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | PD0166285 sensitizes esophageal squamous cell carcinoma to radiotherapy by dual inhibition of WEE1 and PKMYT1 [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. MK-1775, a Novel Wee1 Kinase Inhibitor, Radiosensitizes p53-defective Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Kinase Inhibitor Cross-Resistance: A Comparative Analysis of PD0166285
For researchers, scientists, and drug development professionals, understanding the mechanisms of resistance to targeted therapies is paramount. This guide provides a comparative analysis of the kinase inhibitor PD0166285, focusing on cross-resistance with other kinase inhibitors, supported by experimental data and detailed methodologies.
PD0166285 is a potent small molecule inhibitor targeting the Wee1 and PKMYT1 kinases, which are critical regulators of the G2/M cell cycle checkpoint.[1][2] Inhibition of these kinases leads to premature mitotic entry and subsequent cell death, particularly in cancer cells with a defective G1 checkpoint, often due to p53 mutations.[1][2] However, as with many targeted therapies, the emergence of resistance can limit clinical efficacy. A key mechanism of resistance to Wee1 inhibitors involves the functional redundancy and overexpression of the related kinase Myt1 (also known as PKMYT1).[3][4][5] This guide delves into the cross-resistance profiles of PD0166285, particularly in the context of Myt1/PKMYT1-mediated resistance.
Comparative Analysis of Kinase Inhibitor Sensitivity
The development of resistance to specific Wee1 inhibitors, such as adavosertib (AZD1775), has been linked to the upregulation of Myt1.[4][5] This raises the question of whether a dual inhibitor like PD0166285, which targets both Wee1 and Myt1, can overcome this resistance mechanism. Experimental data suggests that while Myt1 overexpression confers resistance to the selective Wee1 inhibitor adavosertib, it also reduces sensitivity to PD0166285, albeit to a different extent.
Below is a summary of the inhibitory concentrations (IC50) of PD0166285 and other relevant kinase inhibitors in the context of Myt1 expression.
| Kinase Inhibitor | Target(s) | Cell Line | Myt1 Expression | IC50 (nM) | Reference |
| PD0166285 | Wee1, PKMYT1 | ESCC Cell Lines | Endogenous | 234 - 694 | [2] |
| Adavosertib (AZD1775) | Wee1 | HeLa | Endogenous | 120 | [5] |
| Adavosertib (AZD1775) | Wee1 | HeLa | Overexpressed | 308 | [5] |
Experimental Data on Myt1-Mediated Resistance
Studies have demonstrated that the overexpression of Myt1 can significantly impact the cytotoxic effects of various kinase inhibitors that disrupt the G2/M checkpoint. In HeLa cells with tetracycline-inducible Myt1 expression, a notable increase in cell survival was observed upon treatment with PD0166285 in Myt1-overexpressing cells compared to control cells.[5][6]
| Kinase Inhibitor (Concentration) | Myt1 Expression | Cell Survival (%) | Reference |
| PD0166285 (500 nM) | Endogenous | ~40% | [5][6] |
| PD0166285 (500 nM) | Overexpressed | ~75% | [5][6] |
| Adavosertib (500 nM) | Endogenous | ~20% | [5][6] |
| Adavosertib (500 nM) | Overexpressed | ~60% | [5][6] |
| AZD6738 (ATR inhibitor, 1000 nM) | Endogenous | ~30% | [5][6] |
| AZD6738 (ATR inhibitor, 1000 nM) | Overexpressed | ~70% | [5][6] |
| UCN-01 (Chk1 inhibitor, 1000 nM) | Endogenous | ~25% | [5][6] |
| UCN-01 (Chk1 inhibitor, 1000 nM) | Overexpressed | ~65% | [5][6] |
This data highlights that Myt1 overexpression is a common resistance mechanism for various kinase inhibitors that target the G2/M checkpoint, including the dual Wee1/Myt1 inhibitor PD0166285.[5]
Signaling Pathways and Resistance Mechanisms
The primary mechanism by which Myt1 overexpression confers resistance is through its ability to compensate for the inhibition of Wee1.[3][5] Both Wee1 and Myt1 phosphorylate and inactivate CDK1, the key driver of mitotic entry.[7] When Wee1 is inhibited, overexpressed Myt1 can still maintain CDK1 in an inactive state, thus preventing premature mitosis and cell death.[5]
Caption: G2/M checkpoint signaling and Myt1-mediated resistance.
Experimental Workflows
The following diagram illustrates a typical workflow for studying cross-resistance to kinase inhibitors.
Caption: Experimental workflow for cross-resistance studies.
Detailed Experimental Protocols
Cell Viability Assay (Crystal Violet)
This protocol is used to assess the impact of kinase inhibitors on cell survival and proliferation.[8][9][10]
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the kinase inhibitors (e.g., PD0166285, adavosertib) for a specified period (e.g., 48-72 hours).
-
Fixation: After treatment, gently wash the cells with PBS and fix them with 100% methanol for 10-15 minutes.
-
Staining: Remove the methanol and add 0.5% crystal violet solution to each well, incubating for 20 minutes at room temperature.
-
Washing: Wash the plate with water to remove excess stain and allow it to air dry.
-
Solubilization: Add a solubilizing agent (e.g., 10% acetic acid or methanol) to each well to dissolve the stain.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a plate reader. The absorbance is proportional to the number of viable, adherent cells.
Cell Cycle Analysis (Flow Cytometry)
This method is used to determine the distribution of cells in different phases of the cell cycle.[1][11][12]
-
Cell Preparation: After drug treatment, harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Fixation: Fix the cells by resuspending them in cold 70% ethanol while gently vortexing. Incubate on ice or at -20°C for at least 30 minutes.
-
Staining: Centrifuge the fixed cells to remove the ethanol and resuspend the pellet in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content, allowing for the quantification of cells in G1, S, and G2/M phases.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins.
-
Protein Extraction: Lyse the treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by running equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., Wee1, PKMYT1, p-CDK1, CDK1, and a loading control like β-actin or tubulin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence detection system. The intensity of the bands corresponds to the protein expression level.
References
- 1. Genetic inhibition of the atypical kinase Wee1 selectively drives apoptosis of p53 inactive tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PD0166285 sensitizes esophageal squamous cell carcinoma to radiotherapy by dual inhibition of WEE1 and PKMYT1 [frontiersin.org]
- 3. tpp.ch [tpp.ch]
- 4. 2.5. Crystal Violet (CV) Cell Viability Assay [bio-protocol.org]
- 5. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of G2/M Transition by Inhibition of WEE1 and PKMYT1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal violet staining protocol | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell cycle regulation by the Wee1 Inhibitor PD0166285, Pyrido [2,3-d] pyimidine, in the B16 mouse melanoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
comparing the off-target kinase profiles of PD0166285 and AZD1775
A Comparative Analysis of the Off-Target Kinase Profiles of PD0166285 and AZD1775
This guide provides an objective comparison of the off-target kinase profiles of two well-known Wee1 inhibitors, PD0166285 and AZD1775. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in experimental design and therapeutic strategy.
Introduction
PD0166285 and AZD1775 (also known as Adavosertib or MK-1775) are small molecule inhibitors targeting the Wee1 kinase, a critical regulator of the G2/M cell cycle checkpoint.[1] Inhibition of Wee1 leads to the abrogation of this checkpoint, forcing cells with damaged DNA to enter mitosis prematurely, resulting in mitotic catastrophe and apoptosis.[1][2] This mechanism is particularly effective in p53-deficient cancer cells, which rely heavily on the G2/M checkpoint for DNA repair.[3][4][5] While both compounds effectively inhibit Wee1, their kinase selectivity profiles differ significantly, which has implications for their therapeutic application and potential side effects.
PD0166285 is recognized as a potent but non-selective inhibitor, with activity against a range of other kinases.[3][6] In contrast, AZD1775 was developed as a more selective Wee1 inhibitor, although subsequent studies have revealed potent off-target activities.[7][8][9]
Off-Target Kinase Profile Comparison
The following table summarizes the known on-target and off-target kinase activities of PD0166285 and AZD1775, presenting quantitative data where available to illustrate the potency of inhibition.
| Target Kinase | PD0166285 IC₅₀ (nM) | AZD1775 IC₅₀/Kₐ (nM) | References |
| Primary Target | |||
| Wee1 | 24 | 5.2 (IC₅₀), 3.2 (Kₐ) | [6][10][11][12] |
| Off-Targets | |||
| Myt1 | 72 | Not widely reported | [10][12] |
| Chk1 | 3433 | Not widely reported | [10] |
| c-Src | Potent Inhibition | Not widely reported | [6] |
| PDGFR-β | Broad Inhibition | Not widely reported | [3][6] |
| FGFR1 | Broad Inhibition | Not widely reported | [3][6] |
| EGFR | Broad Inhibition | Not widely reported | [6] |
| PLK1 | Not widely reported | 3 (Kₐ) | [7][11][13] |
| JAK2/3 | Not widely reported | Inhibition noted | [11] |
| ABL1 | Not widely reported | Inhibition noted | [11] |
| YES1 | Not widely reported | Inhibition noted | [11] |
| MAP3K4 | Not widely reported | Inhibition noted | [11] |
Summary of Profiles:
-
PD0166285 exhibits a broad spectrum of activity, inhibiting several tyrosine kinases in addition to Wee1 and the related kinase Myt1.[3][6] Its significant inhibition of kinases like c-Src, PDGFR-β, and FGFR1 complicates its use as a specific probe for Wee1 function and contributes to a wider range of biological effects.[6]
-
AZD1775 demonstrates high potency against Wee1.[12] However, it is now understood to be a potent dual inhibitor of Wee1 and Polo-like kinase 1 (PLK1), with nearly equipotent activity against both.[7][11][13] This dual activity is significant as PLK1 is also a key regulator of mitosis, and its inhibition may contribute to the single-agent efficacy of AZD1775.[7] Additional off-targets like JAK2/3 and ABL1 have been identified, though they are less characterized.[11]
Signaling Pathway and Experimental Workflow
To understand the context of Wee1 inhibition and the methods used to determine kinase profiles, the following diagrams illustrate the G2/M checkpoint signaling pathway and a general workflow for kinase inhibitor profiling.
Caption: Simplified G2/M checkpoint pathway showing Wee1's role in inhibiting CDK1.
References
- 1. WEE1 Inhibitor: Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 5. Phase I Study Evaluating WEE1 Inhibitor AZD1775 As Monotherapy and in Combination With Gemcitabine, Cisplatin, or Carboplatin in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual targeting of WEE1 and PLK1 by AZD1775 elicits single agent cellular anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Phase Ib Study Assessing the Safety, Tolerability, and Efficacy of the First-in-Class Wee1 Inhibitor Adavosertib (AZD1775) as Monotherapy in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. Selective Wee1 Inhibitors Led to Antitumor Activity In Vitro and Correlated with Myelosuppression - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Anti-Tumor Efficacy of PD0166285 in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-tumor effects of PD0166285 in various xenograft models. PD0166285, a pyridopyrimidine compound, has been identified as a potent inhibitor of Wee1 and a broad-spectrum tyrosine kinase inhibitor, with activity against Fibroblast Growth Factor Receptor 1 (FGFR1). This dual activity suggests its potential as a multifaceted anti-cancer agent. This document summarizes key experimental findings, compares its performance with other relevant inhibitors, and provides detailed experimental protocols to aid in the design and interpretation of preclinical studies.
Executive Summary
PD0166285 has demonstrated anti-tumor efficacy in in vivo xenograft models, notably in esophageal squamous cell carcinoma (ESCC), where it not only inhibits tumor growth as a monotherapy but also sensitizes cancer cells to radiotherapy.[1][2] Its mechanism is primarily attributed to the dual inhibition of the G2/M checkpoint regulators WEE1 and PKMYT1, leading to mitotic catastrophe in cancer cells, particularly those with p53 mutations.[1][2][3] While direct comparative in vivo studies of PD0166285 against a wide array of other inhibitors are limited, this guide consolidates available data and draws comparisons with established FGFR and Wee1 inhibitors to benchmark its performance.
Comparative In Vivo Performance of PD0166285 and Alternative Inhibitors
The following tables summarize the in vivo anti-tumor activity of PD0166285 and a selection of FGFR and Wee1 inhibitors across different xenograft models.
Table 1: In Vivo Anti-Tumor Effects of PD0166285
| Xenograft Model | Cell Line | Treatment Protocol | Key Findings |
| Esophageal Squamous Cell Carcinoma | KYSE150 | PD0166285 + Irradiation | Combination therapy showed superior therapeutic efficacy over monotherapy |
| Lung Squamous Cell Carcinoma | NCI-H520 | PD0166285 + Cisplatin | PD0166285 sensitized TP53 mutant cells to cisplatin |
| Breast Cancer | MCF-7 | 12 mg/kg peroral dose, days 1-15 administration | Resulted in weight change of tumor cells |
Table 2: In Vivo Anti-Tumor Effects of Comparative FGFR Inhibitors
| Inhibitor | Xenograft Model | Cell Line / PDX Model | Treatment Protocol | Tumor Growth Inhibition (TGI) / Key Findings |
| Dovitinib | Hepatocellular Carcinoma | SK-HEP1 | 50, 75 mg/kg | 97% and 98% TGI |
| Gastric Cancer | MKN-45 | 40 mg/kg/day | 76% TGI as monotherapy; 85% TGI with nab-paclitaxel | |
| Breast Cancer (ER+) | HBCx-3 | 40 mg/kg, PO, QD for 21 days | Strong anti-tumor efficacy (ΔT/T0 = -26.42%) | |
| Infigratinib | Hepatocellular Carcinoma | HCC06-0606 PDX | 10, 20, 30 mg/kg/day for 14 days | ~65%, 96%, and 98% reduction in tumor burden, respectively |
| Bladder Cancer | RT112 | Oral, once a day for 14 days | Significant dose-dependent anti-tumor efficacy | |
| BGJ398 | Small Cell Lung Cancer | NCI-H446, NCI-H69 | Not specified | Significant synergy with cisplatin and paclitaxel, leading to inhibited tumor growth and extended survival |
| Breast Cancer | T47D-YB | 30 mg/kg, IV, every two days | Decreased tumor growth and reduced number of mice with lung metastasis | |
| LY2874455 | Gastric Cancer | SNU-16 | Not specified | Dose-dependent inhibition of tumor growth |
| Lung Cancer | A549 | 3 mg/kg, PO, once daily for 7 days + Irradiation | Significantly greater suppression of tumor growth with combination therapy | |
| Liposarcoma | LS70x PDX | 3 mg/kg, BID for up to 28 days | Significant inhibition of tumor growth |
Table 3: In Vivo Anti-Tumor Effects of a Comparative Wee1 Inhibitor
| Inhibitor | Xenograft Model | Cell Line | Treatment Protocol | Tumor Growth Inhibition (TGI) / Key Findings |
| ADC730 | Lung Carcinoma | A427 | 10, 30 mg/kg/day, PO | Robust, dose-dependent anti-tumor efficacy |
| Colon Carcinoma | HT29 | 10, 30 mg/kg/day, PO + Gemcitabine | Significant, dose-dependent growth reduction; synergistic effect |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams are provided.
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway
The FGFR signaling pathway is a critical regulator of cell proliferation, survival, and migration. Its aberrant activation is implicated in various cancers.
References
- 1. Frontiers | PD0166285 sensitizes esophageal squamous cell carcinoma to radiotherapy by dual inhibition of WEE1 and PKMYT1 [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Wee1 inhibitor PD0166285 sensitized TP53 mutant lung squamous cell carcinoma to cisplatin via STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
Combination Therapy: A Comparative Guide to PD0166285 and PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is increasingly shifting towards strategic combination treatments that exploit tumor-specific vulnerabilities. One such promising approach is the dual targeting of cell cycle checkpoints and DNA damage repair pathways. This guide provides a comprehensive comparison of the combination of PD0166285, a potent Wee1/Chk1 inhibitor, with Poly (ADP-ribose) polymerase (PARP) inhibitors. By leveraging the principle of synthetic lethality, this combination aims to enhance therapeutic efficacy, particularly in cancers with existing DNA damage response (DDR) deficiencies.
Executive Summary
PD0166285 is a small molecule inhibitor of Wee1 and Chk1, key kinases that regulate the G2/M cell cycle checkpoint.[1] By inhibiting Wee1 and Chk1, PD0166285 forces cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis. PARP inhibitors, on the other hand, block the repair of single-strand DNA breaks.[2][3] In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), the accumulation of unrepaired single-strand breaks leads to double-strand breaks during DNA replication, which cannot be efficiently repaired, resulting in cell death.
The combination of PD0166285 with a PARP inhibitor is predicated on the hypothesis that inhibiting the G2/M checkpoint will prevent cancer cells from repairing the DNA damage induced by PARP inhibition, thereby potentiating the cytotoxic effects. This guide presents available preclinical data for this combination and compares it with alternative strategies.
Performance Comparison: PD0166285 and PARP Inhibitors
While direct, comprehensive quantitative data for the combination of PD0166285 and PARP inhibitors is limited in publicly available literature, the synergistic effects of combining Wee1 or Chk1 inhibitors with PARP inhibitors have been demonstrated in several preclinical studies. The following tables summarize key findings from studies using functionally similar Wee1 inhibitors (e.g., AZD1775) in combination with PARP inhibitors, providing a benchmark for the expected performance of the PD0166285-PARP inhibitor combination.
Table 1: In Vitro Cytotoxicity of Wee1/Chk1 Inhibitors in Combination with PARP Inhibitors
| Cell Line | Cancer Type | Wee1/Chk1 Inhibitor | PARP Inhibitor | IC50 (Single Agent) | IC50 (Combination) | Fold-Change in Potency | Synergy (CI Value) |
| MDA-MB-231 | Triple-Negative Breast Cancer | AZD1775 | Olaparib | Not specified | Not specified | Not specified | < 1.0 (Synergistic) |
| SKOV-3 | Ovarian Cancer | Prexasertib | Rucaparib | ~20 µM (Prexasertib) | ~5 µM (Prexasertib with 10 µM Rucaparib) | ~4 | Synergistic |
| OVCAR-3 | Ovarian Cancer | Prexasertib | Rucaparib | ~15 µM (Prexasertib) | ~3 µM (Prexasertib with 10 µM Rucaparib) | ~5 | Synergistic |
| IMR-32 (MYCN-amplified) | Neuroblastoma | MK-8776 (Chk1i) | Olaparib | 0.8 µM (MK-8776) | 0.005 µM (MK-8776 with 10 µM Olaparib) | 160 | Highly Synergistic |
Note: CI (Combination Index) values < 1 indicate synergy. Data is compiled from multiple sources and serves as a representative illustration of the expected synergistic interaction.
Table 2: Apoptosis Induction by Combined Wee1/Chk1 and PARP Inhibition
| Cell Line | Cancer Type | Treatment | % Apoptotic Cells (Annexin V Positive) | Fold Increase vs. Control |
| SKOV-3 | Ovarian Cancer | Control | ~5% | 1 |
| Rucaparib (50 µM) | ~15% | 3 | ||
| Prexasertib (50 µM) | ~20% | 4 | ||
| Combination | ~45% | 9 | ||
| OVCAR-3 | Ovarian Cancer | Control | ~4% | 1 |
| Rucaparib (50 µM) | ~12% | 3 | ||
| Prexasertib (50 µM) | ~18% | 4.5 | ||
| Combination | ~40% | 10 |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language.
References
- 1. A combination of PARP and CHK1 inhibitors efficiently antagonizes MYCN-driven tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced Efficacy of Combined Therapy with Checkpoint Kinase 1 Inhibitor and Rucaparib via Regulation of Rad51 Expression in BRCA Wild-Type Epithelial Ovarian Cancer Cells [e-crt.org]
- 3. Drug–gene Interaction Screens Coupled to Tumor Data Analyses Identify the Most Clinically Relevant Cancer Vulnerabilities Driving Sensitivity to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of PD0166285: A Guide for Laboratory Professionals
For research use only. Not for human or veterinary use.
This document provides essential safety and logistical information for the proper disposal of PD0166285, a WEE1 inhibitor used in laboratory research. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Hazard Identification and Safety Summary
PD0166285 is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. It is imperative that this compound and its containers are handled and disposed of as hazardous chemical waste.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1] |
Personal Protective Equipment (PPE)
Before handling PD0166285, ensure the following personal protective equipment is worn:
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Protective gloves (e.g., nitrile).
-
Skin and Body Protection: Impervious clothing, such as a lab coat.
-
Respiratory Protection: A suitable respirator should be used if dust or aerosols are generated.
Step-by-Step Disposal Protocol
1. Waste Collection:
-
Solid Waste:
-
Collect unused solid PD0166285 and any materials contaminated with the solid (e.g., weighing paper, contaminated gloves, pipette tips) in a dedicated, clearly labeled hazardous waste container.
-
The container must be sealable and made of a material compatible with the chemical.
-
-
Liquid Waste (Solutions):
-
Collect solutions of PD0166285 (e.g., in DMSO) in a dedicated, sealed, and clearly labeled hazardous waste container for liquid chemical waste.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Empty Containers:
-
Empty containers should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected as hazardous liquid waste.
-
After rinsing, the container can be disposed of according to institutional guidelines for chemically contaminated glassware or plasticware.
-
2. Labeling:
-
All waste containers must be clearly labeled with:
-
"Hazardous Waste"
-
The full chemical name: "PD0166285"
-
The associated hazards (e.g., "Toxic," "Harmful if Swallowed," "Hazardous to the Aquatic Environment").
-
The date of waste accumulation.
-
3. Storage:
-
Store waste containers in a designated, secure area away from incompatible materials such as strong acids, alkalis, and oxidizing agents[1].
-
The storage area should be cool, well-ventilated, and have secondary containment to prevent spills.
4. Disposal:
-
Dispose of the contents and container through an approved waste disposal plant[1].
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal of the hazardous waste.
-
Do not dispose of PD0166285 down the drain or in the regular trash.
Spill and Emergency Procedures
-
In case of a spill:
-
Evacuate the immediate area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE as listed above.
-
Absorb liquid spills with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collect all contaminated materials in a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
First Aid:
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting[1].
-
Skin Contact: Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes[1].
-
Eye Contact: Flush eyes immediately with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention[1].
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen[1].
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of PD0166285 waste.
Caption: Workflow for the safe disposal of PD0166285 waste.
References
Personal protective equipment for handling PD0166285
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Overview of Personal Protective Equipment, Operational Procedures, and Disposal Plans for the Wee1 Inhibitor, PD0166285.
This document provides crucial safety and logistical information for the handling and disposal of PD0166285, a potent Wee1 and Chk1 inhibitor. Adherence to these guidelines is essential to ensure personal safety and minimize environmental contamination.
Hazard Identification and Classification
PD0166285 is a chemical compound intended for laboratory research use. There are conflicting classifications regarding its hazards. One Safety Data Sheet (SDS) from DC Chemicals classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] In contrast, an SDS from GlpBio classifies it as a non-hazardous substance.[2] Given this discrepancy, it is imperative to handle the compound with caution, adhering to the more stringent safety precautions outlined below.
| Hazard Classification (DC Chemicals) | GHS Hazard Statement | Precautionary Statement Codes |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |
| Acute Aquatic Toxicity (Category 1) | H400: Very toxic to aquatic life | P273, P391, P501 |
| Chronic Aquatic Toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects | P273, P391, P501 |
Personal Protective Equipment (PPE)
To ensure the safety of personnel, the following personal protective equipment must be worn when handling PD0166285.[1]
| Equipment | Specification |
| Eye Protection | Safety goggles with side-shields. |
| Hand Protection | Protective gloves (e.g., nitrile). |
| Body Protection | Impervious clothing, such as a lab coat. |
| Respiratory Protection | A suitable respirator should be used. |
Operational Plan for Handling
A systematic approach to handling PD0166285 is crucial to minimize exposure and prevent contamination. The following step-by-step guide outlines the recommended procedures.
Experimental Workflow for Handling PD0166285
Caption: A step-by-step workflow for the safe handling of PD0166285 in a laboratory setting.
Detailed Methodologies
-
Preparation :
-
Don Personal Protective Equipment (PPE) : Before entering the designated handling area, put on all required PPE as specified in the table above.
-
Prepare Workspace : Work in a well-ventilated area, preferably within a chemical fume hood.[1][2] Ensure a safety shower and eyewash station are readily accessible.[3] Cover the work surface with absorbent, disposable bench paper.
-
-
Solution Preparation :
-
Weighing the Compound : Carefully weigh the desired amount of solid PD0166285. Avoid creating dust.
-
Dissolving in Solvent : Prepare a stock solution by dissolving the compound in a suitable solvent, such as DMSO.
-
Vortexing/Sonicating : If necessary, vortex or sonicate the solution to ensure it is fully dissolved.
-
Storing Stock Solutions : Store stock solutions at -20°C for up to one year or at -80°C for up to two years.[4] Aliquot solutions to avoid repeated freeze-thaw cycles.
-
-
Cleanup and Disposal :
-
Decontaminate Workspace : After handling, decontaminate all surfaces and equipment.
-
Dispose of Waste : Dispose of all contaminated materials, including empty vials, pipette tips, and bench paper, as chemical waste.
-
Remove PPE : Remove PPE in the designated area to avoid contaminating other spaces.
-
Disposal Plan
Proper disposal of PD0166285 and associated waste is critical to prevent environmental harm. All disposal procedures must comply with local, state, and federal regulations.[5][6]
-
Solid Waste : Collect all solid waste, including unused compound and contaminated disposables, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste : Collect all liquid waste containing PD0166285 in a sealed, labeled container.
-
Disposal Method : Arrange for the disposal of chemical waste through an approved waste disposal service. Do not dispose of PD0166285 down the drain or in the regular trash.[1]
Signaling Pathway of Wee1 Inhibition
PD0166285 is an inhibitor of Wee1 kinase, a key regulator of the G2/M cell cycle checkpoint. The following diagram illustrates the simplified signaling pathway affected by PD0166285.
Caption: PD0166285 inhibits Wee1, preventing the phosphorylation and inactivation of the Cdk1/Cyclin B complex, thereby abrogating the G2/M checkpoint.
References
- 1. PD0166285|185039-89-8|MSDS [dcchemicals.com]
- 2. file.glpbio.com [file.glpbio.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 6. rxdestroyer.com [rxdestroyer.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
